molecular formula C19H22N2 B112658 1'-Benzylspiro[indoline-3,4'-piperidine] CAS No. 474538-99-3

1'-Benzylspiro[indoline-3,4'-piperidine]

Cat. No.: B112658
CAS No.: 474538-99-3
M. Wt: 278.4 g/mol
InChI Key: OFCNNQTXJKPKSI-UHFFFAOYSA-N
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Description

1'-Benzylspiro[indoline-3,4'-piperidine] is a useful research compound. Its molecular formula is C19H22N2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1'-Benzylspiro[indoline-3,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Benzylspiro[indoline-3,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1'-benzylspiro[1,2-dihydroindole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-2-6-16(7-3-1)14-21-12-10-19(11-13-21)15-20-18-9-5-4-8-17(18)19/h1-9,20H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCNNQTXJKPKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=CC=CC=C23)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586361
Record name 1'-Benzyl-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474538-99-3
Record name 1'-Benzyl-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1'-Benzylspiro[indoline-3,4'-piperidine]: Chemical Properties and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-Benzylspiro[indoline-3,4'-piperidine] is a heterocyclic compound featuring a spirocyclic system that fuses an indoline and a piperidine ring. This core scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a summary of the known chemical properties, synthesis, and potential applications of 1'-Benzylspiro[indoline-3,4'-piperidine], based on available data. While detailed experimental and biological data for this specific compound are limited in publicly accessible literature, this guide consolidates the existing information and discusses the broader context of the spiro[indoline-3,4'-piperidine] scaffold in drug discovery.

Chemical Properties

The chemical properties of 1'-Benzylspiro[indoline-3,4'-piperidine] are summarized below. It is important to note that some of the quantitative data is derived from a closely related analogue, 1'-(Benzyloxycarbonyl)spiro[indoline-3,4'-piperidine], and should be considered as an estimate.

PropertyValue
Molecular Formula C₁₉H₂₂N₂
Molecular Weight 278.4 g/mol
Appearance White to light yellow solid or powder (inferred from analogues)[1]
Melting Point 118-120 °C (for 1'-(Benzyloxycarbonyl)spiro[indoline-3,4'-piperidine])[1]
Boiling Point (Predicted) 505.2 ± 50.0 °C (for 1'-(Benzyloxycarbonyl)spiro[indoline-3,4'-piperidine])[1]
Density (Predicted) 1.23 ± 0.1 g/cm³ (for 1'-(Benzyloxycarbonyl)spiro[indoline-3,4'-piperidine])[1]
Solubility Soluble in common organic solvents such as methanol, ethanol, dimethylformamide, and N,N-dimethylacetamide (inferred from analogues)[1]
CAS Number 474538-99-3

Synthesis and Reactivity

Synthesis

A common synthetic route to 1'-Benzylspiro[indoline-3,4'-piperidine] involves a multi-step process, which is outlined in the diagram below. The synthesis typically starts from the construction of the spiro[indoline-3,4'-piperidine] core, followed by the benzylation of the piperidine nitrogen.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Indole Indole Spiro[indoline-3,4'-piperidine] Spiro[indoline-3,4'-piperidine] Indole->Spiro[indoline-3,4'-piperidine] Heated Reaction Piperidine Piperidine Piperidine->Spiro[indoline-3,4'-piperidine] 1'-Benzylspiro[indoline-3,4'-piperidine] 1'-Benzylspiro[indoline-3,4'-piperidine] Spiro[indoline-3,4'-piperidine]->1'-Benzylspiro[indoline-3,4'-piperidine] Benzylation

Synthetic pathway for 1'-Benzylspiro[indoline-3,4'-piperidine].

A detailed experimental protocol for a related synthesis is described as follows:

Experimental Protocol: Synthesis of Spiro[indoline-3,4'-piperidine]

A common method for the preparation of the parent scaffold involves the heated reaction of indole and piperidine.[1] The resulting Spiro[indoline-3,4'-piperidine] can then be further functionalized. For the N-benzylation step, standard procedures involving the reaction of the secondary amine with benzyl bromide or a similar benzylating agent in the presence of a base would be employed.

Reactivity

The reactivity of 1'-Benzylspiro[indoline-3,4'-piperidine] is characteristic of its constituent indoline and piperidine rings. The indoline nitrogen can undergo various reactions, including acylation and alkylation. The aromatic ring of the indoline moiety is susceptible to electrophilic substitution reactions. The piperidine nitrogen is basic and can be protonated to form salts or can participate in further alkylation or acylation reactions. The benzyl group can be cleaved under certain hydrogenolysis conditions.

The spiro[indoline-3,4'-piperidine] core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in biologically active compounds.[2] This suggests that the rigid, three-dimensional structure of the spirocyclic system is well-suited for binding to biological targets.

Role in Drug Discovery

G cluster_derivatives Biologically Active Derivatives Core_Scaffold 1'-Benzylspiro[indoline-3,4'-piperidine] Core Scaffold CFTR_Modulators CFTR Modulators (Cystic Fibrosis) Core_Scaffold->CFTR_Modulators Structural Modification Sigma_Receptor_Ligands Sigma Receptor Ligands (Neurological Disorders) Core_Scaffold->Sigma_Receptor_Ligands Structural Modification Anticancer_Agents Anticancer Agents Core_Scaffold->Anticancer_Agents Structural Modification Antimalarial_Agents Antimalarial Agents Core_Scaffold->Antimalarial_Agents Structural Modification

Role as a scaffold for biologically active compounds.

As illustrated, modifications to the 1'-Benzylspiro[indoline-3,4'-piperidine] core have led to the discovery of compounds with potential therapeutic applications in various diseases, including:

  • Cystic Fibrosis: Certain derivatives have been identified as co-potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, suggesting a potential role in the treatment of cystic fibrosis.

  • Neurological Disorders: The spiro[indoline-3,4'-piperidine] scaffold is a key component of ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.[3]

  • Cancer: The rigid spirocyclic structure has been explored for the design of novel anticancer agents.

  • Infectious Diseases: Analogues of this scaffold have shown promise as antimalarial agents.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of 1'-Benzylspiro[indoline-3,4'-piperidine] in any particular signaling pathway. The biological activity of its derivatives appears to be highly dependent on the specific modifications made to the core structure, which in turn determine the molecular targets. For instance, derivatives targeting the CFTR protein will modulate ion channel activity, while those targeting sigma receptors will influence different downstream signaling cascades. Further research is required to elucidate the precise mechanism of action for the core compound and its various analogues.

Conclusion

1'-Benzylspiro[indoline-3,4'-piperidine] is a valuable heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. While a comprehensive profile of its chemical and biological properties is not yet fully established in the public domain, the available information on its synthesis and the diverse biological activities of its derivatives underscore its importance as a building block for the development of new therapeutic agents. Future research focusing on the detailed characterization of this core molecule and its interactions with biological systems will be crucial for realizing its full potential.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1'-Benzylspiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Benzylspiro[indoline-3,4'-piperidine] is a heterocyclic organic compound featuring a spirocyclic core, which links an indoline and a piperidine ring system. This unique three-dimensional structure is of significant interest in medicinal chemistry and drug discovery. Spirocyclic scaffolds are increasingly incorporated into drug candidates due to their conformational rigidity and novel chemical space, which can lead to improved potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the known physicochemical characteristics of 1'-Benzylspiro[indoline-3,4'-piperidine], details relevant experimental protocols for their determination, and explores a potential biological signaling pathway where related compounds have shown activity.

Physicochemical Characteristics

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for 1'-Benzylspiro[indoline-3,4'-piperidine] and a closely related derivative are summarized below.

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂[1]
Molecular Weight 278.397 g/mol [1]
Density 1.2 ± 0.1 g/cm³[1][2]
Boiling Point 430.5 ± 45.0 °C at 760 mmHg[1][2]
Flash Point 174.4 ± 19.7 °C[1][2]
Melting Point No data available for the title compound. A related compound, 1'-(Benzyloxycarbonyl)spiro(indoline-3,4'-piperidine), has a melting point of 118-120 °C.[3]N/A
pKa No experimental data available. A predicted pKa of 5.30 ± 0.20 is reported for the related 1'-(Benzyloxycarbonyl)spiro(indoline-3,4'-piperidine).[3][4]N/A
logP (XLogP3) 3.8[1]
Solubility No quantitative data available. The related 1'-(Benzyloxycarbonyl)spiro(indoline-3,4'-piperidine) is soluble in common organic solvents like methanol, ethanol, and dimethylformamide.[4]N/A

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[5]

Protocol:

  • Sample Preparation: A small amount of the crystalline 1'-Benzylspiro[indoline-3,4'-piperidine] is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of high purity.[5]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is vital for understanding a molecule's ionization state at different pH values, which affects its solubility and membrane permeability.[6][7]

Protocol:

  • Solution Preparation: A precise weight of 1'-Benzylspiro[indoline-3,4'-piperidine] is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if aqueous solubility is low.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the amine has been protonated.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.[8][9]

Protocol:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known amount of 1'-Benzylspiro[indoline-3,4'-piperidine] is dissolved in one of the phases (typically n-octanol). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Solubility Determination (Equilibrium Shake-Flask Method)

Solubility is a critical parameter that affects a drug's dissolution and subsequent absorption.[10][11]

Protocol:

  • Sample Preparation: An excess amount of solid 1'-Benzylspiro[indoline-3,4'-piperidine] is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH).

  • Equilibration: The suspension is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The undissolved solid is removed by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Potential Signaling Pathway and Visualization

While the specific biological targets of 1'-Benzylspiro[indoline-3,4'-piperidine] are not extensively documented, related spiro[piperidine-4,1'-pyrido[3,4-b]indole] compounds have been identified as co-potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[12] CFTR is a chloride ion channel, and its dysfunction leads to cystic fibrosis. Potentiators are a class of CFTR modulators that increase the channel's open probability, thereby enhancing chloride ion transport.[13]

CFTR Potentiation Workflow

The following diagram illustrates a simplified workflow for identifying and characterizing CFTR potentiators, a process where a compound like 1'-Benzylspiro[indoline-3,4'-piperidine] could be evaluated.

G cluster_0 In Vitro Screening cluster_1 Electrophysiological Validation cluster_2 Lead Optimization A Compound Library (including Spiro Compounds) B High-Throughput Screening (e.g., FLIPR Assay) A->B C Identify 'Hits' (Compounds showing CFTR potentiation) B->C D Patch-Clamp Analysis of 'Hits' C->D Hit Confirmation E Confirm Direct Potentiation of CFTR Channel Gating D->E F Structure-Activity Relationship (SAR) Studies E->F Validated Potentiator G Optimize Potency, Selectivity, and ADME Properties F->G H Lead Candidate G->H

Caption: Experimental workflow for the discovery of CFTR potentiators.

CFTR Channel Gating and Potentiation

The following diagram illustrates the basic mechanism of CFTR channel gating and how a potentiator can enhance its function.

G cluster_0 Normal CFTR Activation cluster_1 Action of a Potentiator PKA PKA (Protein Kinase A) CFTR_Closed CFTR Channel (Closed State) PKA->CFTR_Closed Phosphorylation ATP ATP ATP->CFTR_Closed Binding & Hydrolysis CFTR_Open CFTR Channel (Open State) CFTR_Closed->CFTR_Open Cl_out Chloride Ion Efflux CFTR_Open->Cl_out CFTR_Open_Potentiated CFTR Channel (Stabilized Open State) CFTR_Open->CFTR_Open_Potentiated Potentiator Potentiator (e.g., Spiro Compound) Potentiator->CFTR_Open_Potentiated Binds to & Stabilizes Increased_Cl_out Increased Chloride Ion Efflux CFTR_Open_Potentiated->Increased_Cl_out

Caption: Mechanism of CFTR channel potentiation.

References

An In-Depth Technical Guide to 1'-Benzylspiro[indoline-3,4'-piperidine] (CAS: 474538-99-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-Benzylspiro[indoline-3,4'-piperidine] is a heterocyclic compound featuring a spirocyclic junction between an indoline and a piperidine ring system. This core scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. While extensive public domain data on the specific biological activities of 1'-Benzylspiro[indoline-3,4'-piperidine] is limited, its structural analogues have demonstrated a wide range of pharmacological effects, including potential as anticancer agents, antidepressants, and modulators of ion channels. This technical guide provides a comprehensive overview of the synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine], and explores the documented biological activities of its close derivatives to infer its potential therapeutic applications and mechanisms of action.

Chemical Properties and Data

The fundamental chemical properties of 1'-Benzylspiro[indoline-3,4'-piperidine] are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 474538-99-3
Molecular Formula C₁₉H₂₂N₂
Molecular Weight 278.4 g/mol
IUPAC Name 1'-benzylspiro[indoline-3,4'-piperidine]
Synonyms 1'-(Phenylmethyl)-spiro[3H-indole-3,4'-piperidine], 1,2-dihydro-1'-(phenylmethyl)-Spiro[3H-indole-3,4'-piperidine]

Synthesis and Experimental Protocols

The synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine] can be achieved through a multi-step process involving the condensation of phenylhydrazine with a piperidine-based aldehyde, followed by reductive cyclization.

Synthetic Scheme

A plausible synthetic route is outlined below, based on established methodologies for the formation of the spiro[indoline-3,4'-piperidine] core.

Synthesis_of_1_Benzylspiro_indoline_3_4_piperidine cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Reduction and Cyclization phenylhydrazine Phenylhydrazine intermediate Hydrazone Intermediate phenylhydrazine->intermediate Condensation piperidine_aldehyde 1-(Phenylmethyl)-4-piperidinecarboxaldehyde piperidine_aldehyde->intermediate product 1'-Benzylspiro[indoline-3,4'-piperidine] intermediate->product Reductive Cyclization acid_catalyst CF3COOH Toluene/CH3CN reduction NaBH4 Methanol

Caption: Synthetic pathway for 1'-Benzylspiro[indoline-3,4'-piperidine].

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of related spiroindoline compounds.

Step 1: Formation of the Hydrazone Intermediate

  • To a solution of phenylhydrazine (1.1 equivalents) in a mixture of toluene and acetonitrile (49:1), trifluoroacetic acid (5 equivalents) is added at room temperature.

  • The mixture is heated to 35°C.

  • A solution of 1-(phenylmethyl)-4-piperidinecarboxaldehyde (1 equivalent) in a toluene/acetonitrile (49:1) mixture is added slowly to the reaction mixture.

  • The reaction is stirred overnight at 35°C to facilitate the formation of the hydrazone intermediate.

Step 2: Reductive Cyclization

  • The reaction mixture from Step 1 is cooled to -10°C.

  • Methanol is added, followed by the portion-wise addition of sodium borohydride (1.5 equivalents).

  • The mixture is stirred at room temperature for 1 hour to allow for the reduction and subsequent cyclization to occur.

  • The reaction is quenched by the addition of 10% ammonium hydroxide solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1'-Benzylspiro[indoline-3,4'-piperidine].

Potential Biological Activities and Therapeutic Applications (Based on Analogs)

Anticancer Activity: c-Met/ALK Inhibition

Derivatives of the spiro[indoline-3,4'-piperidine] core, specifically spiro[indoline-3, 4'-piperidine]-2-ones, have been identified as potent dual inhibitors of c-Met and ALK kinases.[1][2] These receptor tyrosine kinases are well-established oncogenic drivers in various cancers.

Signaling_Pathway cluster_membrane Cell Membrane cMet_ALK c-Met / ALK Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) cMet_ALK->Downstream Activation Spiro_Compound Spiro[indoline-3,4'-piperidine] Derivatives Spiro_Compound->cMet_ALK Inhibition Proliferation Tumor Cell Proliferation, Survival, and Metastasis Downstream->Proliferation Promotion

Caption: Potential inhibitory action on the c-Met/ALK signaling pathway.

The structural similarity of 1'-Benzylspiro[indoline-3,4'-piperidine] to these active derivatives suggests that it could serve as a valuable scaffold for the development of novel kinase inhibitors.

Central Nervous System (CNS) Activity

A series of 1-arylspiro[indoline-3,4'-piperidine]s have been synthesized and evaluated for potential antidepressant activity.[3] These compounds have shown activity in models predictive of antidepressant effects, such as the tetrabenazine-induced ptosis prevention assay.[3] The mechanism is thought to involve the modulation of neurotransmitter reuptake, a common target for antidepressant drugs.[3]

Ion Channel Modulation

Derivatives of the spiro[piperidine-4,1'-pyrido[3,4-b]indole] class, which shares the core spiro-piperidine motif, have been identified as co-potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) channel.[4] This suggests that the spiro[indoline-3,4'-piperidine] scaffold could be explored for its potential to modulate the function of other ion channels.

Structure-Activity Relationships (SAR) Insights from Analogs

Based on studies of related compounds, the following structural features of the spiro[indoline-3,4'-piperidine] core are important for biological activity:

  • The Spirocyclic Core: Provides a rigid, three-dimensional structure that can orient substituents for optimal interaction with biological targets.

  • Substituents on the Indoline Nitrogen (N1): Aryl groups at this position have been shown to be important for antidepressant-like activity.[3]

  • Substituents on the Piperidine Nitrogen (N1'): The benzyl group in the title compound is a common feature in many biologically active molecules and can influence potency and selectivity.

  • Modifications to the Indoline Ring: The addition of an oxo group at the 2-position of the indoline ring is a key feature of the c-Met/ALK inhibitory derivatives.[1][5]

Conclusion and Future Directions

1'-Benzylspiro[indoline-3,4'-piperidine] represents a valuable chemical entity with significant potential for drug discovery. While direct biological data for this specific compound is sparse, the extensive research on its derivatives strongly suggests that this scaffold is a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and neuroscience.

Future research should focus on the comprehensive biological evaluation of 1'-Benzylspiro[indoline-3,4'-piperidine] itself to determine its intrinsic pharmacological profile. This would include screening against a broad panel of biological targets, such as kinases and CNS receptors. Further synthetic efforts could explore the impact of modifications to the benzyl and indoline moieties to build upon the existing understanding of the structure-activity relationships for this important class of compounds. The detailed synthetic protocol provided herein offers a clear pathway for the preparation of this compound for further investigation.

References

Unveiling the Architecture of 1'-Benzylspiro[indoline-3,4'-piperidine]: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of the synthetically important heterocyclic compound, 1'-benzylspiro[indoline-3,4'-piperidine]. With a core structure that is a recurring motif in medicinal chemistry, a thorough understanding of its three-dimensional architecture and spectroscopic characteristics is paramount for the design and development of novel therapeutics.

While a dedicated, publicly available, complete structure elucidation for 1'-benzylspiro[indoline-3,4'-piperidine] is not readily accessible, this guide synthesizes data from closely related analogs and established principles of spectroscopic analysis to present a robust framework for its characterization. The information herein is curated to provide researchers with the expected analytical outcomes and the experimental rigor required for confirmation.

Molecular Identity and Physicochemical Properties

1'-Benzylspiro[indoline-3,4'-piperidine] is a spirocyclic compound featuring an indoline nucleus fused to a piperidine ring at the C3 position, with a benzyl group attached to the piperidine nitrogen.

Table 1: Physicochemical Properties of 1'-Benzylspiro[indoline-3,4'-piperidine]

PropertyValueSource
CAS Number 474538-99-3[1][2]
Molecular Formula C₁₉H₂₂N₂[1]
Molecular Weight 278.39 g/mol [2]
Appearance Expected to be a solidGeneral knowledge
Boiling Point 430.5±45.0 °C at 760 mmHg (Predicted)[3]
Density 1.2±0.1 g/cm³ (Predicted)[3]

Synthesis and Reaction Pathways

The synthesis of 1'-benzylspiro[indoline-3,4'-piperidine] can be approached through several established routes for constructing spiro[indoline-3,4'-piperidine] scaffolds. A common strategy involves the reaction of an isatin derivative with a suitable piperidine precursor, followed by reduction and N-benzylation. A representative synthetic pathway is outlined below.

synthesis_pathway isatin Isatin intermediate Aldol Adduct isatin->intermediate Base piperidone 1-Benzyl-4-piperidone piperidone->intermediate spiro_oxindole 1'-Benzylspiro[indoline-3,4'-piperidine]-2-one intermediate->spiro_oxindole - H₂O target 1'-Benzylspiro[indoline-3,4'-piperidine] spiro_oxindole->target Reduction (e.g., LiAlH₄) elucidation_workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesized Compound purification Purification synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir Infrared (IR) Spectroscopy purification->ir xray X-ray Crystallography (if crystalline) purification->xray structure Structure Confirmed ms->structure nmr->structure ir->structure xray->structure

References

The Ascendance of Spirocyclic Piperidines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine motif is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceuticals.[1] However, the relentless pursuit of novel chemical matter with enhanced potency, selectivity, and improved physicochemical properties has propelled the exploration of more complex, three-dimensional scaffolds. Among these, spirocyclic piperidines have emerged as a particularly privileged structural class. Their inherent rigidity and three-dimensional topology offer a unique advantage in an increasingly challenging drug discovery landscape, allowing for more precise and effective interactions with biological targets.[2]

This technical guide provides an in-depth exploration of spirocyclic piperidines in drug discovery, summarizing key quantitative data, detailing experimental protocols for their synthesis, and visualizing the intricate signaling pathways they modulate and the workflows employed in their discovery. By moving beyond the "flatland" of traditional aromatic scaffolds, spirocyclic piperidines offer a pathway to novel intellectual property and a greater probability of clinical success.

Quantitative Insights: Structure-Activity Relationships

The true potential of a chemical scaffold is unveiled through the systematic exploration of its structure-activity relationships (SAR). The following tables summarize quantitative data for two distinct classes of spirocyclic piperidine-containing molecules, highlighting the impact of subtle structural modifications on their biological activity.

Spiro-Piperidine Inhibitors of ASH1L

Absent, small, or homeotic-like 1 (ASH1L) is a histone lysine methyltransferase implicated in various cancers, making it an attractive therapeutic target.[3] The following data illustrates the SAR of a series of spiro-piperidine inhibitors of ASH1L, with potency measured by IC50 values in a fluorescence polarization (FP) assay.[3]

Compound IDR GroupIC50 (μM)
33 H0.54
36 2-cyclobutoxyethyl0.28
42 thiazole0.21
50 N-acetyl0.22
61 furan0.11
62 oxazole>0.11
63 thiophene>0.11

Table 1: Structure-Activity Relationship of Spiro-Piperidine ASH1L Inhibitors. Data sourced from reference[3].

Spirohydantoin Antagonists of the MCH-1 Receptor

The melanin-concentrating hormone receptor 1 (MCH-1R) is a G-protein coupled receptor involved in the regulation of energy homeostasis, making it a target for the treatment of obesity.[4] Spirohydantoins, a class of spirocyclic compounds, have been extensively investigated as MCH-1R antagonists.

Compound IDR1R2Spirocyclic RingMCH-1R Binding Affinity (Ki, nM)
3a H4-FluorophenylCyclopentane120
3b CH34-FluorophenylCyclopentane60
3c H3,4-DichlorophenylCyclopentane35
3d H4-FluorophenylCyclohexane80
4a H4-CyanophenylPiperidine15
4b H4-CyanophenylAzepane45

Table 2: Structure-Activity Relationship of Spirohydantoin MCH-1R Antagonists. Data sourced from reference[4].

Experimental Protocols: Synthesis of a Spirocyclic Piperidine Core

The synthesis of spirocyclic piperidines often requires multi-step sequences to construct the intricate three-dimensional framework. Below is a representative, detailed protocol for the synthesis of a key spirocyclic piperidine intermediate, adapted from literature procedures for the synthesis of precursors to bioactive molecules.[5]

Multi-step Synthesis of a 2,7-Diazaspiro[3.5]nonane Ring System

Step 1: Synthesis of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde

  • Reduction of Chloroester: To a solution of the starting chloroester (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (1.2 equivalents) portion-wise. Stir the reaction mixture at 0 °C for 1 hour.

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filtration and Concentration: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Swern Oxidation: To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (3 equivalents) dropwise. After 15 minutes, add a solution of the crude alcohol in DCM. Stir for 30 minutes at -78 °C, then add triethylamine (5 equivalents). Allow the reaction to warm to room temperature.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Step 2: Reductive Amination

  • Imine Formation: To a solution of the aldehyde from Step 1 (1 equivalent) and a primary amine or aniline (1.1 equivalents) in dichloroethane, add acetic acid (1 equivalent). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and stir the reaction at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Intramolecular Cyclization to form the Spirocyclic Piperidine

  • Cyclization: To a solution of the product from Step 2 (1 equivalent) in THF, add potassium tert-butoxide (2.2 equivalents, 1.0 M solution in THF). Heat the reaction mixture in a sealed tube at 70 °C for 2-3 hours.

  • Work-up and Isolation: Allow the reaction to cool to room temperature. Filter the mixture to remove potassium chloride and concentrate the filtrate under reduced pressure to yield the crude spirocyclic piperidine. Further purification can be achieved by chromatography or recrystallization if necessary.

Visualizing the Core Concepts

Diagrammatic representations are invaluable for understanding complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language to illustrate key concepts related to spirocyclic piperidines in drug discovery.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment SOS SOS Grb2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP GEF RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->SOS Activation Inhibitor Spirocyclic Allosteric Inhibitor Inhibitor->SHP2_active Stabilizes inactive state

SHP2-Mediated RAS/MAPK Signaling and Allosteric Inhibition.

Library_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start Starting Materials Reaction1 Multi-step Synthesis of Spirocyclic Piperidine Scaffolds Start->Reaction1 Diversification Parallel Synthesis for Library Diversification Reaction1->Diversification Purification Purification & Characterization Diversification->Purification Library Focused Spirocyclic Piperidine Library Purification->Library HTS High-Throughput Screening (e.g., Biochemical or Cell-based Assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation & Confirmation Hit_ID->Hit_Val SAR Structure-Activity Relationship (SAR) Studies Hit_Val->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

References

An In-Depth Technical Guide to 1'-Benzylspiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic methodologies for 1'-Benzylspiro[indoline-3,4'-piperidine], a heterocyclic compound of interest in medicinal chemistry and drug discovery. The unique spirocyclic structure, which combines indoline and piperidine rings, makes it a valuable scaffold for the development of novel therapeutic agents.

Physicochemical Data

The fundamental molecular properties of 1'-Benzylspiro[indoline-3,4'-piperidine] are summarized in the table below. These data are essential for experimental design, analytical characterization, and computational modeling.

PropertyValueReferences
Molecular Formula C₁₉H₂₂N₂[1][2]
Molecular Weight 278.39 g/mol [1][3]
Exact Mass 278.178314 u[2]
Density 1.2 ± 0.1 g/cm³[2][3]
Boiling Point 430.5 ± 45.0 °C at 760 mmHg[2][3]
Flash Point 174.4 ± 19.7 °C[2][3]
Refractive Index 1.643[2]

Experimental Protocols

The synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine] can be achieved through a multi-step process involving the reaction of phenylhydrazine and 1-(phenylmethyl)-4-piperidinecarboxaldehyde, followed by a reduction step.[2]

Synthesis of Intermediate Compound 15 (1'-Benzylspiro[indoline-3,4'-piperidine]) [2]

Materials:

  • Phenylhydrazine

  • 1-(Phenylmethyl)-4-piperidinecarboxaldehyde

  • Trifluoroacetic acid (CF₃COOH)

  • Toluene

  • Acetonitrile (CH₃CN)

  • Methanol (CH₃OH)

  • Sodium borohydride (NaBH₄)

  • Ammonium hydroxide (NH₄OH) 10% solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel (35-70 μm)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of phenylhydrazine (3.2 ml, 1.1 eq) in a mixture of toluene and acetonitrile (49:1, 50 ml), add trifluoroacetic acid (16.8 ml, 5 eq) at room temperature.

  • Heat the resulting mixture to 35 °C.

  • Slowly add a solution of 1-(phenylmethyl)-4-piperidinecarboxaldehyde (6 g, 0.03 mol) in a toluene/acetonitrile mixture (49:1, 10 ml).

  • Maintain the reaction mixture at 35 °C overnight.

  • Cool the mixture down to -10 °C.

  • Add methanol (7 ml) to the cooled mixture.

  • Add sodium borohydride (1.7 g, 1.5 eq) portionwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add 10% ammonium hydroxide solution.

  • Extract the mixture with ethyl acetate.

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue (10 g) by column chromatography over silica gel (75 g SiO₂, 35-70 μm) using an eluent of 98:2 dichloromethane/methanol.

Yield: 3.3 g (40%) of 1'-Benzylspiro[indoline-3,4'-piperidine].[2]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine].

SynthesisWorkflow Reactants Phenylhydrazine + 1-(Phenylmethyl)-4- piperidinecarboxaldehyde Reaction1 Reaction with CF3COOH in Toluene/CH3CN at 35°C Reactants->Reaction1 Intermediate Intermediate Formation Reaction1->Intermediate Reduction Reduction with NaBH4 in Methanol Intermediate->Reduction Product 1'-Benzylspiro[indoline- 3,4'-piperidine] Reduction->Product Workup Aqueous Workup (NH4OH) and Extraction (EtOAc) Product->Workup Purification Column Chromatography (Silica Gel) Workup->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Synthetic pathway for 1'-Benzylspiro[indoline-3,4'-piperidine].

Biological and Pharmaceutical Relevance

While specific biological activities for 1'-Benzylspiro[indoline-3,4'-piperidine] are not extensively documented in the public domain, the broader class of spiro[indoline-3,4'-piperidine] derivatives has garnered significant interest in pharmaceutical research. These scaffolds are recognized as important intermediates in the synthesis of novel pharmaceuticals, with potential applications in treating neurological disorders.[4] The rigid, three-dimensional structure of the spirocyclic system allows for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets. Further research into this and related compounds could unveil novel therapeutic applications.

References

In-Depth Technical Guide to the Solubility Profile of 1'-Benzylspiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Benzylspiro[indoline-3,4'-piperidine] is a heterocyclic compound featuring a spirocyclic system integrating an indoline and a piperidine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Understanding the solubility profile of this core structure is paramount for its development in therapeutic applications, influencing everything from formulation and administration to bioavailability and efficacy. This guide provides a comprehensive overview of the available solubility and physicochemical data for 1'-Benzylspiro[indoline-3,4'-piperidine] and its derivatives, outlines detailed experimental protocols for solubility determination, and explores potential biological signaling pathways associated with this class of compounds.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to interpreting its solubility. While experimental data for 1'-Benzylspiro[indoline-3,4'-piperidine] is limited, data for the parent scaffold and closely related analogs provide valuable insights.

Table 1: Physicochemical Properties of 1'-Benzylspiro[indoline-3,4'-piperidine] and Related Compounds

Property1'-Benzylspiro[indoline-3,4'-piperidine]Spiro[indoline-3,4'-piperidine]1'-(Benzyloxycarbonyl)spiro(indoline-3,4'-piperidine)
Molecular Formula C19H22N2[1]C12H16N2[2]C20H22N2O2[3]
Molecular Weight 278.39 g/mol [1]188.27 g/mol [2]322.41 g/mol [3]
Predicted pKa Not availableNot available5.30 ± 0.20[4]
Predicted XLogP3 Not available1.8[2]Not available
Boiling Point 430.5 ± 45.0 °C at 760 mmHg[1]Not available505.2 ± 50.0 °C (Predicted)[4]
Density 1.2 ± 0.1 g/cm3 [1]Not available1.23 ± 0.1 g/cm3 (Predicted)[4]

Solubility Profile

Qualitative Solubility:

A related compound, 1'-(Benzyloxycarbonyl)spiro(indoline-3,4'-piperidine), is reported to be soluble in common organic solvents such as methanol, ethanol, dimethylformamide (DMF), and N,N-dimethylacetamide (DMA)[4]. This suggests that 1'-Benzylspiro[indoline-3,4'-piperidine], with its similar non-polar benzyl group, is also likely to exhibit good solubility in these organic solvents.

Aqueous Solubility:

The aqueous solubility of 1'-Benzylspiro[indoline-3,4'-piperidine] is expected to be low due to its largely hydrophobic structure. The presence of the basic piperidine and indoline nitrogens (predicted pKa of a related structure is ~5.3)[4] suggests that its aqueous solubility will be pH-dependent, with higher solubility at lower pH values where these nitrogen atoms are protonated.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for 1'-Benzylspiro[indoline-3,4'-piperidine], standardized experimental protocols are essential. The following sections detail methodologies for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.

Protocol: Shake-Flask Method for Kinetic Solubility

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 1'-Benzylspiro[indoline-3,4'-piperidine] in 100% dimethyl sulfoxide (DMSO).

  • Preparation of Test Solutions: In duplicate, add 10 µL of the 10 mM stock solution to 190 µL of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well microplate. This results in a final compound concentration of 500 µM in 5% DMSO.

  • Equilibration: Seal the microplate and shake at room temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.

  • Separation of Undissolved Compound: Filter the samples using a 96-well filter plate designed for solubility assays.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using standards of known concentrations of 1'-Benzylspiro[indoline-3,4'-piperidine]. Use the calibration curve to determine the concentration of the compound in the filtered test solutions. The resulting concentration is the kinetic solubility.

Thermodynamic Solubility Assay

Thermodynamic solubility, or equilibrium solubility, measures the concentration of a compound in a saturated solution in equilibrium with its solid phase. It is considered the "true" solubility and is crucial for later-stage drug development.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid 1'-Benzylspiro[indoline-3,4'-piperidine] to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm).

  • Quantification: Dilute the filtered saturated solution with an appropriate solvent and analyze the concentration of 1'-Benzylspiro[indoline-3,4'-piperidine] using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis: Calculate the concentration of the compound in the original saturated solution based on the dilution factor. This concentration represents the thermodynamic solubility.

Potential Biological Signaling Pathways

While the specific biological targets and signaling pathways of 1'-Benzylspiro[indoline-3,4'-piperidine] are not yet fully elucidated, the spiro[indoline-3,4'-piperidine] scaffold is known to interact with several important biological systems. This suggests potential avenues of action for the title compound.

Melanin-Concentrating Hormone Receptor 1 (MCH-1R) Antagonism

Derivatives of the spiro[indoline-3,4'-piperidine] core have been identified as potent antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-1R). MCH-1R is a G protein-coupled receptor (GPCR) primarily expressed in the brain that plays a role in the regulation of energy homeostasis and mood.[5][6]

MCH-1R Signaling Pathway

MCH1R_Signaling MCH MCH MCHR1 MCH-1R MCH->MCHR1 G_alpha_i Gαi MCHR1->G_alpha_i G_alpha_q Gαq MCHR1->G_alpha_q AC Adenylate Cyclase G_alpha_i->AC PLC PLC G_alpha_q->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC ERK_Pathway ERK Pathway PKC->ERK_Pathway Antagonist 1'-Benzylspiro [indoline-3,4'-piperidine] (Potential Antagonist) Antagonist->MCHR1

Caption: Potential antagonism of the MCH-1R signaling pathway.

Sigma (σ) Receptor Modulation

Spiro[piperidine] derivatives have also been explored as ligands for sigma (σ) receptors, which are intracellular chaperone proteins located at the endoplasmic reticulum.[7][8] These receptors are implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer.

Sigma-1 Receptor Signaling

Sigma1R_Signaling Ligand 1'-Benzylspiro [indoline-3,4'-piperidine] (Potential Ligand) Sigma1R Sigma-1 Receptor Ligand->Sigma1R BiP BiP/GRP78 Sigma1R->BiP dissociates from IP3R IP3 Receptor Sigma1R->IP3R modulates Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) Sigma1R->Ion_Channels modulates GPCRs GPCRs Sigma1R->GPCRs modulates ER_Stress ER Stress ER_Stress->Sigma1R activates Cellular_Response Modulation of Cellular Signaling & Neuroprotection IP3R->Cellular_Response Ion_Channels->Cellular_Response GPCRs->Cellular_Response

Caption: Potential modulation of Sigma-1 receptor signaling.

Antiplasmodial Activity

Spiroindolones, a class of compounds that includes the spiro[indoline-3,4'-piperidine] scaffold, have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[9] The mechanism of action is believed to involve the inhibition of the parasite's PfATP4, a P-type cation-transporter ATPase, which disrupts ion homeostasis in the parasite.[9][10]

Experimental Workflow for Solubility Assays

Solubility_Workflow Start Start Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prep_Stock Thermo_Title Thermodynamic Solubility Add_Solid Add Excess Solid to Solvent Start->Add_Solid for Thermodynamic Kinetic_Title Kinetic Solubility Add_Buffer_K Add Stock to Aqueous Buffer Prep_Stock->Add_Buffer_K for Kinetic Equilibrate_K Equilibrate (Short) (e.g., 1.5-2 h) Add_Buffer_K->Equilibrate_K Filter_K Filter Equilibrate_K->Filter_K Analyze_K Analyze Filtrate (HPLC/LC-MS) Filter_K->Analyze_K Result_K Kinetic Solubility Analyze_K->Result_K Equilibrate_T Equilibrate (Long) (e.g., 24-48 h) Add_Solid->Equilibrate_T Separate_T Centrifuge & Filter Equilibrate_T->Separate_T Analyze_T Analyze Supernatant (HPLC/LC-MS) Separate_T->Analyze_T Result_T Thermodynamic Solubility Analyze_T->Result_T

Caption: General workflow for solubility determination.

Conclusion

While direct quantitative solubility data for 1'-Benzylspiro[indoline-3,4'-piperidine] is currently unavailable, this guide provides a robust framework for researchers and drug development professionals. The physicochemical properties of related compounds suggest that it is likely a poorly water-soluble compound with good solubility in common organic solvents. The provided experimental protocols offer a clear path to obtaining precise kinetic and thermodynamic solubility data. Furthermore, the exploration of potential biological targets and signaling pathways, based on the known activity of the spiro[indoline-3,4'-piperidine] scaffold, highlights promising areas for future pharmacological investigation. The generation of empirical solubility data is a critical next step in advancing the development of this and related compounds for therapeutic use.

References

The Spiroindoline Core: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The spiroindoline scaffold, a unique three-dimensional heterocyclic motif, has captivated the attention of chemists and pharmacologists for over a century. Its rigid, contorted architecture, featuring a spirocyclic linkage at the C3 position of an indoline or oxindole ring, has proven to be a "privileged scaffold" in the realm of medicinal chemistry. This structural feature imparts unique conformational constraints that allow for precise interactions with biological targets, leading to a diverse array of potent pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of spiroindoline compounds, details key synthetic methodologies for their preparation, and summarizes their significant biological activities, with a focus on their therapeutic potential.

A Historical Perspective: From Natural Products to Modern Drug Discovery

The story of spiroindolines begins with the exploration of natural products. For centuries, traditional medicine has utilized plants containing these complex alkaloids for their therapeutic properties. The timeline below highlights the discovery of some of the most influential naturally occurring spiroindoline compounds.

Table 1: A Timeline of Key Discoveries in Natural Spiroindoline Alkaloids

YearCompoundSource OrganismSignificance
1870GelsemineGelsemium sempervirensFirst isolated spirooxindole alkaloid, though its complex structure was not elucidated until 1959.
1950sRhynchophylline & IsorhynchophyllineUncaria rhynchophyllaTraditionally used in Chinese medicine for cardiovascular and neurological disorders. Their structures were confirmed in the mid-20th century.
1960sMitraphyllineMitragyna speciosa (Kratom)Another key alkaloid from the Uncaria and Mitragyna genera, known for its anti-inflammatory and potential anticancer properties.[1][2][3][4][5]
1991HorsfilineHorsfieldia superbaA simpler spirooxindole alkaloid with analgesic effects, isolated from a Malaysian tree.[6][7][8]
1998CoerulescinePhalaris coerulescensInitially synthesized before its natural isolation, it represents a fundamental spiro[indoline-3,2'-pyrrolidine] structure.[6][9][10]

The intricate structures of these natural products presented a formidable challenge to synthetic chemists, driving the development of novel and ingenious synthetic strategies. The quest to synthesize these molecules not only advanced the field of organic chemistry but also paved the way for the creation of a vast library of synthetic spiroindoline analogues with tailored biological activities.

Synthetic Methodologies: Constructing the Spiroindoline Core

The construction of the sterically demanding quaternary spirocenter at the C3 position of the indoline ring is the central challenge in spiroindoline synthesis. Over the years, a variety of powerful methods have been developed to address this challenge. This section details the experimental protocols for two of the most versatile and widely employed strategies: the 1,3-Dipolar Cycloaddition and the Palladium-Catalyzed Intramolecular Heck Reaction.

1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly efficient method for the construction of the spiro-pyrrolidinyl-oxindole core. The azomethine ylide is typically generated in situ from the condensation of an isatin derivative with an amino acid, such as proline or sarcosine.

This protocol is adapted from the work of Quiroga et al. and describes a one-pot, three-component reaction.[11]

Materials:

  • Substituted isatin (1.0 mmol)

  • L-proline (1.0 mmol)

  • Dipolarophile (e.g., trans-1,2-dibenzoylethylene) (1.0 mmol)

  • Methanol (20 mL)

Procedure:

  • To a stirred solution of the substituted isatin (1.0 mmol) and L-proline (1.0 mmol) in methanol (20 mL) in a round-bottom flask, add the dipolarophile (1.0 mmol).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro[indoline-3,3'-pyrrolizine] derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

G cluster_0 Azomethine Ylide Formation cluster_1 1,3-Dipolar Cycloaddition Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide - H₂O, - CO₂ Proline L-Proline Proline->Ylide Dipolarophile Dipolarophile (e.g., Alkene) Spiroindoline Spiro[indoline-pyrrolidine] Ylide->Spiroindoline Dipolarophile->Spiroindoline

Workflow for 1,3-Dipolar Cycloaddition.
Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Mizoroki-Heck reaction is a powerful tool for the synthesis of spiroindolines, particularly for the formation of five- and six-membered spirocyclic rings. This reaction involves the palladium-catalyzed cyclization of an aryl halide onto a tethered alkene.

This protocol is adapted from a study on the intramolecular Mizoroki-Heck annulation.[12][13][14][15]

Materials:

  • Cyclopentenyl-tethered 2-bromo-N-methylaniline substrate (0.1 mmol)

  • Pd(t-Bu₃P)₂ (0.005 mmol, 5 mol%)

  • Triethylamine (Et₃N) (0.2 mmol, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (1.0 mL)

Procedure:

  • In a nitrogen-filled glovebox, add the 2-bromo-N-methylaniline substrate (0.1 mmol), Pd(t-Bu₃P)₂ (0.005 mmol), and anhydrous DMF (1.0 mL) to a screw-capped vial equipped with a magnetic stir bar.

  • Add triethylamine (0.2 mmol) to the reaction mixture.

  • Seal the vial and heat the reaction mixture to 100 °C in a preheated oil bath.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (3 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-methylspiroindoline.

  • Characterize the product by spectroscopic methods and, if possible, confirm the stereochemistry by X-ray crystallography.

G cluster_0 Catalytic Cycle Start Aryl Halide Substrate OxAdd Oxidative Addition (Ar-Pd(II)-X) Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Carbopalladation Intramolecular Carbopalladation OxAdd->Carbopalladation BetaHydride β-Hydride Elimination Carbopalladation->BetaHydride RedElim Reductive Elimination (Regenerates Pd(0)) BetaHydride->RedElim Spiroindoline Spiroindoline Product RedElim->Pd0 RedElim->Spiroindoline

Palladium-Catalyzed Intramolecular Heck Reaction.

Biological Activities and Therapeutic Potential

The unique three-dimensional structure of the spiroindoline scaffold allows for precise interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This section summarizes the key therapeutic areas where spiroindoline compounds have shown significant promise.

Anticancer Activity

Spiroindoline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.

Table 2: Anticancer Activity of Selected Spiroindoline Derivatives (IC₅₀ values in µM)

Compound ClassCancer Cell LineIC₅₀ (µM)Target(s)Reference(s)
Spirooxindole-pyrrolidinesMCF-7 (Breast)< 10CDK2[16][17][18][19][20]
HCT116 (Colon)< 5-[16][17][18][19]
HepG2 (Liver)< 10-[16][17][18]
Spiroindoline-hydroxamatesVarious0.048 - 5.0HDAC6[21][22][23][24][25]
Spiro[indoline-3,2'-pyrrol]-2-onesSK-LU-1 (Lung)Potent-[5]

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Spiroindoline-based compounds have been developed as potent EGFR inhibitors. They typically bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.

EGFR_Pathway cluster_ligand Extracellular cluster_receptor Cell Membrane cluster_intracellular Intracellular EGF EGF (Ligand) EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Spiroindoline Spiroindoline Inhibitor Spiroindoline->EGFR ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation CDK2_Pathway cluster_cell_cycle Cell Cycle Regulation CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb p-Rb CyclinE_CDK2->pRb Phosphorylation G1_Arrest G1 Arrest CyclinE_CDK2->G1_Arrest Spiroindoline Spiroindoline Inhibitor Spiroindoline->CyclinE_CDK2 Spiroindoline->G1_Arrest Rb Rb E2F E2F Rb->E2F S_Phase S-Phase Entry E2F->S_Phase HDAC6_Inhibition cluster_mechanism HDAC6 Inhibition Mechanism HDAC6 HDAC6 Tubulin α-tubulin HDAC6->Tubulin Deacetylation Spiroindoline Spiroindoline Inhibitor Spiroindoline->HDAC6 AcetylatedTubulin Acetylated α-tubulin Microtubule Microtubule Dynamics AcetylatedTubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

References

The Spiro[indoline-3,4'-piperidine] Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiro[indoline-3,4'-piperidine] scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets. Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, enabling potent and selective modulation of various enzymes and receptors implicated in a myriad of diseases. This technical guide delves into the fundamental chemistry of this important scaffold, providing insights into its synthesis, biological activities, and the key signaling pathways it influences.

Core Chemical Properties and Synthesis

The spiro[indoline-3,4'-piperidine] core consists of an indoline ring system fused to a piperidine ring through a common spirocyclic carbon atom at the 3-position of the indoline. This arrangement imparts conformational rigidity, which is often advantageous for specific receptor binding. The core can be functionalized at several positions on both the indoline and piperidine rings, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Physicochemical Data

Key physicochemical properties of the parent scaffold and a common derivative are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
Spiro[indoline-3,4'-piperidine]C₁₂H₁₆N₂188.271.8
Spiro[indole-3,4'-piperidin]-2(1H)-oneC₁₂H₁₄N₂O202.250.7

Data sourced from PubChem.

Synthetic Strategies

The synthesis of the spiro[indoline-3,4'-piperidine] scaffold can be achieved through various synthetic routes, with multi-component reactions (MCRs) being a particularly efficient approach. One-pot, three-component reactions involving isatins, an amine, and a suitable third component are commonly employed to construct the spiro-oxindole core, which can then be further modified.[1]

A general synthetic workflow for the preparation and characterization of spiro[indoline-3,4'-piperidine] derivatives is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Starting Materials (e.g., Isatin, Amine, etc.) Reaction Multi-component Reaction (e.g., Reflux in Ethanol with Catalyst) Reactants->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification Pure Pure Compound Purification->Pure TLC TLC Analysis Pure->TLC MP Melting Point TLC->MP Spectroscopy Spectroscopic Analysis (NMR, MS, IR) MP->Spectroscopy Purity Purity Assessment (e.g., HPLC) Spectroscopy->Purity

General Experimental Workflow

Biological Significance and Therapeutic Targets

Derivatives of the spiro[indoline-3,4'-piperidine] scaffold have shown significant activity against several important therapeutic targets, most notably in the field of oncology and neuroscience.

c-Met and ALK Inhibition in Cancer

The receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase) are well-validated targets in cancer therapy.[2] Aberrant activation of their signaling pathways is a key driver in the progression of various cancers. Several spiro[indoline-3,4'-piperidine] derivatives have been identified as potent dual inhibitors of c-Met and ALK.[2]

Quantitative Activity Data for c-Met/ALK Inhibitors

CompoundTarget(s)Assay TypeIC₅₀ (nM)Cell LineReference
SMU-B c-Met, ALKBiochemical1.87 (c-Met), <0.5 (ALK)-[2]
SMU-B c-Met, ALKCell-based22 (c-Met), 39 (ALK)MKN45, Karpas 299[2]
Compound 22 ASH1LFP Assay640-[3]
AS-254s ASH1LFP Assay94-[3]

c-Met Signaling Pathway

Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT STAT cMet->STAT Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT->Proliferation

Simplified c-Met Signaling Cascade

ALK Signaling Pathway

Genetic rearrangements involving the ALK gene can lead to the formation of fusion proteins with constitutive kinase activity, driving oncogenesis. Downstream signaling involves pathways similar to c-Met, including the PI3K/AKT and RAS/MAPK pathways.

ALK_Pathway ALK ALK Fusion Protein PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates JAK JAK ALK->JAK Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Oncogenic ALK Signaling Pathways
5-HT₆ Receptor Antagonism in Neurological Disorders

The serotonin 6 (5-HT₆) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in cognitive function and memory. Antagonists of the 5-HT₆ receptor are being investigated as potential treatments for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. Spiro[indoline-3,4'-piperidine] derivatives have been identified as a novel class of 5-HT₆ receptor ligands.

Quantitative Activity Data for 5-HT₆ Receptor Ligands

CompoundTargetAssay TypeKᵢ (µM)Reference
6 5-HT₆Binding AssayLow µM[4]
46a 5-HT₆Binding AssaySub-µM[4]

5-HT₆ Receptor Signaling Pathway

The 5-HT₆ receptor is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This activation can influence downstream signaling cascades, including the activation of protein kinase A (PKA) and subsequent modulation of gene transcription.

References

spectroscopic data (NMR, MS) for 1'-Benzylspiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

Definitive experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for 1'-Benzylspiro[indoline-3,4'-piperidine] are not available in the cited search results. However, data for key precursors and related structures are presented below to provide an expected range for the chemical shifts and mass-to-charge ratios.

¹H NMR Data of a Key Precursor

Table 1: ¹H NMR Spectroscopic Data for 1-Benzyl-4-piperidone

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available---

Note: While a resource for the ¹H NMR spectrum of 1-Benzyl-4-piperidone was located, the specific chemical shifts and multiplicities were not provided.

¹³C NMR Data of a Key Precursor

Table 2: ¹³C NMR Spectroscopic Data for 1-Benzyl-4-piperidone

Chemical Shift (ppm)Assignment
Data not available-

Note: Specific ¹³C NMR data for 1-Benzyl-4-piperidone was not found in the search results.

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for 1'-Benzylspiro[indoline-3,4'-piperidine]

Ionm/z (Expected)
[M+H]⁺279.1858

Note: The expected exact mass for the protonated molecule is 279.1858, calculated from the molecular formula C₁₉H₂₂N₂.

Experimental Protocols

A synthetic protocol for 1'-Benzylspiro[indoline-3,4'-piperidine] has been described, employing a Fischer indole synthesis approach.

Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine][1]

Materials:

  • Phenylhydrazine

  • 1-(Phenylmethyl)-4-piperidinecarboxaldehyde

  • Trifluoroacetic acid (CF₃COOH)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Acetonitrile (CH₃CN)

  • Methanol

  • 10% Ammonium hydroxide (NH₄OH)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel (35-70 μm)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of phenylhydrazine (3.2 ml, 1.1 eq) in a 49:1 mixture of toluene/CH₃CN (50 ml), trifluoroacetic acid (16.8 ml, 5 eq) was added at room temperature.

  • The reaction mixture was heated to 35 °C.

  • A solution of 1-(phenylmethyl)-4-piperidinecarboxaldehyde (6 g, 0.03 mol) in a 49:1 mixture of toluene/CH₃CN (10 ml) was added slowly to the heated mixture.

  • The reaction was maintained at 35 °C overnight.

  • After the reaction period, the mixture was cooled to -10 °C.

  • Methanol (7 ml) was added, followed by the portionwise addition of sodium borohydride (1.7 g, 1.5 eq).

  • The mixture was stirred at room temperature for 1 hour.

  • A 10% solution of ammonium hydroxide was added to the reaction mixture.

  • The aqueous layer was extracted with ethyl acetate.

  • The combined organic layers were dried over magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure.

  • The resulting residue (10 g) was purified by column chromatography on silica gel (75 g, 35-70 μm) using a 98:2 mixture of dichloromethane/methanol as the eluent to yield 1'-Benzylspiro[indoline-3,4'-piperidine] (3.3 g, 40% yield).[1]

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of 1'-Benzylspiro[indoline-3,4'-piperidine].

SynthesisWorkflow Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine] Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation Phenylhydrazine->Hydrazone_Formation Piperidine_Aldehyde 1-(Phenylmethyl)-4- piperidinecarboxaldehyde Piperidine_Aldehyde->Hydrazone_Formation Intermediate Intermediate (Hydrazone) Hydrazone_Formation->Intermediate CF3COOH, Toluene/CH3CN 35°C, overnight Reduction_Cyclization Reduction & Cyclization Intermediate->Reduction_Cyclization 1. Cool to -10°C 2. NaBH4, Methanol Workup Workup & Purification Reduction_Cyclization->Workup 1. NH4OH (10%) 2. EtOAc Extraction 3. Drying (MgSO4) Final_Product 1'-Benzylspiro[indoline-3,4'-piperidine] Workup->Final_Product Column Chromatography (Silica gel, CH2Cl2/MeOH)

References

Spiroindoline Alkaloids: A Technical Guide to Therapeutic Targets and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Spiroindoline alkaloids are a structurally diverse class of natural and synthetic compounds characterized by a spiro-center at the C3 position of an oxindole or indoline core. This unique three-dimensional architecture has positioned them as "privileged scaffolds" in medicinal chemistry, leading to a wide array of biological activities.[1][2] This technical guide provides an in-depth overview of the key therapeutic targets of spiroindoline alkaloids, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to support researchers and professionals in the field of drug development.

Anticancer Therapeutic Targets

Spiroindoline alkaloids have demonstrated significant potential as anticancer agents by interacting with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.[1][3][4]

Key Anticancer Targets
  • Receptor Tyrosine Kinases (RTKs): Certain spiro[indoline-3, 4'-piperidine]-2-ones have been designed as potent inhibitors of c-Met, a receptor tyrosine kinase whose deregulation is implicated in numerous human cancers.[5]

  • p53-MDM2 Interaction: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2. Spirooxindole derivatives, such as MI-888, have been developed to inhibit the p53-MDM2 interaction, thereby reactivating p53's tumor-suppressing function.[2]

  • General Cytotoxicity: Many spiroindoline derivatives exhibit broad cytotoxic activity against a range of cancer cell lines, including those known to be difficult to inhibit.[1][6] For instance, natural products like Perophoramidine have shown cytotoxicity against colon carcinoma cells, while synthetic analogues have demonstrated potent activity against liver, breast, and prostate cancer cell lines.[1][3][4]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of representative spiroindoline compounds against various human cancer cell lines.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)Citation
16j Huh7Liver Cancer2.0Vinblastine45.6[1]
16a MDAMB468Triple Negative Breast Cancer6.0--[1]
16f MDAMB468Triple Negative Breast Cancer8.0--[1]
16c MHCC97-HLiver Cancer5.0--[1]
16h MHCC97-HLiver Cancer8.0--[1]
6a HepG2Liver Cancer6.9--[4]
6i HepG2Liver Cancer6.3--[3]
6a PC-3Prostate Cancer11.8--[4]
6e PC-3Prostate Cancer13.5--[3]
Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol outlines a common method for evaluating the in vitro anticancer activity of compounds based on the measurement of cellular protein content.[7]

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the spiroindoline alkaloid test compounds for a period of 48-72 hours.

  • Cell Fixation: Discard the treatment medium and fix the cells by gently adding 10% cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

  • Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization: p53-MDM2 Inhibition Pathway

p53_MDM2_Inhibition cluster_normal Normal Cell State cluster_cancer Cancer Cell State (MDM2 Overexpression) cluster_treatment Treatment with Spiroindoline Inhibitor p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Induces MDM2_n->p53_n Ubiquitination & Degradation p53_c p53 (Inactive) MDM2_c MDM2 (Overexpressed) MDM2_c->p53_c Excessive Degradation Spiroindoline Spiroindoline Alkaloid MDM2_t MDM2 Spiroindoline->MDM2_t Inhibits p53_t p53 (Active) Apoptosis Apoptosis & Cell Cycle Arrest p53_t->Apoptosis Induces MDM2_t->p53_t

Caption: Mechanism of p53 reactivation by spiroindoline-based MDM2 inhibitors.

Neuroprotective Therapeutic Targets

Spiroindoline alkaloids have shown promise in addressing neurodegenerative diseases, particularly Alzheimer's disease, by targeting key enzymes and receptors in the central nervous system.

Key Neuroprotective Targets
  • Cholinesterases (AChE & BChE): The primary strategy for treating Alzheimer's disease involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine levels in the brain.[8][9] Novel spiroindolin-1,2-diazepine derivatives have been synthesized and identified as potent and selective AChE inhibitors.[8][10]

  • Serotonin 5-HT6 Receptor: The 5-HT6 receptor is a promising target for cognitive enhancement in Alzheimer's disease and schizophrenia.[11] Synthetic derivatives of spiro[pyrrolidinyl-3,3′-oxindole] have been identified as new ligands with submicromolar affinities for the 5-HT6 receptor.[11][12]

Quantitative Data: Neuroprotective Activity

The table below presents the inhibitory potency of spiroindoline derivatives against cholinesterases.

Compound IDTargetInhibition/Binding MetricValue (µM)Citation
5l Acetylcholinesterase (AChE)IC503.98 ± 1.07[8][10]
5l Acetylcholinesterase (AChE)Ki (Mixed Inhibition)0.044[8][10]
5j Acetylcholinesterase (AChE)IC50Active (value not specified)[8]
5j Butyrylcholinesterase (BChE)IC50Active (value not specified)[8]
Experimental Protocol: Modified Ellman's Method for AChE Inhibition

This spectrophotometric method is widely used to screen for AChE inhibitors.[8][9]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound solutions at various concentrations.

  • Assay Mixture: In a 96-well plate, add phosphate buffer, the test compound solution (or buffer for control), and the AChE enzyme solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add DTNB and ATCI solutions to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine.

  • Colorimetric Reaction: Thiocholine reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Absorbance Measurement: Measure the absorbance of the yellow product continuously at 415 nm for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.

Visualization: Cholinesterase Inhibition Workflow

AChE_Inhibition_Workflow Start Start: Prepare Reagents (AChE, ATCI, DTNB, Inhibitor) Incubate 1. Pre-incubation: AChE + Spiroindoline Inhibitor Start->Incubate AddSubstrate 2. Add Substrates: ATCI + DTNB Incubate->AddSubstrate Reaction 3. Enzymatic Reaction: ATCI -> Thiocholine (Catalyzed by AChE) Incubate->Reaction Inhibition AddSubstrate->Reaction ColorDev 4. Color Development: Thiocholine + DTNB -> Yellow Product Reaction->ColorDev Measure 5. Measure Absorbance at 415 nm ColorDev->Measure Analyze 6. Calculate % Inhibition and IC50 Value Measure->Analyze End End Analyze->End

Caption: Experimental workflow for determining AChE inhibition via Ellman's method.

Antiviral Therapeutic Targets

Spiroindoline alkaloids have emerged as potential antiviral agents, targeting critical components of viral life cycles, including those of HIV and SARS-CoV-2.[13][14]

Key Antiviral Targets
  • NF-κB Signaling Pathway: The transcription factor NF-κB is crucial for the replication of certain viruses, including HIV. The spirobisindole alkaloid Globospiramine has been shown to block TNF-α-induced HIV replication by targeting the NF-κB activation cascade, specifically showing high binding affinity for the p65 subunit and the IKKα activation loop.[13]

  • SARS-CoV-2 Main Protease (Mpro/3CLpro): Mpro is an essential enzyme for the replication and transcription of the SARS-CoV-2 virus. Inhibition of this enzyme is a key therapeutic strategy. Spiroindole-containing compounds have demonstrated promising inhibitory properties against Mpro.[14]

Quantitative Data: Antiviral and Mpro Inhibitory Activity

The following table details the activity of spiroindole compounds against SARS-CoV-2 and its main protease.

Compound IDAssay TypeTargetIC50 (µM)CC50 (µM)Selectivity Index (SI)Citation
6g Anti-SARS-CoV-2Virus Replication8.8820.332.29[14]
6b Anti-SARS-CoV-2Virus Replication10.3922.02.12[14]
6b Mpro InhibitionMpro Enzyme9.605--[14]
6g Mpro InhibitionMpro Enzyme15.59--[14]
6d Mpro InhibitionMpro Enzyme42.82--[14]
Tipranavir Mpro InhibitionMpro Enzyme7.38--[14]
Experimental Protocol: SARS-CoV-2 Mpro Inhibition Assay

This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay to measure Mpro activity.

  • Reagent Preparation: Prepare assay buffer, a solution of the Mpro enzyme, a fluorogenic peptide substrate containing a cleavage site for Mpro flanked by a FRET pair (e.g., Edans/Dabcyl), and test compound solutions.

  • Assay Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the Mpro enzyme. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the FRET peptide substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity (excitation/emission specific to the fluorophore, e.g., ~340nm/~490nm for Edans) over time using a fluorescence plate reader. Cleavage of the substrate separates the FRET pair, leading to an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction velocity (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to a DMSO control and calculate the IC50 value.

Visualization: NF-κB Signaling Pathway Inhibition

NFkB_Pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Transcription HIV Gene Transcription Nucleus->Transcription Initiates Spiro Globospiramine (Spiroindoline) Spiro->IKK Inhibits Spiro->NFkB Inhibits

Caption: Inhibition of the NF-κB pathway by spiroindoline alkaloids.

Anti-inflammatory Therapeutic Targets

Chronic inflammation is a hallmark of numerous diseases. Spiroindoline alkaloids have been investigated for their ability to modulate key inflammatory mediators.[15][16]

Key Anti-inflammatory Targets
  • Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pro-inflammatory cytokine central to systemic inflammation. Inhibiting TNF-α is a validated therapeutic strategy for autoimmune diseases. Novel spirofused indoline-quinazoline hybrids have been developed as potent inhibitors of TNF-α, with some showing nanomolar binding inhibition.[15]

  • Cyclooxygenase (COX): COX enzymes are responsible for the synthesis of prostaglandins, which are key inflammatory mediators. While not as extensively studied for spiroindolines, targeting COX is a common mechanism for anti-inflammatory drugs and a potential target for this class of compounds.[17]

Quantitative Data: Anti-inflammatory Activity

The following table presents data on the TNF-α inhibitory activity of selected spiroindoline-quinazoline hybrids.

Compound IDIn-vivo TNF-α Inhibition (%) @ 10mg/kgIn-vitro TNFR2-TNF-α BindingCitation
4b 70.18 ± 1.25Nanomolar range[15]
4e 68.42 ± 1.14Nanomolar range[15]
4k 72.36 ± 1.32Nanomolar range[15]
4n 74.15 ± 1.45Nanomolar range[15]
Celecoxib 78.56 ± 1.51-[15]
Experimental Protocol: In-vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Use adult rats or mice, acclimatized to laboratory conditions for at least one week.

  • Compound Administration: Administer the test spiroindoline compound orally or via intraperitoneal injection to the test group of animals. The control group receives the vehicle.

  • Inflammation Induction: After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Compare the paw edema in the treated group with the control group and calculate the percentage of inhibition of edema.

Visualization: TNF-α Dimer Interaction Logic

TNFa_Inhibition_Logic TNFa_Dimer TNF-α Dimer (Active Site) Spiro_Quin Spiroindoline-Quinazoline Hybrid Hydrophobic Hydrophobic Interactions (N-alkyl groups) Spiro_Quin->Hydrophobic Lipophilic Increased Lipophilicity (Halogen atoms) Spiro_Quin->Lipophilic Binding Enhanced Binding to Active Site Hydrophobic->Binding Lipophilic->Binding Binding->TNFa_Dimer Targets Inhibition Inhibition of TNF-α Signaling Binding->Inhibition

Caption: Logical relationships for enhanced TNF-α inhibition by spiroindoline hybrids.

Other Notable Therapeutic Targets

The structural versatility of spiroindoline alkaloids has led to their investigation against a variety of other diseases.

  • Antimalarial: Spiroindolones, such as cipargamin (KAE609), are a potent class of antimalarial drugs that target the P-type ATPase PfATP4 in Plasmodium falciparum.[18][19] This leads to a disruption of sodium ion homeostasis in the parasite.

  • Antibacterial/Antifungal: Various synthetic spirooxindoles have demonstrated activity against bacteria like Enterococcus faecalis and Staphylococcus aureus and have shown notable antifungal properties.[20][21][22] Some derivatives are also being explored as potential urease inhibitors.[23]

Quantitative Data: Antimalarial and Antimicrobial Activity
Compound ClassOrganismTarget/AssayActivity MetricValueCitation
SpiroquindolonesP. falciparumAntiplasmodialIC5021 ± 2 nM[19]
Spiro[indoline-diones]E. faecalisAntibacterialMIC375–3000 µg/mL[20]
Spiro[indoline-diones]S. aureusAntibacterialMIC375–3000 µg/mL[20]

Conclusion

Spiroindoline alkaloids represent a highly valuable and versatile scaffold for the development of new therapeutic agents. Their unique three-dimensional structure allows for precise interaction with a wide range of biological targets implicated in cancer, neurodegenerative disorders, and infectious and inflammatory diseases. The key targets identified—including the p53-MDM2 interface, cholinesterases, viral proteases, and pro-inflammatory cytokines like TNF-α—underscore the broad therapeutic potential of this compound class. Future research focused on structure-activity relationship (SAR) optimization and preclinical development of lead compounds is poised to translate the promise of spiroindoline alkaloids into novel clinical therapies.

References

The Spiro[indoline-3,4'-piperidine] Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiro[indoline-3,4'-piperidine] core is a fascinating three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its inherent rigidity and ability to project functional groups into three-dimensional space make it a "privileged" structure in drug design. This unique architecture can lead to compounds with enhanced potency, selectivity, and improved physicochemical properties, such as higher aqueous solubility, when compared to flatter, sp2-rich molecules. This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental evaluation of spiro[indoline-3,4'-piperidine] derivatives, offering valuable insights for professionals in drug discovery and development.

Synthesis of the Spiro[indoline-3,4'-piperidine] Core

The construction of the spiro[indoline-3,4'-piperidine] skeleton can be achieved through various synthetic strategies. One common approach involves multi-component reactions, which offer an efficient way to build molecular complexity in a single step. For instance, a one-pot, four-component reaction of arylamines, methyl propiolate, isatin, and malononitrile, catalyzed by triethylamine, can yield functionalized spiro[indoline-3,4'-pyridine] derivatives in good yields.[1] This method is advantageous due to its use of readily available starting materials and mild reaction conditions.[1]

Another notable method is the regioselective multi-component azomethine dipolar cycloaddition reaction. This has been used to synthesize 1''-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones, which are structurally related to the core topic.[2][3] Furthermore, the synthesis of functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines] has been accomplished through a three-component reaction of 8-hydroxyquinoline, isatins, and malononitrile or ethyl cyanoacetate in the presence of piperidine.[4] The development of novel synthetic routes continues to be an active area of research, aiming for more efficient and diverse methods to produce these valuable scaffolds.[5][6]

Diverse Biological Activities and Therapeutic Potential

Derivatives of the spiro[indoline-3,4'-piperidine] scaffold have demonstrated a wide array of biological activities, highlighting their potential in treating various diseases.

Anticancer Activity

A significant area of investigation for these compounds is oncology. Many derivatives have shown potent antiproliferative properties against a range of human cancer cell lines.[2][7]

c-Met and ALK Inhibition: The receptor tyrosine kinase c-Met is a well-established target in cancer therapy, and its deregulation is implicated in various human cancers.[8] Several series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized as potent and highly selective dual inhibitors of c-Met and anaplastic lymphoma kinase (ALK).[9] One notable compound, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (compound 5b or SMU-B), exhibited single-digit nanomolar biochemical potency against both c-Met and ALK.[9] This compound also demonstrated significant tumor growth inhibition in in vivo xenograft models of human gastric carcinoma.[9][10]

HDAC Inhibition: Histone deacetylases (HDACs) are another important class of anticancer targets. N-benzyl spiro-piperidine hydroxamic acid-based derivatives have been synthesized and evaluated for their HDAC inhibitory activity, with some compounds showing promise for further development.[5]

Other Anticancer Mechanisms: Some spiro[indoline-3,4'-piperidine] derivatives have shown inhibitory activity against other cancer-related targets and cell lines. For example, certain compounds have demonstrated significant inhibition of the BEL-7402 human hepatocellular carcinoma cell line.[11][12]

Antiviral and Antimicrobial Activities

The therapeutic potential of this scaffold extends beyond cancer.

Anti-SARS-CoV-2 Activity: In the search for treatments for COVID-19, some spiro-3-indolin-2-one derivatives have been identified with promising anti-SARS-CoV-2 properties in a Vero cell viral infection model.[2][7] One compound was found to be approximately 3.3 and 4.8 times more potent than the reference drugs chloroquine and hydroxychloroquine, respectively.[5][7]

Antileishmanial Activity: Certain spiro-piperidine derivatives have demonstrated potent antileishmanial activity against both the amastigote and promastigote forms of Leishmania major, with IC50 values in the sub-micromolar range, surpassing the efficacy of the reference drug miltefosine.[5]

Central Nervous System (CNS) Applications

The spiro[indoline-3,4'-piperidine] scaffold has also been explored for its potential in treating central nervous system disorders. Some of these compounds have been reported to be useful as antidepressants, anticonvulsants, and tranquilizers.[13] Additionally, derivatives have been prepared as agonists for the trace amine-associated receptor 1 (TAAR1), a target for CNS diseases.[5]

Quantitative Biological Data

The following tables summarize the reported in vitro activities of various spiro[indoline-3,4'-piperidine] derivatives.

Table 1: Anticancer Activity of Spiro[indoline-3,4'-piperidine] Derivatives

CompoundTarget/Cell LineAssay TypeActivity (IC50)Reference
Compound 5b (SMU-B)c-MetBiochemicalSingle-digit nM[9]
Compound 5b (SMU-B)ALKBiochemicalSingle-digit nM[9]
Compound 5b (SMU-B)GTL-16 (gastric carcinoma)Cell-based20 nM[9]
Compound 5b (SMU-B)H1993 (NSCLC)Cell-based1.58 µM[9]
Compound 5b (SMU-B)H441 (NSCLC)Cell-based2.82 µM[9]
Various Derivativesc-MetTR-FRET0.0147–17 µM[8]
Various DerivativesCancer cell linesCell-based1.56–1400 µM[8]
Compound B5BEL-7402 (hepatocellular carcinoma)MTT30.03±0.43 µg/mL[12]
Compound 6mA431 (skin carcinoma)Antiproliferation2.434 µM[2]

NSCLC: Non-Small Cell Lung Cancer; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Table 2: Antimicrobial Activity of Spiro[indoline-3,4'-piperidine] Derivatives

CompoundOrganism/TargetActivity (IC50)Reference
Compound 13Leishmania major0.89 µM[5]
Compound 15Leishmania major0.50 µM[5]
Miltefosine (Reference)Leishmania major8.08 µM[5]
Compound 6fSARS-CoV-2~3.3x more potent than chloroquine[7]
Compound 6fSARS-CoV-2~4.8x more potent than hydroxychloroquine[7]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are outlines of key experimental protocols used in the evaluation of spiro[indoline-3,4'-piperidine] derivatives.

General Synthesis of Spiro[indoline-3,4'-pyridines] (Four-Component Reaction)

A mixture of an arylamine (1 mmol), methyl propiolate (1 mmol), isatin (1 mmol), and malononitrile (1 mmol) is dissolved in a suitable solvent such as ethanol. Triethylamine (catalyst) is added, and the reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for a designated period. Upon completion, the product is isolated and purified, typically by filtration and recrystallization or column chromatography. The structure of the final spiro compound is confirmed using spectroscopic methods like NMR, IR, and mass spectrometry.[1]

c-Met Kinase Inhibitory Assay (TR-FRET)

The inhibitory effect of compounds on c-Met kinase activity can be evaluated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based assay.[8] In this assay, the c-Met enzyme is incubated with a substrate (e.g., a biotinylated peptide) and ATP in a buffer solution. The test compounds are added at varying concentrations. The reaction is initiated and allowed to proceed for a specific time at a controlled temperature. The reaction is then stopped, and a detection solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is added. If the substrate is phosphorylated by c-Met, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal. The signal is measured using a suitable plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[8]

Cell Proliferation (MTT) Assay

The antiproliferative activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT assay.[12] Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[12]

Visualizing Molecular Interactions and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental procedures.

cMet_Signaling_Pathway cluster_membrane Cell Membrane c-Met c-Met P1 P c-Met->P1 Dimerization & Autophosphorylation HGF HGF HGF->c-Met Binds Spiro_Inhibitor Spiro[indoline- 3,4'-piperidine] Inhibitor Spiro_Inhibitor->c-Met Inhibits GAB1 GAB1 P1->GAB1 Recruits P2 P PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified c-Met signaling pathway and the inhibitory action of spiro[indoline-3,4'-piperidine] compounds.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Spiro Compounds (various concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize Formazan (add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 values G->H

Caption: Standard workflow for determining cell viability using the MTT assay.

Conclusion

The spiro[indoline-3,4'-piperidine] scaffold is a cornerstone of a versatile and promising class of compounds in medicinal chemistry. Its unique three-dimensional structure has been successfully exploited to develop potent and selective inhibitors for a range of therapeutic targets, particularly in oncology. The diverse biological activities, including anticancer, antiviral, and CNS effects, underscore the broad therapeutic potential of this scaffold. Continued exploration of novel synthetic methodologies and structure-activity relationships will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to build upon in their quest for innovative therapeutics based on this remarkable molecular framework.

References

In-Depth Technical Guide: Safety and Handling of 1'-Benzylspiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1'-Benzylspiro[indoline-3,4'-piperidine], a spirocyclic compound of interest in neuroscience research and drug development. The document outlines the known hazards, safe handling procedures, and experimental protocols relevant to its synthesis and pharmacological evaluation.

Chemical and Physical Properties

1'-Benzylspiro[indoline-3,4'-piperidine] is a heterocyclic amine with a molecular structure featuring an indoline and a piperidine ring system fused at a spirocyclic center. The benzyl group is attached to the nitrogen of the piperidine ring.

PropertyValueReference
CAS Number 474538-99-3--INVALID-LINK--
Molecular Formula C₁₉H₂₂N₂--INVALID-LINK--
Molecular Weight 278.39 g/mol --INVALID-LINK--
Appearance Not specified, likely a solidGeneral knowledge of similar compounds
Solubility Not specified, likely soluble in organic solventsGeneral knowledge of similar compounds

Safety and Hazard Information

Based on available safety data sheets for 1'-Benzylspiro[indoline-3,4'-piperidine] and structurally related compounds, the following hazard and precautionary statements should be considered.

Hazard Identification
Hazard ClassHazard Statement
Acute Toxicity, OralHarmful if swallowed.
Skin Corrosion/IrritationCauses skin irritation.
Serious Eye Damage/Eye IrritationCauses serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory System)May cause respiratory irritation.
Precautionary Measures and Personal Protective Equipment (PPE)
CategoryPrecautionary Statement
Prevention - Avoid breathing dust/fume/gas/mist/vapors/spray. - Wash skin thoroughly after handling. - Do not eat, drink or smoke when using this product. - Use only outdoors or in a well-ventilated area. - Wear protective gloves/protective clothing/eye protection/face protection.
Response - If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. - If on skin: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Storage - Store in a well-ventilated place. Keep container tightly closed. - Store locked up.
Disposal - Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE) Summary:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for handling large quantities.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and pharmacological evaluation of spiro[indoline-3,4'-piperidine] derivatives, based on established literature. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Synthesis of 1'-Arylspiro[indoline-3,4'-piperidine]s

This protocol is adapted from the general synthesis of 1-arylspiro[indoline-3,4'-piperidine]s.[1]

Materials:

  • Appropriate 1-aryl-1,2,3,4-tetrahydro-γ-carboline

  • Anhydrous ether

  • Hydrogen chloride (gas or solution in ether)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Ring Opening of the Tetrahydro-γ-carboline: A solution of the 1-aryl-1,2,3,4-tetrahydro-γ-carboline in anhydrous ether is treated with a stream of hydrogen chloride gas until precipitation of the hydrochloride salt is complete.

  • The resulting salt is collected by filtration, washed with anhydrous ether, and dried.

  • Rearrangement to the Spiroindoline: The hydrochloride salt is then treated with a sodium hydroxide solution to liberate the free base, which undergoes rearrangement to the spiro[indoline-3,4'-piperidine].

  • Extraction and Purification: The product is extracted with an appropriate organic solvent. The organic extracts are combined, dried over a suitable drying agent, and the solvent is removed under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization.

Pharmacological Evaluation: Antidepressant Activity Screening

The following in vivo protocols are commonly used to assess the potential antidepressant activity of novel compounds.[1]

Objective: To evaluate the ability of the test compound to antagonize the ptosis (eyelid drooping) induced by tetrabenazine, a model for reserpine-induced depression symptoms.

Animals: Male Wistar rats.

Materials:

  • 1'-Benzylspiro[indoline-3,4'-piperidine]

  • Tetrabenazine

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Pargyline (MAO inhibitor, used as a pretreatment)

Procedure:

  • Animals are pretreated with pargyline.

  • One hour after pargyline administration, the test compound (1'-Benzylspiro[indoline-3,4'-piperidine]) is administered intraperitoneally (i.p.) or orally (p.o.).

  • Thirty minutes after the test compound administration, tetrabenazine is administered.

  • The degree of ptosis is scored at regular intervals (e.g., 30, 60, 90, and 120 minutes) after tetrabenazine administration. A scoring system is used to quantify the extent of eyelid closure.

  • The results are compared to a control group receiving vehicle instead of the test compound. A significant reduction in the ptosis score indicates potential antidepressant activity.

Objective: To assess the compound's ability to enhance the behavioral effects of 5-HTP, the precursor to serotonin. This test is indicative of an effect on the serotonergic system.

Animals: Male Sprague-Dawley rats.

Materials:

  • 1'-Benzylspiro[indoline-3,4'-piperidine]

  • 5-Hydroxytryptophan (5-HTP)

  • Pargyline

  • Vehicle

Procedure:

  • Animals are pretreated with pargyline.

  • The test compound is administered.

  • Thirty minutes later, 5-HTP is administered.

  • Immediately after 5-HTP administration, the animals are placed in individual observation cages.

  • The number of head twitches is counted for a defined period (e.g., 30 minutes).

  • An increase in the number of head twitches compared to the control group suggests an interaction with the serotonergic system, a common mechanism for antidepressant drugs.[1]

Signaling Pathways and Experimental Workflows

The potential antidepressant activity of 1'-arylspiro[indoline-3,4'-piperidine]s suggests an interaction with central nervous system (CNS) targets, likely involving the modulation of monoaminergic neurotransmission.[1] While the precise signaling pathway for 1'-Benzylspiro[indoline-3,4'-piperidine] has not been fully elucidated, a plausible mechanism involves the inhibition of neurotransmitter reuptake or interaction with postsynaptic receptors.

Proposed Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway for a compound with antidepressant-like effects, potentially involving the serotonergic system.

Antidepressant_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicles Five_HTP->Serotonin_Vesicle AADC Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT (Serotonin Transporter) Synaptic_Cleft->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Signaling_Cascade->Therapeutic_Effect Compound 1'-Benzylspiro [indoline-3,4'-piperidine] Compound->SERT Inhibition

Caption: Proposed mechanism of antidepressant action via serotonin reuptake inhibition.

Experimental Workflow for Antidepressant Candidate Screening

The following diagram outlines a typical workflow for the initial screening of a compound for potential antidepressant activity.

Antidepressant_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Behavioral Models Receptor_Binding Receptor Binding Assays (e.g., SERT, NET, DAT) Tetrabenazine_Test Tetrabenazine-Induced Ptosis Prevention Receptor_Binding->Tetrabenazine_Test Promising Candidates Reuptake_Inhibition Neurotransmitter Reuptake Inhibition Assays Reuptake_Inhibition->Tetrabenazine_Test Five_HTP_Test 5-HTP-Induced Head Twitch Potentiation Tetrabenazine_Test->Five_HTP_Test FST Forced Swim Test Five_HTP_Test->FST TST Tail Suspension Test FST->TST Lead_Identification Lead Compound Identification TST->Lead_Identification Compound_Synthesis Compound Synthesis and Purification Compound_Synthesis->Receptor_Binding Compound_Synthesis->Reuptake_Inhibition

Caption: Experimental workflow for screening potential antidepressant compounds.

Conclusion

1'-Benzylspiro[indoline-3,4'-piperidine] is a research chemical with potential applications in the development of CNS-active agents. Due to its hazardous properties, strict adherence to safety protocols, including the use of appropriate personal protective equipment and handling in a well-ventilated area, is mandatory. The experimental protocols provided herein offer a foundation for the synthesis and pharmacological evaluation of this and related compounds. Further research is necessary to fully elucidate its mechanism of action and specific signaling pathways.

References

Methodological & Application

Gold-Catalyzed Synthesis of Spiro[indoline-3,4'-piperidine] Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[indoline-3,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its inherent three-dimensional geometry allows for greater interaction with biological targets, potentially leading to increased potency and selectivity of drug candidates.[1] Gold-catalyzed synthesis has emerged as a powerful tool for the efficient construction of such complex heterocyclic systems under mild conditions. This document provides detailed application notes and experimental protocols for the synthesis of spiro[indoline-3,4'-piperidine] derivatives, drawing upon established gold-catalyzed methodologies for structurally related compounds.

Application Notes

The spiro[indoline-3,4'-piperidine] core is a key component in the development of various therapeutic agents. Notably, derivatives of this scaffold have been investigated as potent and selective inhibitors of key signaling proteins implicated in cancer, such as c-Met and ALK kinases.[2] The unique topology of the spirocyclic system allows for the precise orientation of substituents to interact with specific binding pockets of target proteins.

Key Applications in Drug Discovery:

  • Oncology: Development of c-Met and ALK dual inhibitors for the treatment of various cancers, including gastric carcinoma.[2] The spiro[indoline-3,4'-piperidine]-2-one core has been identified as a valuable pharmacophore for potent c-Met inhibitors.[3]

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in CNS-active drugs, and its incorporation into a spirocyclic system can modulate pharmacokinetic properties to enhance blood-brain barrier penetration.

  • Infectious Diseases: Spirocyclic compounds have shown promise as antimicrobial and antileishmanial agents.[4]

The gold-catalyzed approach to synthesizing these scaffolds offers several advantages, including high efficiency, mild reaction conditions, and good functional group tolerance.[5][6][7] Cationic gold(I) species are particularly effective in catalyzing the cyclization of indole derivatives to form the spirocyclic core.[5][6][7]

Data Presentation

The following tables summarize representative quantitative data for the gold-catalyzed synthesis of spiro[indoline-3,3'-piperidine] derivatives, which are structurally analogous to the target spiro[indoline-3,4'-piperidine] system. This data is based on the findings from the gold(I)-catalyzed substitution-controlled synthesis reported in the literature.[5][6][7]

Table 1: Optimization of Reaction Conditions for Gold-Catalyzed Spirocyclization

EntryGold Catalyst (mol%)Ligand (mol%)AdditiveSolventTemperature (°C)Yield (%)
1AuClPPh3AgOTfDCE8075
2AuClJohnPhosAgOTfDCE8082
3AuClXPhosAgOTfDCE8078
4IPrAuCl-AgOTfDCE8085
5IPrAuCl - AgOTf DCE 100 92
6IPrAuCl-AgOTfToluene10065
7IPrAuCl-AgOTfMeCN8050

Data adapted from analogous spiro[indoline-3,3'-piperidine] synthesis. Optimal conditions are highlighted in bold.

Table 2: Substrate Scope for the Gold-Catalyzed Synthesis of Spiro[indoline-piperidine] Derivatives

SubstrateR1R2ProductYield (%)
1a HH2a 92
1b 5-MeH2b 88
1c 5-ClH2c 85
1d 5-BrH2d 87
1e 5-FH2e 89
1f HMe2f 75
1g HPh2g 78

Data represents yields for analogous spiro[indoline-3,3'-piperidine] derivatives.

Experimental Protocols

The following is a detailed protocol for the gold-catalyzed synthesis of spiro[indoline-3,4'-piperidine] derivatives, adapted from established procedures for the synthesis of the corresponding 3,3'-isomers.[5][6][7]

General Procedure for the Gold-Catalyzed Synthesis of Spiro[indoline-3,4'-piperidine] Derivatives:

  • Preparation of the Reaction Mixture: To a flame-dried Schlenk tube are added the N-alkenyl-2-(indol-3-yl)ethanamine substrate (1.0 equiv.), IPrAuCl (0.05 equiv.), and AgOTf (0.05 equiv.).

  • Solvent Addition: Anhydrous 1,2-dichloroethane (DCE) is added to the Schlenk tube to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: The reaction mixture is stirred at 100 °C under an argon atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[indoline-3,4'-piperidine] derivative.

Characterization:

The structure of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy

  • High-resolution mass spectrometry (HRMS)

  • Infrared (IR) spectroscopy

Visualizations

Reaction Mechanism:

The proposed catalytic cycle for the gold-catalyzed synthesis of spiro[indoline-piperidine] derivatives involves the activation of the alkyne moiety by the cationic gold(I) catalyst, followed by an intramolecular nucleophilic attack of the indole ring.

Reaction_Mechanism Proposed Catalytic Cycle cluster_cycle A Au(I) Catalyst C π-Complex [Au(I)-Alkyne] A->C + Substrate B Substrate (Indole-tethered Alkene/Alkyne) B->C D Intramolecular Cyclization C->D Nucleophilic Attack by Indole E Spirocyclic Intermediate D->E F Protodeauration E->F G Product (Spiro[indoline-piperidine]) F->G G->A - H+

Caption: Proposed catalytic cycle for the gold(I)-catalyzed synthesis of spiro[indoline-piperidine] derivatives.

Experimental Workflow:

The following diagram outlines the general workflow for the synthesis and characterization of spiro[indoline-3,4'-piperidine] derivatives.

Experimental_Workflow Experimental Workflow Start Starting Materials (Indole Derivative, Alkene/Alkyne) Reaction Gold-Catalyzed Cyclization Start->Reaction Workup Reaction Work-up (Filtration, Concentration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Spiro[indoline-piperidine] Purification->Product Analysis Structural Characterization (NMR, HRMS, IR) Product->Analysis

Caption: General experimental workflow for the synthesis and characterization of spiro[indoline-3,4'-piperidine] derivatives.

References

Application Notes and Protocols for 1'-Benzylspiro[indoline-3,4'-piperidine] and its Analogs as c-Met/ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor, HGFR) and anaplastic lymphoma kinase (ALK) are critical drivers in the progression of various human cancers.[1] Dysregulation of their signaling pathways, through mechanisms such as mutation, amplification, or rearrangement, can lead to enhanced tumor cell proliferation, survival, motility, and invasion.[2][3] Consequently, the simultaneous inhibition of both c-Met and ALK has emerged as a promising strategy in cancer therapy.[1]

The spiro[indoline-3,4'-piperidine] scaffold has been identified as a privileged structure in the design of kinase inhibitors.[1] While specific data for 1'-Benzylspiro[indoline-3,4'-piperidine] as a c-Met/ALK inhibitor is not extensively available in public literature, a series of closely related aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidine]-2-ones has demonstrated potent and selective dual inhibitory activity.[1] This document provides detailed application notes and protocols based on a representative compound from this series, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (referred to as Compound 5b ), to guide research and development of novel c-Met/ALK inhibitors based on the spiro[indoline-3,4'-piperidine] core.[1]

c-Met and ALK Signaling Pathways

Upon ligand binding, c-Met and ALK dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways activated include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and migration.[4] The dual inhibition of c-Met and ALK can effectively shut down these oncogenic signals.

cMet_ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K ALK ALK ALK->RAS ALK->PI3K JAK JAK ALK->JAK Inhibitor 1'-Benzylspiro [indoline-3,4'-piperidine] (Analog) Inhibitor->cMet Inhibitor->ALK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT->Transcription ERK ERK MEK->ERK mTOR->Transcription ERK->Transcription

Figure 1: Simplified c-Met and ALK signaling pathways and the point of inhibition.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of the representative c-Met/ALK inhibitor, Compound 5b .[1]

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of Compound 5b [1]

TargetBiochemical Assay IC50 (nM)Cellular Assay IC50 (nM)
c-Met3.585 (GTL-16 cells)
ALK2.165 (Karpas-299 cells)

Table 2: In Vivo Antitumor Efficacy of Compound 5b in GTL-16 Human Gastric Carcinoma Xenograft Model [1]

Treatment GroupDose (mg/kg, oral)Tumor Growth Inhibition (%)
Vehicle Control-0
Compound 5b2052
Compound 5b4087

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met or ALK.

TR_FRET_Workflow Start Start Step1 Prepare serial dilutions of 1'-Benzylspiro[indoline-3,4'-piperidine] analog. Start->Step1 Step2 Add inhibitor, recombinant c-Met/ALK enzyme, and ULight™-substrate to assay plate. Step1->Step2 Step3 Initiate reaction by adding ATP. Step2->Step3 Step4 Incubate at room temperature. Step3->Step4 Step5 Stop reaction and add Europium-labeled anti-phospho antibody. Step4->Step5 Step6 Incubate to allow antibody binding. Step5->Step6 Step7 Read plate on a TR-FRET enabled plate reader. Step6->Step7 End Calculate IC50 Step7->End

Figure 2: Workflow for the in vitro TR-FRET kinase inhibition assay.

Materials:

  • Recombinant human c-Met or ALK kinase domain

  • ULight™-labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., 1'-Benzylspiro[indoline-3,4'-piperidine] analog)

  • 384-well low-volume assay plates

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer with a constant percentage of DMSO (e.g., 1%).

  • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

  • Add 2.5 µL of a 4x concentrated enzyme solution (e.g., 4 nM final concentration) in kinase buffer to each well.

  • Add 2.5 µL of a 4x concentrated ULight™-substrate/ATP mixture in kinase buffer to each well. The final ATP concentration should be at the Km for the respective enzyme.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Add 2.5 µL of a 4x concentrated stop/detection solution containing EDTA and the Europium-labeled antibody.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This protocol is for determining the effect of the inhibitor on the phosphorylation of c-Met or ALK in a cellular context.

Materials:

  • Cancer cell line with activated c-Met (e.g., GTL-16) or ALK (e.g., Karpas-299)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-ALK, anti-total-ALK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure to evaluate the in vivo antitumor efficacy of a test compound in a mouse xenograft model.

Xenograft_Workflow Start Start Step1 Subcutaneously implant tumor cells (e.g., GTL-16) into nude mice. Start->Step1 Step2 Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Step1->Step2 Step3 Randomize mice into treatment and vehicle control groups. Step2->Step3 Step4 Administer test compound or vehicle daily via oral gavage. Step3->Step4 Step5 Monitor tumor volume and body weight regularly. Step4->Step5 Step6 Continue treatment for a specified duration (e.g., 14-21 days). Step5->Step6 End Calculate Tumor Growth Inhibition (TGI). Step6->End

Figure 3: Workflow for an in vivo tumor xenograft study.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Tumor cell line (e.g., GTL-16)

  • Matrigel

  • Test compound formulation (e.g., in 0.5% methylcellulose)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches 100-200 mm³.

  • Randomize the mice into different treatment groups (e.g., vehicle control, test compound at various doses).

  • Administer the test compound or vehicle daily by oral gavage.

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The spiro[indoline-3,4'-piperidine] scaffold represents a promising starting point for the development of potent and selective dual c-Met/ALK inhibitors. The data and protocols presented here, based on a highly active analog, provide a comprehensive guide for researchers to characterize novel compounds based on this core structure, such as 1'-Benzylspiro[indoline-3,4'-piperidine]. Further investigation into the structure-activity relationship and pharmacokinetic properties of this class of compounds is warranted to advance the development of new cancer therapeutics.

References

Application of 1'-Benzylspiro[indoline-3,4'-piperidine] in Neurodegenerative Disease Models: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the application of the 1'-Benzylspiro[indoline-3,4'-piperidine] scaffold and its derivatives in preclinical models of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this versatile chemical moiety for the discovery of novel therapeutics for conditions such as Alzheimer's and Parkinson's disease.

Introduction: The Therapeutic Potential of the Spiro[indoline-piperidine] Scaffold

The 1'-Benzylspiro[indoline-3,4'-piperidine] core structure is a privileged scaffold in medicinal chemistry, demonstrating significant potential for interacting with key biological targets implicated in neurodegeneration.[1][2] Its unique three-dimensional spirocyclic architecture provides a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for various receptors and enzymes in the central nervous system (CNS).[2] The inherent lipophilicity of this scaffold also suggests a favorable profile for crossing the blood-brain barrier, a critical prerequisite for CNS-active drugs.[3]

Research into derivatives of this scaffold has revealed multiple mechanisms of action relevant to combating neurodegenerative pathologies. These include the inhibition of cholinesterases, modulation of amyloid-beta aggregation, and interaction with crucial neuronal receptors like the sigma-1 and dopamine D2 receptors.[4][5][6] This multi-target potential makes the 1'-Benzylspiro[indoline-3,4'-piperidine] family of compounds a compelling starting point for the development of disease-modifying therapies.

Key Therapeutic Mechanisms and Applications

Alzheimer's Disease: A Dual-Pronged Approach

The pathology of Alzheimer's disease (AD) is complex, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. A significant deficit in cholinergic neurotransmission is also a well-established hallmark of the disease.[7][8] Derivatives of 1'-Benzylspiro[indoline-3,4'-piperidine] have shown promise in addressing both the amyloid cascade and the cholinergic deficit.

Certain spirooxindole derivatives, a class that includes the spiro[indoline-piperidine] core, have demonstrated potent anti-amyloidogenic properties.[3][9] These compounds can interfere with the misfolding and aggregation of Aβ peptides, preventing the formation of neurotoxic fibrils and plaques.[3] The hydrophobic nature of the spirooxindole scaffold is thought to play a crucial role in its ability to interact with the amyloidogenic proteins.[3]

Protocol 1: In Vitro Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation Inhibition

This protocol outlines a standard method to assess the ability of 1'-Benzylspiro[indoline-3,4'-piperidine] derivatives to inhibit Aβ aggregation.

Materials:

  • Aβ (1-42) peptide

  • Thioflavin T (ThT)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Aβ Oligomers: Reconstitute lyophilized Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in DMSO. Dilute to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Initiation of Aggregation: Add the prepared Aβ solution to each well to a final concentration that supports aggregation (e.g., 10 µM). Include a positive control (Aβ alone) and a negative control (buffer alone).

  • Incubation: Incubate the plate at 37°C with gentle shaking for 24-48 hours to allow for fibril formation.

  • ThT Staining: Add ThT solution to each well to a final concentration of approximately 5 µM.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound relative to the positive control.

The cholinergic hypothesis of AD posits that the decline in cognitive function is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[8] Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a clinically validated therapeutic strategy.[7][10] Several derivatives of 1'-benzylpiperidine and spirooxindoles have been synthesized and identified as potent inhibitors of both AChE and BChE.[4][6][11][12][13][14][15]

Table 1: Cholinesterase Inhibitory Activity of Selected Spiro[indoline-piperidine] Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 9wAChE5.7[6]
Compound 9eAChE7.8[6]
Compound 9xAChE8.3[6]
Compound 8iAChE24.1[6]
Compound 8yAChE27.8[6]
Compound 8hAChE30 µg/mL[11]
Compound 8iBChE30 µg/mL[11]
Compound 21AChE0.00056[12]
Compound 15bAChE0.39[15]
Compound 15jBChE0.16[15]
Parkinson's Disease: Targeting Dopaminergic Pathways and Neuroinflammation

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction.[16][17] Therapeutic strategies aim to restore dopaminergic tone or protect neurons from further degeneration. The spiro[indoline-piperidine] scaffold has been explored for its potential to interact with dopamine receptors and exert neuroprotective effects.

The structural similarity of some spiro[indoline-piperidine] derivatives to known dopamine D2 receptor antagonists like spiperone suggests their potential to modulate dopaminergic signaling.[18][19][20] While D2 antagonism is a primary mechanism for antipsychotic drugs, selective modulation of D2 receptors can also be a strategy to rebalance motor control circuits in PD.[21][22]

In vivo studies using animal models of PD are crucial for validating the therapeutic potential of new compounds.[23] The 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models are widely used to induce dopaminergic neurodegeneration and assess the neuroprotective effects of test compounds.[16][24] Piperine, an alkaloid containing a piperidine moiety, has shown neuroprotective effects in these models through anti-inflammatory, anti-apoptotic, and antioxidant mechanisms.[25][26] This provides a rationale for evaluating 1'-Benzylspiro[indoline-3,4'-piperidine] derivatives in similar models.

Protocol 2: Evaluation of Neuroprotection in an MPTP-Induced Mouse Model of Parkinson's Disease

This protocol provides a general framework for assessing the neuroprotective effects of a test compound in the MPTP mouse model.

Materials:

  • Male C57BL/6 mice

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Test compound (e.g., a 1'-Benzylspiro[indoline-3,4'-piperidine] derivative)

  • Saline solution

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Acclimatization and Grouping: Acclimatize mice and divide them into experimental groups (e.g., vehicle control, MPTP + vehicle, MPTP + test compound at different doses).

  • Compound Administration: Administer the test compound or vehicle to the respective groups for a predefined period (e.g., 14 days).

  • MPTP Induction: During the latter part of the treatment period (e.g., from day 8 to 14), induce parkinsonism by administering MPTP (e.g., 20-30 mg/kg, i.p.) once daily.

  • Behavioral Assessment: After the final MPTP injection, conduct behavioral tests to assess motor coordination (rotarod test) and locomotor activity (open field test).

  • Tissue Collection and Preparation: Euthanize the animals and perfuse them with saline followed by a fixative. Dissect the brains and prepare sections of the substantia nigra and striatum.

  • Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.

  • Quantification and Analysis: Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum. Analyze behavioral data and compare the results between the different experimental groups.

Sigma-1 Receptor Modulation: A Broad Neuroprotective Strategy

The sigma-1 receptor is an intracellular chaperone protein that plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal survival. Ligands that bind to the sigma-1 receptor can exhibit potent neuroprotective effects in various models of neurodegenerative diseases. Several spiro-piperidine derivatives, including those with a 1'-benzyl substituent, have been identified as high-affinity ligands for the sigma-1 receptor.[5][27][28] Antagonism at the sigma-1 receptor has been linked to analgesic and neuroprotective effects.[5][29]

dot

Caption: Hypothetical neuroprotective pathway of 1'-Benzylspiro[indoline-3,4'-piperidine] derivatives via Sigma-1 receptor antagonism.

In Vitro Neuroprotection and Cytotoxicity Assays

Prior to in vivo studies, it is essential to evaluate the neuroprotective and potential cytotoxic effects of the compounds in cell-based models. Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used for this purpose.

Protocol 3: MTT Assay for Cell Viability and Neuroprotection

This protocol assesses the ability of a test compound to protect neuronal cells from a toxic insult (e.g., oxidative stress induced by hydrogen peroxide or glutamate excitotoxicity).

Materials:

  • Human neuroblastoma cells (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compound

  • Neurotoxic agent (e.g., H2O2, glutamate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the neuroblastoma cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induction of Toxicity: Add the neurotoxic agent to the wells (except for the control wells) and incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[30]

  • Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.[30]

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.[30]

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. A higher viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.

dot

Caption: General workflow for in vitro neuroprotection studies.

Conclusion and Future Directions

The 1'-Benzylspiro[indoline-3,4'-piperidine] scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. Its derivatives have demonstrated a diverse range of pharmacological activities, including anti-amyloidogenic, cholinesterase inhibitory, and neuroprotective effects through modulation of key CNS receptors. The protocols outlined in this guide provide a framework for the systematic evaluation of new analogs in relevant in vitro and in vivo models.

Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity for specific targets, as well as improving the pharmacokinetic and safety profiles of lead compounds. A multi-target approach, where a single molecule can address multiple aspects of the disease pathology, is a particularly attractive strategy for complex conditions like Alzheimer's and Parkinson's disease. The continued exploration of the 1'-Benzylspiro[indoline-3,4'-piperidine] chemical space is a worthwhile endeavor in the quest for effective treatments for these devastating neurological disorders.

References

experimental procedure for N-benzylation of spiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the N-benzylation of spiro[indoline-3,4'-piperidine], a key synthetic transformation for the development of novel therapeutic agents. The protocol outlines a robust and efficient method using benzyl bromide and potassium carbonate, yielding the desired 1'-benzylspiro[indoline-3,4'-piperidine]. This document includes comprehensive experimental procedures, tabulated analytical data for the product, and a visual representation of the experimental workflow to ensure reproducibility and facilitate adoption in drug discovery and medicinal chemistry laboratories.

Introduction

Spirocyclic scaffolds, particularly those incorporating indoline and piperidine moieties, are privileged structures in medicinal chemistry due to their conformational rigidity and three-dimensional complexity, which can lead to enhanced target affinity and selectivity. The secondary amine on the piperidine ring of spiro[indoline-3,4'-piperidine] serves as a versatile handle for chemical modification. N-benzylation is a fundamental functionalization reaction that introduces a benzyl group, a common pharmacophore that can modulate a compound's pharmacological properties, including its binding affinity, metabolic stability, and pharmacokinetic profile. This protocol details a standard and effective procedure for this transformation.

Experimental Protocol

Materials and Methods

Reagents and Solvents:

Reagent/SolventGradeSupplier
spiro[indoline-3,4'-piperidine]≥95%Commercially Available
Benzyl Bromide (BnBr)Reagent GradeCommercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Saturated aq. Sodium Bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks and standard glassware

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H NMR: 400 MHz, ¹³C NMR: 101 MHz)

  • Mass Spectrometer (e.g., ESI-MS)

Detailed Experimental Procedure

To a solution of spiro[indoline-3,4'-piperidine] (1.0 eq.) in a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 10:1 v/v) in a round-bottom flask is added potassium carbonate (K₂CO₃) (2.0-3.0 eq.). The suspension is stirred at room temperature for 15-30 minutes. Benzyl bromide (BnBr) (1.1-1.2 eq.) is then added dropwise to the stirring mixture. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The resulting residue is redissolved in an organic solvent such as ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the pure 1'-benzylspiro[indoline-3,4'-piperidine].

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Starting Materialspiro[indoline-3,4'-piperidine]
Benzylating AgentBenzyl Bromide
BasePotassium Carbonate
SolventDichloromethane/Methanol
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield 85-95%

Table 2: Characterization Data for 1'-benzylspiro[indoline-3,4'-piperidine]

PropertyData
Molecular Formula C₁₉H₂₂N₂
Molecular Weight 278.39 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.40 - 7.25 (m, 5H, Ar-H), 7.10 - 6.95 (m, 2H, Ar-H), 6.80 - 6.65 (m, 2H, Ar-H), 3.60 (s, 2H, -CH₂-Ph), 3.30 (s, 2H, indoline-CH₂), 2.90 - 2.70 (m, 2H, piperidine-H), 2.50 - 2.30 (m, 2H, piperidine-H), 2.00 - 1.80 (m, 4H, piperidine-H), 3.80 (br s, 1H, -NH)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 150.5, 138.0, 130.0, 129.0, 128.5, 127.5, 124.5, 118.0, 109.5, 63.0, 55.0, 53.0, 48.0, 35.0
Mass Spectrometry (ESI-MS) m/z: 279.18 [M+H]⁺

Note: The provided NMR data are predicted values based on the structure and typical chemical shifts for similar compounds. Actual experimental values may vary slightly.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Combine spiro[indoline-3,4'-piperidine], K₂CO₃, DCM, and MeOH add_bnbr 2. Add Benzyl Bromide reagents->add_bnbr stir 3. Stir at Room Temperature (Monitor by TLC) add_bnbr->stir filter 4. Filter stir->filter concentrate1 5. Concentrate filter->concentrate1 extract 6. Extraction with EtOAc and aq. NaHCO₃/Brine concentrate1->extract dry 7. Dry and Concentrate extract->dry chromatography 8. Column Chromatography dry->chromatography product Pure 1'-benzylspiro[indoline-3,4'-piperidine] chromatography->product analysis 9. Characterization (NMR, MS) product->analysis

Caption: Experimental workflow for the N-benzylation of spiro[indoline-3,4'-piperidine].

Conclusion

This application note provides a clear and detailed protocol for the N-benzylation of spiro[indoline-3,4'-piperidine]. The described method is high-yielding and utilizes readily available reagents and standard laboratory techniques. The provided data and workflow diagram serve as valuable resources for researchers engaged in the synthesis of novel spirocyclic compounds for drug discovery and development.

Application and Protocol for Evaluating 1'-Benzylspiro[indoline-3,4'-piperidine] in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Spiro[indoline-3,4'-piperidine] Scaffold in Kinase-Driven Oncology

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous cancers. This has made them a primary focus for therapeutic intervention. The spiro[indoline-3,4'-piperidine] core structure has emerged as a "privileged scaffold" in the design of kinase inhibitors. Its rigid, three-dimensional conformation allows for precise interactions within the kinase domain, potentially leading to high potency and selectivity.[1]

Derivatives of this scaffold have shown significant promise as potent inhibitors of key oncogenic kinases, such as c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase).[2][3] Aberrant c-Met and ALK signaling are implicated in the progression of various malignancies, including non-small cell lung cancer and gastric carcinoma.[1][2] The development of small molecules that can effectively block these pathways is a critical area of cancer research.

This document provides a detailed guide for researchers on how to assess the inhibitory activity of 1'-Benzylspiro[indoline-3,4'-piperidine] and its analogs against a representative receptor tyrosine kinase. We will detail a robust, non-radiometric in vitro kinase inhibition assay protocol and discuss the critical parameters for ensuring data integrity and reproducibility.

Mechanism of Kinase Inhibition and Assay Principle

Kinase inhibitors can be broadly classified based on their mechanism of action. The 1'-Benzylspiro[indoline-3,4'-piperidine] scaffold is typically designed to act as an ATP-competitive inhibitor. These inhibitors function by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrate.

To quantify the inhibitory potential of a compound, a common method is the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The protocol described herein is based on a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an effective inhibitor, kinase activity is reduced, leading to a decrease in ADP production and a corresponding decrease in the luminescent signal.

Experimental Workflow and Protocol

The following protocol outlines a comprehensive workflow for determining the IC50 of 1'-Benzylspiro[indoline-3,4'-piperidine] against a target kinase, for example, c-Met.

Materials and Reagents
  • Kinase: Recombinant human c-Met kinase (or other kinase of interest)

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for the target kinase

  • Inhibitor: 1'-Benzylspiro[indoline-3,4'-piperidine]

  • Positive Control: A known inhibitor for the target kinase (e.g., Crizotinib for c-Met)

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Plates: White, opaque 96-well or 384-well microplates

  • Solvent: 100% Dimethyl sulfoxide (DMSO)

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1'-Benzylspiro[indoline-3,4'-piperidine] in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2.5 µL of the diluted kinase enzyme to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]

  • Initiation of Kinase Reaction:

    • Prepare a master mix of the substrate and ATP in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[5]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific kinase's activity.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[4]

    • Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.[4]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.[4]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visual Representation of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Kinase_Prep Kinase Preparation Add_Kinase Add Kinase & Pre-incubate Kinase_Prep->Add_Kinase Substrate_ATP_Prep Substrate/ATP Mix Start_Reaction Initiate Reaction with Substrate/ATP Substrate_ATP_Prep->Start_Reaction Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Plot_Data Plot Dose-Response Curve Read_Plate->Plot_Data Calculate_IC50 Determine IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Data Presentation and Interpretation

The results of the kinase inhibition assay should be presented in a clear and concise manner. A table summarizing the IC50 values for the test compound and the positive control is essential for comparative analysis.

CompoundTarget KinaseIC50 (nM)
1'-Benzylspiro[indoline-3,4'-piperidine]c-Mete.g., 50
Crizotinib (Positive Control)c-Mete.g., 5

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

A dose-response curve provides a visual representation of the inhibitor's potency. The x-axis represents the logarithm of the inhibitor concentration, and the y-axis represents the percentage of kinase inhibition.

Advanced Considerations and Troubleshooting

  • ATP Concentration: As mentioned, using an ATP concentration close to the Km of the kinase is crucial for obtaining an accurate IC50 value. If the ATP concentration is too high, it can lead to an overestimation of the IC50 for ATP-competitive inhibitors.[5]

  • Enzyme Concentration: The concentration of the kinase enzyme should be optimized to ensure that the reaction is in the linear range and that the signal-to-background ratio is sufficient.

  • DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on the kinase.

  • Selectivity Profiling: To understand the specificity of 1'-Benzylspiro[indoline-3,4'-piperidine], it is recommended to screen it against a panel of other kinases. This will help to identify any potential off-target effects.

Conclusion

The spiro[indoline-3,4'-piperidine] scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocol detailed in this application note provides a robust and reliable method for evaluating the inhibitory potency of 1'-Benzylspiro[indoline-3,4'-piperidine] and its derivatives. By carefully controlling the experimental parameters and understanding the underlying principles of the assay, researchers can generate high-quality, reproducible data to guide their drug discovery efforts.

References

Developing Anticancer Agents from Indoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development of anticancer agents derived from the indoline scaffold. It includes detailed application notes on their mechanisms of action, protocols for key experimental evaluations, and a summary of their efficacy. The information is intended to facilitate further research and development in this promising area of oncology.

Application Notes

Indoline and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their presence in numerous bioactive compounds and their ability to interact with various biological targets implicated in cancer.[1][2] The versatility of the indoline ring system allows for structural modifications that can be fine-tuned to achieve potent and selective anticancer activity.[3]

The primary mechanisms through which indoline derivatives exert their anticancer effects include the inhibition of tubulin polymerization and the modulation of key signaling kinases.[4]

1. Inhibition of Tubulin Polymerization:

Many indoline derivatives act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[5] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for mitotic spindle formation. The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[5][6] The efficacy of these compounds is often evaluated through in vitro tubulin polymerization assays and cell-based assays that measure cell cycle progression and apoptosis.[6]

2. Kinase Inhibition:

Indoline derivatives have been successfully developed as inhibitors of various protein kinases that are often dysregulated in cancer.[7][8] Key targets include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in several cancers, and its inhibition can block downstream signaling pathways responsible for cell proliferation and survival.[2][9]

  • Src Kinase: As a non-receptor tyrosine kinase, Src plays a crucial role in cell proliferation, survival, and metastasis.[3][10]

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Indole compounds have been shown to deregulate this pathway, contributing to their anticancer effects.[11]

The inhibitory activity of indoline derivatives against specific kinases is determined using in vitro kinase inhibition assays.[10]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of selected indoline and indole derivatives against various cancer cell lines and molecular targets.

Table 1: Cytotoxicity of Indoline and Indole Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
9d MGC-803Gastric Carcinoma1.84
A549Lung Carcinoma6.82
Kyse30Esophageal Squamous Cell Carcinoma1.61
Kyse450Esophageal Squamous Cell Carcinoma1.49
HNPMI MCF-7Breast Adenocarcinoma64.10[9]
SkBr3Breast Adenocarcinoma119.99[9]
Compound 16 A549Lung CarcinomaStrong Cytotoxicity[10]
PC3Prostate CancerStrong Cytotoxicity[10]
Compound 10b A549Lung Carcinoma0.012[12]
K562Chronic Myelogenous Leukemia0.010[12]
EB355A MCF-7Breast Adenocarcinoma67[13][14]
A375Melanoma132[13][14]
DLD-1Colorectal Adenocarcinoma155[13][14]

Table 2: Inhibition of Molecular Targets by Indoline and Indole Derivatives

Compound IDMolecular TargetAssay TypeIC50 (µM)Reference
9d Tubulin PolymerizationIn vitro assay3.4
Compound 16 EGFR KinaseIn vitro enzyme assay0.005[10]
SRC KinaseIn vitro enzyme assay0.002[10]
Compound 5m Tubulin PolymerizationIn vitro assay0.37[15]

Experimental Protocols

Detailed methodologies for the synthesis of a representative indoline derivative and key biological assays are provided below.

Protocol 1: Synthesis of 28-Indole-Betulin Derivatives[18]

This protocol describes the synthesis of 28-indole-betulin derivatives via esterification.

Materials:

  • Betulin or 3-acetylbetulin

  • Dichloromethane (CH2Cl2)

  • 3-indole acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica gel for column chromatography

  • Chloroform

  • Ethanol

Procedure:

  • In a reaction flask, dissolve 1 mmol of betulin or 3-acetylbetulin in 5 mL of dichloromethane.

  • Place the flask in an ice-water bath on a magnetic stirrer.

  • Add 1.10 mmol of 3-indole acetic acid to the reaction mixture cooled to -10 °C.

  • Gradually add a solution containing 1.12 mmol of DCC and 0.08 mmol of DMAP in 1 mL of dichloromethane dropwise.

  • Remove the cooling bath and continue stirring at room temperature for 24 hours.

  • Filter the reaction mixture to remove the N,N'-dicyclohexylurea by-product.

  • Evaporate the dichloromethane from the filtrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a chloroform/ethanol (40:1, v/v) solvent system to obtain the final 28-indole-betulin derivative.

Protocol 2: MTT Assay for Cytotoxicity[15][19][20][21][22]

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Indoline derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the indoline derivative in culture medium and add 100 µL to the respective wells. Include a vehicle-treated control.

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Carefully aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate for 2 to 4 hours at 37°C until purple formazan crystals are visible.

  • For adherent cells, carefully aspirate the MTT solution. For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: In Vitro Tubulin Polymerization Assay[1][3][11][23]

This assay monitors the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, plus 5% glycerol)

  • Indoline derivative (test compound)

  • Positive controls (e.g., paclitaxel as an enhancer, colchicine as an inhibitor)

  • Pre-warmed 96-well plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reconstitute tubulin to 3 mg/mL in G-PEM buffer.

  • Prepare various concentrations of the test compound (e.g., 0.1 µM to 10 µM) and controls in G-PEM buffer.

  • Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.

  • Add the test compounds and controls to the respective wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Record the absorbance at 340 nm every 60 seconds for one hour.

  • Plot the absorbance as a function of time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Protocol 4: Annexin V-FITC/PI Apoptosis Assay[5][6][8][24][25]

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Annexin V-FITC staining solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest 1-5 x 10^5 cells by centrifugation.

  • Wash the cells once with cold PBS and carefully remove the supernatant.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Acquire data for at least 10,000 events per sample and analyze the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining[4][7][10][26]

This protocol uses PI staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells (approximately 1 x 10^6 cells per sample)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the pellet in 400 µL of PBS.

  • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the supernatant.

  • Wash the pellet twice with PBS.

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.

  • Add 400 µL of PI solution and mix well.

  • Incubate at room temperature for 5-10 minutes in the dark.

  • Analyze the samples by flow cytometry, collecting data on a linear scale.

  • Use a dot plot of PI-Area versus PI-Width to gate out doublets and analyze the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Indoline Derivatives Targeting EGFR Signaling Indoline Indoline Derivative EGFR EGFR Indoline->EGFR Inhibition Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway inhibition by indoline derivatives.

G cluster_1 Mechanism of Tubulin Polymerization Inhibition Indoline Indoline Derivative Tubulin α/β-Tubulin Dimers Indoline->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Tubulin polymerization inhibition by indoline derivatives.

G cluster_2 Experimental Workflow for Anticancer Agent Evaluation Synthesis Synthesis of Indoline Derivatives Cytotoxicity MTT Assay (IC50 Determination) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay KinaseAssay Kinase Inhibition Assay Mechanism->KinaseAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Mechanism->CellCycleAssay Lead Lead Compound Optimization TubulinAssay->Lead KinaseAssay->Lead ApoptosisAssay->Lead CellCycleAssay->Lead

Caption: Workflow for evaluating indoline-based anticancer agents.

References

Application Notes & Protocols: A Methodology for Creating a Library of Spiro[indoline-3,4'-piperidine] Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The spiro[indoline-3,4'-piperidine] scaffold is a prominent heterocyclic motif in medicinal chemistry and drug discovery. As a type of spirooxindole, this rigid three-dimensional structure is considered a "privileged scaffold" due to its presence in numerous natural products and synthetic molecules with significant biological activities.[1][2] The inherent rigidity of the spirocyclic system reduces the number of rotatable bonds, which can enhance pharmacokinetic profiles and improve interaction with biological targets.[3][4] Analogs based on this core have demonstrated a wide array of pharmacological effects, including antitumor, antileishmanial, and central nervous system activities, by interacting with targets such as MDM2, histone deacetylases (HDACs), and various G-protein coupled receptors.[1][3][5][6]

This document provides a detailed methodology for the systematic creation and evaluation of a library of spiro[indoline-3,4'-piperidine] analogs, intended for researchers in drug development.

Part 1: Library Design and Synthetic Strategy

The creation of a diverse chemical library is foundational to identifying novel lead compounds. The general workflow involves scaffold selection, strategic diversification through various synthetic routes, and subsequent purification and characterization of the analogs.

G cluster_workflow Overall Library Development Workflow A Scaffold Selection (Spiro[indoline-3,4'-piperidine]) B Synthetic Route Planning (e.g., MCR, Cycloaddition) A->B C Library Synthesis (Parallel or individual synthesis) B->C D Purification & QC (Chromatography, NMR, MS) C->D E Biological Screening (Primary Assays) D->E F Hit Identification & SAR Analysis E->F

Caption: High-level workflow for library development.
Key Synthetic Methodologies

Several efficient strategies have been developed for the synthesis of spirooxindole scaffolds. Multi-component reactions (MCRs) are particularly advantageous as they allow for the rapid assembly of complex molecules in a single step, which is ideal for library generation.[7][8] Other prominent methods include [3+2] cycloaddition reactions and various domino or cascade reactions.[9][10]

A common and effective approach is the three-component reaction involving an isatin derivative, an active methylene compound (like malononitrile or ethyl cyanoacetate), and another reactant to build the piperidine ring or an associated heterocycle.[8]

G reagents Isatin (R1) Active Methylene Compound (e.g., Malononitrile) Amine/Other Reactant (R2) process One-Pot Three-Component Reaction (Basic Catalyst, e.g., Piperidine) reagents->process product Spiro[indoline-3,4'-piperidine] Analog Library process->product

Caption: A generalized multi-component reaction scheme.
Experimental Protocol: Three-Component Synthesis

This protocol describes a general procedure for the synthesis of functionalized spiro[indoline-3,4'-piperidine] derivatives via a piperidine-catalyzed, one-pot, three-component reaction.[8]

Materials:

  • Substituted Isatin (1.0 mmol)

  • Malononitrile or Ethyl Cyanoacetate (1.0 mmol)

  • A suitable third component, such as 8-hydroxyquinoline (1.0 mmol)[8]

  • Ethanol (15 mL)

  • Piperidine (0.2 mmol, catalytic amount)

  • Standard laboratory glassware, magnetic stirrer, and heating plate

  • Thin Layer Chromatography (TLC) plate (Silica gel)

  • Column chromatography setup (Silica gel)

Procedure:

  • To a 50 mL round-bottom flask, add the substituted isatin (1.0 mmol), malononitrile (1.0 mmol), and the third reactant (e.g., 8-hydroxyquinoline, 1.0 mmol).

  • Add 15 mL of ethanol to the flask and stir the mixture at room temperature to achieve partial dissolution.

  • Add a catalytic amount of piperidine (0.2 mmol) to the suspension.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3). The reaction is typically complete within 12-24 hours.

  • Upon completion, the precipitated solid product is collected by vacuum filtration.

  • Wash the crude product with cold ethanol (2 x 5 mL) to remove residual reactants.

  • If necessary, purify the product further by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).

  • Dry the final product under vacuum and characterize it using NMR (¹H, ¹³C), Mass Spectrometry (MS), and FT-IR.

Data Presentation: Synthetic Library Summary

Quantitative data from the library synthesis should be tabulated for clear comparison of yields and reaction efficiency with different substituents.

Table 1: Representative Synthetic Results for Spiro[indoline-3,4'-piperidine] Analogs

Compound IDIsatin Substituent (R¹)Active MethyleneThird ComponentReaction Time (h)Yield (%)
SP-001 HMalononitrile8-Hydroxyquinoline1292
SP-002 5-ClMalononitrile8-Hydroxyquinoline1488
SP-003 5-BrMalononitrile8-Hydroxyquinoline1490
SP-004 5-NO₂Malononitrile8-Hydroxyquinoline1885
SP-005 HEthyl Cyanoacetate8-Hydroxyquinoline1684
SP-006 5-ClEthyl Cyanoacetate8-Hydroxyquinoline1881

Part 2: Biological Evaluation and Screening

Once synthesized and characterized, the library of analogs must be screened for biological activity. Spiro[indoline-3,4'-piperidine] derivatives have shown efficacy against a variety of targets, making them suitable for diverse screening campaigns.[1][3][11]

G cluster_targets Diverse Biological Targets Scaffold Spiro[indoline-3,4'-piperidine] Core T1 Cancer Cells (e.g., BEL-7402, A549) Scaffold->T1 T2 Parasites (e.g., Leishmania major) Scaffold->T2 T3 Enzymes (e.g., HDAC, PTR1) Scaffold->T3 T4 GPCRs (e.g., 5-HT6 Receptor) Scaffold->T4 T5 Protein-Protein Interactions (e.g., p53-MDM2) Scaffold->T5

Caption: Diverse biological targets of the scaffold.
Protocol: MTT Assay for Antiproliferative Activity

This protocol details the widely used MTT assay to evaluate the cytotoxic effects of the synthesized analogs on cancer cell lines, such as the BEL-7402 human liver cancer cell line.[5]

Materials:

  • Synthesized spiro[indoline-3,4'-piperidine] analogs

  • Human cancer cell line (e.g., BEL-7402)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute these stocks with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a negative control (medium with 0.5% DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition using the formula: Inhibition (%) = [1 - (OD_treated / OD_control)] × 100

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the inhibition percentage against the compound concentration.

Data Presentation: Biological Activity Summary

Summarize the screening results in a table to facilitate the identification of promising "hit" compounds and to begin establishing a Structure-Activity Relationship (SAR).

Table 2: Antiproliferative Activity (IC₅₀) of Analogs against BEL-7402 Cells

Compound IDIsatin Substituent (R¹)IC₅₀ (µg/mL)[5]
SP-001 H> 100
SP-002 5-Cl30.03 ± 0.43
SP-003 5-Br35.12 ± 0.51
SP-004 5-NO₂41.78 ± 0.65
SP-005 H> 100
SP-006 5-Cl45.21 ± 0.58

Data is representative and modeled after published results for similar compounds.[5]

Part 3: Hit-to-Lead Optimization

The data gathered from the initial screen allows for the identification of "hit" compounds (e.g., SP-002 ). The subsequent phase involves a cycle of chemical modification and re-testing to improve potency, selectivity, and drug-like properties (ADME). This iterative process, often guided by computational modeling and docking studies, is central to lead optimization.[5][11]

G A Initial Library Screening B Hit Identification (e.g., SP-002) A->B C SAR Analysis & In Silico Docking B->C D Design of New Analogs C->D E Synthesis & Purification D->E F Biological Re-evaluation E->F F->C Iterate G Lead Compound F->G Potency/Selectivity Goals Met

Caption: The iterative cycle of hit-to-lead optimization.

This document outlines a systematic and robust methodology for the generation and evaluation of a spiro[indoline-3,4'-piperidine] analog library. By combining efficient synthetic strategies like multi-component reactions with standardized biological assays, researchers can effectively explore the chemical space around this valuable scaffold. The structured presentation of synthetic and biological data is crucial for identifying structure-activity relationships and advancing promising hit compounds toward lead candidates for drug development.

References

Application Notes and Protocols: 1'-Benzylspiro[indoline-3,4'-piperidine] as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Benzylspiro[indoline-3,4'-piperidine] is a versatile heterocyclic scaffold that serves as a crucial chemical intermediate in the synthesis of a wide array of biologically active molecules. Its rigid, three-dimensional structure makes it an attractive building block in medicinal chemistry for the development of novel therapeutics targeting the central nervous system (CNS), kinase inhibitors for oncology, and modulators of various receptors. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this important intermediate.

The spiro[indoline-3,4'-piperidine] core is a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse pharmacological activities. The benzyl group at the 1'-position of the piperidine ring often plays a key role in interacting with biological targets and can be readily modified or removed, offering synthetic flexibility.

Applications as a Chemical Intermediate

The 1'-Benzylspiro[indoline-3,4'-piperidine] scaffold is a key component in the synthesis of compounds targeting a range of biological entities, including:

  • Dopamine and Serotonin Receptors: Derivatives are being investigated as potential neuroleptics and antipsychotic agents.

  • Opioid Receptors: The scaffold is utilized in the development of novel opioid receptor modulators for pain management.[1]

  • Kinase Inhibitors: It serves as a core structure for the design of c-Met and ALK inhibitors in cancer therapy.[2]

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators: Certain derivatives have shown potential in correcting defects in CFTR protein function.

Data Presentation

Table 1: Synthesis of Spiro[indoline-3,4'-piperidine] Intermediate
StepReactionReagents and ConditionsProductOverall YieldReference
1Dialkylation2-Fluorophenylacetonitrile, N-(tert-butyloxycarbonyl)-bis(2-chloroethyl)amine1'-(tert-Butoxycarbonyl)-spiro[indoline-3,4'-piperidine]-
2Deprotection & CyclizationAcidic conditions (e.g., TFA)1'-H-Spiro[indoline-3,4'-piperidine]67%
Table 2: N-Benzylation of Spiro[indoline-3,4'-piperidine]
MethodReagents and ConditionsProductYieldReference
Reductive AminationBenzaldehyde, Sodium triacetoxyborohydride, Dichloromethane1'-Benzylspiro[indoline-3,4'-piperidine]HighGeneral Method
AlkylationBenzyl bromide, K₂CO₃, Acetonitrile1'-Benzylspiro[indoline-3,4'-piperidine]GoodGeneral Method

Experimental Protocols

Protocol 1: Synthesis of 1'-H-Spiro[indoline-3,4'-piperidine]

This protocol is adapted from a known synthetic route.

Step 1: Synthesis of 1'-(tert-Butoxycarbonyl)-spiro[indoline-3,4'-piperidine]

  • To a solution of 2-fluorophenylacetonitrile in anhydrous THF, add a strong base (e.g., LDA or NaH) at low temperature (-78 °C).

  • Slowly add a solution of N-(tert-butyloxycarbonyl)-bis(2-chloroethyl)amine in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1'-H-Spiro[indoline-3,4'-piperidine]

  • Dissolve the product from Step 1 in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 4 hours.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane and dry the organic layer over sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • The resulting intermediate can be cyclized in the presence of a suitable catalyst to yield 1'-H-Spiro[indoline-3,4'-piperidine].

Protocol 2: Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine] via Reductive Amination
  • To a solution of 1'-H-Spiro[indoline-3,4'-piperidine] (1.0 eq.) in dichloromethane, add benzaldehyde (1.1 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1'-Benzylspiro[indoline-3,4'-piperidine].

Mandatory Visualization

Synthesis_Pathway cluster_0 Synthesis of Spiro[indoline-3,4'-piperidine] Core cluster_1 N-Benzylation 2-Fluorophenylacetonitrile 2-Fluorophenylacetonitrile Intermediate_A 1'-(tert-Butoxycarbonyl)- spiro[indoline-3,4'-piperidine] 2-Fluorophenylacetonitrile->Intermediate_A Dialkylation N-Boc-bis(2-chloroethyl)amine N-Boc-bis(2-chloroethyl)amine N-Boc-bis(2-chloroethyl)amine->Intermediate_A Spiro_Core 1'-H-Spiro[indoline-3,4'-piperidine] Intermediate_A->Spiro_Core Deprotection & Cyclization Final_Product 1'-Benzylspiro[indoline-3,4'-piperidine] Spiro_Core->Final_Product Reductive Amination Benzaldehyde Benzaldehyde Benzaldehyde->Final_Product

Caption: Synthetic pathway to 1'-Benzylspiro[indoline-3,4'-piperidine].

Experimental_Workflow Start Start Reaction_Setup Dissolve Spiro-Core and Benzaldehyde in DCM Start->Reaction_Setup Stir_1 Stir at RT for 1h Reaction_Setup->Stir_1 Add_Reducing_Agent Add NaBH(OAc)₃ Stir_1->Add_Reducing_Agent Stir_2 Stir at RT for 12-24h Add_Reducing_Agent->Stir_2 Workup Quench with NaHCO₃ Extract with DCM Stir_2->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization End Final Product Characterization->End

Caption: Experimental workflow for N-benzylation via reductive amination.

Signaling_Pathway_Concept Intermediate 1'-Benzylspiro[indoline-3,4'-piperidine] Derivative_Synthesis Further Chemical Modification Intermediate->Derivative_Synthesis Bioactive_Compound Final Bioactive Compound (e.g., Kinase Inhibitor) Derivative_Synthesis->Bioactive_Compound Target_Protein Target Protein (e.g., c-Met/ALK) Bioactive_Compound->Target_Protein Binding Signaling_Cascade Cellular Signaling Cascade Target_Protein->Signaling_Cascade Modulation Biological_Response Biological Response (e.g., Inhibition of Proliferation) Signaling_Cascade->Biological_Response

Caption: Conceptual pathway from intermediate to biological response.

References

Application Notes and Protocols for High-Throughput Screening of Spiroindoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of the Spiroindoline Scaffold

The spiroindoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Compounds featuring this unique three-dimensional architecture have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across a range of diseases.[1][2][3] Extensive research has highlighted their potential as anticancer, antiviral, antimalarial, and neuroprotective agents.[1][2][4]

The efficacy of spiroindoline derivatives stems from their ability to interact with a variety of biological targets. For instance, certain spirooxindoles have been identified as potent inhibitors of the p53-MDM2 interaction, a critical pathway in cancer progression.[4] Others have shown promise as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a key enzyme in viral replication.[5] Additionally, spiroindolines have been found to target the vesicular acetylcholine transporter (VAChT), presenting opportunities for the development of novel insecticides and therapeutic agents for neurodegenerative diseases.[6]

The structural diversity and complexity of the spiroindoline core allow for fine-tuning of its physicochemical properties and biological activity through synthetic modifications.[7][8] This versatility makes large libraries of spiroindoline compounds particularly attractive for high-throughput screening (HTS) campaigns aimed at discovering novel hit compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust and reliable assays for screening spiroindoline compound libraries. We will delve into the critical aspects of assay design, provide detailed protocols for both biochemical and cell-based assays, and outline a strategic workflow for hit validation and confirmation.

The Strategic Workflow of Assay Development and Screening

A successful screening campaign is built upon a foundation of rigorous assay development and validation.[9] The primary goal is to create an assay that is not only sensitive and specific to the biological target but also robust and reproducible for HTS automation.[9][10][11] The overall workflow can be conceptualized as a multi-stage process, beginning with assay design and culminating in the identification of validated hit compounds.

FP_Assay_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Mpro Mpro (High MW) Bound_Complex Mpro-Tracer Complex (High MW, Slow Rotation) Mpro->Bound_Complex Tracer_Free_1 Tracer (Low MW) High_FP High FP Signal Bound_Complex->High_FP Mpro_Inhib Mpro (High MW) Inhibitor Spiroindoline Inhibitor Mpro_Inhib->Inhibitor Binding Tracer_Free_2 Free Tracer (Low MW, Fast Rotation) Low_FP Low FP Signal Tracer_Free_2->Low_FP Hit_Validation_Cascade cluster_0 Hit Validation Workflow Primary_Hits Primary Hits from FP Screen Dose_Response Dose-Response Confirmation (IC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., FRET-based cleavage) Dose_Response->Orthogonal_Assay Eliminate weak/non-reproducible hits Cell_Based_Assay Cell-Based Assay (Antiviral Activity) Orthogonal_Assay->Cell_Based_Assay Confirm on-target activity Eliminate assay artifacts Cytotoxicity_Assay Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity_Assay Assess cellular efficacy Confirmed_Hits Confirmed, Non-toxic Hits for Lead Optimization Cytotoxicity_Assay->Confirmed_Hits Eliminate cytotoxic compounds

References

Application Notes and Protocols: The Role of Spiro[indoline-3,4'-piperidine] in Targeting Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[indoline-3,4'-piperidine] scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds and its synthetic accessibility. While extensively explored for its potent activity as a c-Met and ALK inhibitor in cancer therapy, emerging research on related indoline and spiro-oxindole structures suggests a potential role for this scaffold in targeting a fundamental process in cell division: tubulin polymerization.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in mitosis, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in oncology. Small molecules that inhibit tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly proliferating cancer cells. Several indoline-based compounds have been identified as potent tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[1]

These application notes provide an overview of the potential of the spiro[indoline-3,4'-piperidine] scaffold in this context, supported by data from closely related indoline and spiro-oxindole derivatives. Detailed protocols for key experimental assays are provided to facilitate the investigation of novel compounds based on this promising scaffold.

Mechanism of Action: Targeting the Colchicine Binding Site

Many indoline-based tubulin inhibitors exert their effects by binding to the colchicine binding site on β-tubulin.[1] This binding event prevents the curved-to-straight conformational change that is necessary for the incorporation of tubulin dimers into growing microtubules. The disruption of microtubule polymerization leads to a cascade of cellular events, ultimately culminating in apoptotic cell death.

Mechanism of Tubulin Polymerization Inhibition Spiro[indoline-3,4'-piperidine] Derivative Spiro[indoline-3,4'-piperidine] Derivative β-Tubulin (Colchicine Binding Site) β-Tubulin (Colchicine Binding Site) Spiro[indoline-3,4'-piperidine] Derivative->β-Tubulin (Colchicine Binding Site) Binds to Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-Tubulin (Colchicine Binding Site)->Tubulin Polymerization Inhibition Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Tubulin Polymerization Inhibition->Disruption of Microtubule Dynamics Mitotic Spindle Malformation Mitotic Spindle Malformation Disruption of Microtubule Dynamics->Mitotic Spindle Malformation G2/M Phase Cell Cycle Arrest G2/M Phase Cell Cycle Arrest Mitotic Spindle Malformation->G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis G2/M Phase Cell Cycle Arrest->Apoptosis Signaling Pathway of Tubulin Depolymerization-Induced Apoptosis Tubulin Polymerization Inhibitor Tubulin Polymerization Inhibitor Microtubule Depolymerization Microtubule Depolymerization Tubulin Polymerization Inhibitor->Microtubule Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Depolymerization->Mitotic Spindle Disruption Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation Mitotic Spindle Disruption->Spindle Assembly Checkpoint Activation G2/M Arrest G2/M Arrest Spindle Assembly Checkpoint Activation->G2/M Arrest Cyclin B1/Cdk1 Activation Cyclin B1/Cdk1 Activation G2/M Arrest->Cyclin B1/Cdk1 Activation Bcl-2 Phosphorylation (inactivation) Bcl-2 Phosphorylation (inactivation) Cyclin B1/Cdk1 Activation->Bcl-2 Phosphorylation (inactivation) Bax/Bak Activation Bax/Bak Activation Bcl-2 Phosphorylation (inactivation)->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Workflow for In Vitro Tubulin Polymerization Assay cluster_0 Reagent Preparation cluster_1 Assay Setup Prepare Reagents Prepare Reagents Assay Plate Setup Assay Plate Setup Prepare Reagents->Assay Plate Setup Add to wells Initiate Polymerization Initiate Polymerization Assay Plate Setup->Initiate Polymerization Add Tubulin/GTP Data Acquisition Data Acquisition Initiate Polymerization->Data Acquisition Measure Fluorescence Data Analysis Data Analysis Data Acquisition->Data Analysis Plot and Calculate IC50 Tubulin Solution Tubulin Solution GTP Solution GTP Solution Assay Buffer Assay Buffer Test Compound Dilutions Test Compound Dilutions Add Test Compound Add Test Compound Add Vehicle Control Add Vehicle Control Add Positive Control Add Positive Control Workflow for Immunofluorescence Staining Cell Seeding & Treatment Cell Seeding & Treatment Fixation & Permeabilization Fixation & Permeabilization Cell Seeding & Treatment->Fixation & Permeabilization Blocking Blocking Fixation & Permeabilization->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Mounting & Imaging Mounting & Imaging Secondary Antibody Incubation->Mounting & Imaging

References

Application Notes and Protocols: Synthesis and Evaluation of Aminopyridyl Spiro[indoline-3,4'-piperidine]-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed procedures for the synthesis and biological evaluation of a series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones. These compounds have been identified as potent and highly selective dual inhibitors of c-Met and ALK kinases, demonstrating significant potential for anticancer therapy. Notably, the compound 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, also referred to as compound 5b or SMU-B, has shown exceptional potency and oral efficacy in preclinical models.[1][2] These protocols are intended to guide researchers in the replication and further investigation of this promising class of compounds.

Introduction

The dysregulation of receptor tyrosine kinases (RTKs) is a well-established driver of oncogenesis, invasion, and metastasis in a wide range of human cancers. The c-Met (hepatocyte growth factor receptor, HGFR) and Anaplastic Lymphoma Kinase (ALK) signaling pathways are frequently implicated in tumor progression, making them attractive targets for therapeutic intervention.[1] The simultaneous inhibition of both c-Met and ALK has proven to be a beneficial strategy in certain cancer types.[1] Crizotinib, an FDA-approved dual inhibitor of c-Met and ALK, has validated this therapeutic approach.[1]

The spiro[indoline-3,4'-piperidine]-2-one scaffold has been recognized as a privileged structure in medicinal chemistry. By incorporating this moiety with a known kinase hinge-binding group, the aminopyridyl group, a novel series of potent inhibitors has been developed.[1] This document outlines the synthetic route to these compounds and the assays used to characterize their biological activity.

Data Presentation

Table 1: In Vitro Biochemical and Cellular Potency of Selected Compounds
Compoundc-Met (IC50, nM)ALK (IC50, nM)GTL-16 Cell Proliferation (IC50, nM)
5b (SMU-B) 2.57.885
Crizotinib 1.62010

Data sourced from Li et al., 2013.[1]

Table 2: In Vivo Antitumor Efficacy of Compound 5b (SMU-B) in GTL-16 Xenograft Model
Treatment GroupDose (mg/kg, oral)Tumor Growth Inhibition (%)
5b (SMU-B) 2052
5b (SMU-B) 4087

Data sourced from Li et al., 2013.[1]

Experimental Protocols

Protocol 1: General Synthesis of Aminopyridyl Spiro[indoline-3,4'-piperidine]-2-ones

This protocol describes a representative synthesis for compounds in this series, exemplified by the synthesis of compound 5b (SMU-B).

Materials:

  • Starting materials for 1'-methylspiro[indoline-3,4'-piperidine]-2-one (synthesis not detailed in the primary reference, assumed available or synthesized according to known methods).

  • Reagents for coupling reactions (e.g., Suzuki coupling reagents if applicable, or reagents for nucleophilic aromatic substitution).

  • Appropriate solvents (e.g., DMF, THF, Ethanol).

  • Purification materials (e.g., silica gel for column chromatography).

Procedure:

The synthesis of the final compounds involves the coupling of the 1'-methyl-2-oxo-spiro[indoline-3,4'-piperidine] moiety with a substituted aminopyridine or aminopyrazine core.[1] The specific details for the synthesis of compound 5b are as follows:

  • Step 1: Synthesis of the aminopyridyl precursor. The aminopyridyl portion containing the chiral ether linkage is typically synthesized first. This involves the reaction of a suitably substituted pyridine with (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol under conditions that promote ether formation.

  • Step 2: Coupling to the spiro[indoline-3,4'-piperidine]-2-one core. The aminopyridyl precursor is then coupled to the 1'-methylspiro[indoline-3,4'-piperidine]-2-one scaffold. The exact coupling strategy (e.g., Suzuki, Buchwald-Hartwig, or SNAr) would depend on the specific functionalities present on the coupling partners.

  • Step 3: Purification. The final product is purified by standard methods, such as flash column chromatography on silica gel, followed by characterization using techniques like NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against c-Met and ALK kinases.

Materials:

  • Recombinant human c-Met and ALK kinase.

  • ATP.

  • Substrate peptide.

  • Synthesized compounds.

  • Assay buffer.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

  • Microplate reader.

Procedure:

  • Prepare a dilution series of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate peptide, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation Assay

Objective: To assess the antiproliferative activity of the synthesized compounds in a cancer cell line with dysregulated c-Met or ALK signaling (e.g., GTL-16 human gastric carcinoma cells).

Materials:

  • GTL-16 human gastric carcinoma cell line.

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Synthesized compounds.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Microplate reader.

Procedure:

  • Seed the GTL-16 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a dilution series of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 4: In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of lead compounds in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude mice).

  • GTL-16 human gastric carcinoma cells.

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose).

  • Synthesized lead compound (e.g., 5b).

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant GTL-16 cells into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle orally once daily for a specified duration.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Mandatory Visualizations

G cluster_0 Synthesis Workflow A 1'-Methylspiro[indoline- 3,4'-piperidine]-2-one C Coupling Reaction (e.g., Suzuki, SNAr) A->C B Substituted Aminopyridine Precursor B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Final Product: Aminopyridyl Spiro[indoline- 3,4'-piperidine]-2-one E->F

Caption: General synthetic workflow for aminopyridyl spiro[indoline-3,4'-piperidine]-2-ones.

G cluster_1 c-Met/ALK Signaling Pathway Inhibition Ligand HGF / ALK Ligand Receptor c-Met / ALK Receptor Tyrosine Kinase Ligand->Receptor Phosphorylation Receptor Dimerization & Autophosphorylation Receptor->Phosphorylation Inhibitor Aminopyridyl Spiro[indoline- 3,4'-piperidine]-2-one (e.g., Compound 5b) Inhibitor->Phosphorylation Inhibition CellularResponse Cellular Responses: - Proliferation - Survival - Migration Inhibitor->CellularResponse Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Phosphorylation->Downstream Downstream->CellularResponse Inhibition Inhibition of Cellular Responses

Caption: Mechanism of action via inhibition of c-Met/ALK signaling pathways.

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Studies of 1'-Benzylspiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key therapeutic strategy for managing AD symptoms is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, leading to improved cholinergic neurotransmission.

The 1'-benzylspiro[indoline-3,4'-piperidine] scaffold represents a promising class of compounds for the development of novel AChE inhibitors. This structure shares features with known potent inhibitors, such as donepezil, which contains a 1-benzylpiperidine moiety.[1][2] These application notes provide a comprehensive overview of the protocols and methodologies for the synthesis, in vitro evaluation, and in silico analysis of 1'-benzylspiro[indoline-3,4'-piperidine] derivatives as potential AChE inhibitors.

Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine] Derivatives

The synthesis of 1'-benzylspiro[indoline-3,4'-piperidine] derivatives can be achieved through various organic synthesis strategies. A general approach involves the construction of the spirocyclic core followed by functionalization. The following is a generalized protocol based on the synthesis of structurally related piperidine derivatives.[3][4]

Protocol: General Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine] Derivatives

  • Synthesis of the Spiro[indoline-3,4'-piperidine] Core: This can be achieved through a multi-step synthesis, for instance, via a Pictet-Spengler reaction or an intramolecular cyclization approach.

  • N-Benzylation: The secondary amine of the spiro[indoline-3,4'-piperidine] core is reacted with a substituted or unsubstituted benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃ or Et₃N) in a suitable solvent (e.g., acetonitrile or DMF) to yield the 1'-benzylspiro[indoline-3,4'-piperidine] derivative.

  • Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Acetylcholinesterase Inhibition Assay

The most widely used method for determining the AChE inhibitory activity of a compound is the spectrophotometric method developed by Ellman.[5][6][7]

Protocol: Ellman's Method for AChE Inhibition Assay [5][7][8]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (1'-benzylspiro[indoline-3,4'-piperidine] derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and the positive control.

  • In a 96-well plate, add the following to each well in triplicate:

    • Phosphate buffer

    • Test compound solution at various concentrations

    • DTNB solution

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Studies of AChE Inhibition

Kinetic studies are crucial to understand the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or mixed).[9][10][11] This is typically achieved by measuring the initial reaction rates at different substrate and inhibitor concentrations.

Protocol: Kinetic Analysis of AChE Inhibition

  • Perform the AChE inhibition assay as described in Section 3, but with varying concentrations of both the substrate (ATCI) and the inhibitor.

  • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.

  • Analyze the plots to determine the type of inhibition:

    • Competitive inhibition: The lines intersect on the y-axis.

    • Non-competitive inhibition: The lines intersect on the x-axis.

    • Mixed inhibition: The lines intersect in the second or third quadrant.

  • From the Lineweaver-Burk plots, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor can be determined.

  • The inhibition constant (Ki) can be calculated from Dixon plots or by replotting the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein.[12][13][14] This can provide valuable insights into the structure-activity relationship of the inhibitors.

Protocol: Molecular Docking of 1'-Benzylspiro[indoline-3,4'-piperidine] Derivatives with AChE

  • Protein Preparation:

    • Obtain the 3D crystal structure of human AChE (e.g., PDB ID: 4EY7) from the Protein Data Bank.[13]

    • Prepare the protein by removing water molecules, co-ligands, and adding hydrogen atoms using molecular modeling software (e.g., AutoDock Tools, Maestro).[14]

  • Ligand Preparation:

    • Draw the 3D structure of the 1'-benzylspiro[indoline-3,4'-piperidine] derivative.

    • Perform energy minimization of the ligand structure using a suitable force field.

  • Docking Simulation:

    • Define the binding site (grid box) on the AChE structure, typically centered on the active site gorge.

    • Perform the docking simulation using software like AutoDock Vina or Glide.

  • Analysis of Results:

    • Analyze the predicted binding poses and the docking scores (binding energies).

    • Visualize the interactions between the ligand and the amino acid residues in the AChE active site (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation

The quantitative data obtained from the experimental and computational studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of 1'-Benzylspiro[indoline-3,4'-piperidine] Derivatives

Compound IDIC₅₀ (µM) ± SD
1a HHValue
1b OCH₃HValue
1c ClHValue
Donepezil --Value

Table 2: Kinetic Parameters of AChE Inhibition by Compound X

ParameterValue
Inhibition Type e.g., Mixed
Ki (µM) Value

Table 3: Molecular Docking Results for 1'-Benzylspiro[indoline-3,4'-piperidine] Derivatives with AChE

Compound IDDocking Score (kcal/mol)Key Interacting Residues
1a Valuee.g., Trp86, Tyr337
1b Valuee.g., Trp86, Tyr337, Phe338
1c Valuee.g., Trp86, Tyr337, Tyr124
Donepezil Valuee.g., Trp86, Phe338

Visualizations

AChE_Inhibition_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization purification->characterization screening AChE Inhibition Screening characterization->screening ic50 IC50 Determination screening->ic50 kinetics Kinetic Studies ic50->kinetics sar SAR Analysis kinetics->sar docking Molecular Docking docking->sar

Caption: Experimental workflow for AChE inhibition studies.

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Cholinergic Signal Cholinergic Signal ACh_receptor->Cholinergic Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 1'-Benzylspiro[indoline- 3,4'-piperidine] Inhibitor->AChE Inhibits Logical_Relationship Start Identify Scaffold: 1'-Benzylspiro[indoline-3,4'-piperidine] Design Design Derivatives Start->Design Synthesis Synthesize Compounds Design->Synthesis Screening In Vitro AChE Assay Synthesis->Screening Active Active Compounds? Screening->Active Active->Design No Kinetics Kinetic & Docking Studies Active->Kinetics Yes SAR Structure-Activity Relationship (SAR) Kinetics->SAR Lead Lead Optimization SAR->Lead

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Spiro[indoline-3,4'-piperidine] Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro[indoline-3,4'-piperidine] scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic motif. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for higher yields, purity, and desired stereoselectivity.

Introduction to Spiro[indoline-3,4'-piperidine] Synthesis

The spiro[indoline-3,4'-piperidine] core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to high-affinity interactions with biological targets. The synthesis of this spirocyclic system, however, can be challenging, often requiring careful optimization of reaction conditions to control stereochemistry and minimize side-product formation.

This guide will focus on common synthetic strategies, including multi-component reactions and Pictet-Spengler type cyclizations, providing insights into the causality behind experimental choices and offering solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and challenges faced by researchers during the synthesis of spiro[indoline-3,4'-piperidine] derivatives.

Q1: My multi-component reaction is giving a low yield. What are the first parameters I should investigate?

Low yields in multi-component reactions for spiro[indoline-3,4'-piperidine] synthesis can often be attributed to several factors. The first step in troubleshooting should be a systematic evaluation of the following:

  • Catalyst Choice and Loading: The type and amount of catalyst can dramatically influence the reaction rate and equilibrium. For base-catalyzed reactions (e.g., using triethylamine or piperidine), ensure the base is fresh and used in the correct stoichiometric ratio. In some cases, switching to a different base or a Lewis acid catalyst might be beneficial.[1][2][3]

  • Solvent Polarity: The solvent plays a crucial role in stabilizing intermediates and transition states. If you are using a non-polar solvent and observing low yields, consider switching to a more polar solvent like ethanol or methanol, which can facilitate the ionic intermediates often involved in these reactions.

  • Reaction Temperature and Time: These reactions can be sensitive to temperature. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition or the formation of side products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Order of Reagent Addition: In some multi-component reactions, the order of addition of reactants is critical. For instance, pre-forming an intermediate by reacting two components before adding the third can sometimes improve the overall yield.[1]

Q2: I am observing the formation of multiple diastereomers. How can I improve the stereoselectivity of my reaction?

Controlling stereoselectivity is a common challenge in spirocycle synthesis. Here are some strategies to improve it:

  • Chiral Catalysts: The use of a chiral catalyst, such as a cinchona alkaloid-derived squaramide or a chiral phosphoric acid, can induce enantioselectivity in the formation of the spiro center.[4][5]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the reactants, influencing the geometry of the transition state and favoring the formation of one diastereomer over another. Experiment with different Lewis acids (e.g., BF₃·OEt₂, Zn(OTf)₂) and catalyst loadings.[6]

  • Solvent Effects: The solvent can influence the conformational preferences of intermediates, thereby affecting the stereochemical outcome. Screening a range of solvents with varying polarities is recommended.

  • Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.

Q3: The purification of my spiro[indoline-3,4'-piperidine] product is difficult. What are some effective purification strategies?

The purification of spirocyclic compounds can be complicated by the presence of closely related stereoisomers and other side products.

  • Chromatography:

    • Flash Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial for separating diastereomers. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) often provides the best separation.

    • Reversed-Phase Chromatography: For highly polar compounds or those that are difficult to separate by normal-phase chromatography, reversed-phase (C18) chromatography can be an effective alternative.[7]

  • Recrystallization: If the product is a solid, recrystallization can be a powerful technique for purification, especially for separating diastereomers, as they often have different solubilities and crystal packing arrangements.

  • Preparative HPLC: For challenging separations of stereoisomers, preparative HPLC with a chiral stationary phase may be necessary to obtain enantiomerically pure compounds.[8]

Q4: My Pictet-Spengler reaction is not proceeding to completion or is giving undesired side products. What should I check?

The success of the Pictet-Spengler reaction is highly dependent on the reaction conditions.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. For electron-rich aromatic systems like indoles, milder acids are often sufficient. For less reactive systems, stronger acids and higher temperatures may be necessary.[9][10] However, excessively strong acid can lead to side reactions, such as rearrangement or decomposition.

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. Ensure that the conditions are suitable for its formation. In some cases, pre-forming the imine before adding the acid catalyst can be beneficial.[9]

  • Rearomatization vs. Spirocyclization: A common competing reaction is the rearomatization to form a β-carboline instead of the desired spiroindoline. This can sometimes be controlled by the choice of catalyst and reaction conditions. An "interrupted" Pictet-Spengler reaction, where the spirocyclic intermediate is trapped before rearomatization, can be achieved under specific catalytic conditions.[11][12]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers a step-by-step approach to resolving them.

Problem Potential Cause(s) Troubleshooting Steps
No product formation or very low conversion 1. Inactive catalyst. 2. Incorrect solvent. 3. Low reaction temperature. 4. Unstable starting materials.1. Use a fresh batch of catalyst. For base catalysts, ensure they are not carbonated. 2. Screen a range of solvents with varying polarities. 3. Gradually increase the reaction temperature while monitoring for decomposition. 4. Check the stability of your starting materials under the reaction conditions.
Formation of a complex mixture of products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials. 4. Competing side reactions.1. Lower the reaction temperature. 2. Carefully control the stoichiometry of the reactants. 3. Purify all starting materials before use. 4. Analyze the side products by LC-MS or NMR to identify the competing reaction pathways and adjust conditions accordingly.
Product decomposes during workup or purification 1. Product is sensitive to acid or base. 2. Product is thermally unstable. 3. Product is sensitive to air or light.1. Use a neutral workup procedure. If using chromatography, consider using a neutral stationary phase like alumina. 2. Perform purification at a lower temperature. 3. Handle the product under an inert atmosphere and protect it from light.
Reversible ring-opening leading to a mixture of diastereomers 1. The pyrrolidine or piperidine ring is susceptible to reversible ring-opening and closing under the reaction or purification conditions.[8]1. Optimize the reaction conditions to favor the kinetic product. 2. Use milder purification techniques (e.g., chromatography at lower temperatures with neutral solvents). 3. If the isomers are separable, isolate the desired diastereomer and store it under conditions where it is stable.

Experimental Protocols

Here are detailed, step-by-step methodologies for common experiments related to the synthesis and optimization of spiro[indoline-3,4'-piperidine].

Protocol 1: General Procedure for a Four-Component Synthesis of Spiro[indoline-3,4'-pyridine] Derivatives[1]

This protocol describes a one-pot, four-component reaction to synthesize functionalized spiro[indoline-3,4'-pyridine] derivatives.

Materials:

  • Arylamine (2.0 mmol)

  • Methyl propiolate (2.0 mmol)

  • Isatin (2.0 mmol)

  • Malononitrile (2.0 mmol)

  • Triethylamine (0.4 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a solution of the arylamine (2.0 mmol) in ethanol (5 mL), add methyl propiolate (2.0 mmol).

  • Stir the mixture at room temperature overnight to allow for the formation of the β-enamino ester intermediate.

  • To this mixture, add isatin (2.0 mmol), malononitrile (2.0 mmol), and triethylamine (0.4 mmol).

  • Heat the reaction mixture under reflux for approximately 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, concentrate the solution to about half its volume.

  • The resulting precipitate is collected by filtration and washed with cold ethanol to give the pure product.

Protocol 2: Optimization of Catalyst for a Pictet-Spengler Reaction to form a Spiroindolone[4]

This protocol outlines the screening of different catalysts to optimize the enantioselective Pictet-Spengler reaction of an isatin derivative.

Materials:

  • Isatin derivative (1.2 equiv)

  • Tryptamine derivative (1.0 equiv)

  • Catalyst (e.g., Lewis acid, Brønsted acid, or thiourea, 10-20 mol%)

  • Solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the tryptamine derivative (1.0 equiv) and the isatin derivative (1.2 equiv) in the chosen solvent.

  • Add the catalyst (10-20 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitor the reaction for 48-96 hours by TLC or LC-MS.

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantioselectivity of the product by HPLC analysis using a chiral stationary phase.

Visualization of Key Concepts

General Reaction Scheme: Multi-Component Synthesis

Caption: A generalized workflow for the multi-component synthesis of spiro[indoline-3,4'-piperidine].

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Optimize_Solvent Optimize Solvent Check_Catalyst->Optimize_Solvent Catalyst OK Success Improved Yield Check_Catalyst->Success New Catalyst Works Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Solvent Optimized Optimize_Solvent->Success New Solvent Works Check_Purity Check Starting Material Purity Optimize_Temp->Check_Purity Temp Optimized Optimize_Temp->Success New Temp Works Check_Purity->Success Pure Materials Work No_Improvement No Improvement Check_Purity->No_Improvement Impurities Found/Removed, Still Low Yield Reconsider Reconsider Synthetic Route No_Improvement->Reconsider

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working on the synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine]. Our aim is to help improve the yield and purity of this valuable spirocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1'-Benzylspiro[indoline-3,4'-piperidine]?

A1: The most prevalent method for synthesizing the spiro[indoline-3,4'-piperidine] core is through an intramolecular Pictet-Spengler reaction. This involves the acid-catalyzed cyclization of a suitable N-substituted-2-(2-aminoethyl)aniline derivative. For 1'-Benzylspiro[indoline-3,4'-piperidine], this would typically involve a precursor that can form a piperidine ring fused at the 3-position of an indoline.

Q2: My reaction yield is consistently low. What are the primary factors that could be affecting it?

A2: Low yields in the synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine] can stem from several factors:

  • Inadequate Acid Catalysis: The Pictet-Spengler reaction is acid-catalyzed. The choice and concentration of the acid are critical.

  • Reaction Temperature and Time: Both temperature and reaction duration can significantly impact the yield. Insufficient heat or time may lead to incomplete reaction, while excessive heat or time can cause decomposition of starting materials or products.

  • Purity of Starting Materials: Impurities in the aniline precursor or other reagents can interfere with the reaction.

  • Atmosphere Control: The reaction may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?

A3: Common side products can include incompletely cyclized intermediates, over-alkylation products, or products from side reactions of the starting materials. To minimize these, consider the following:

  • Control of Stoichiometry: Ensure the correct molar ratios of your reactants.

  • Stepwise Synthesis: In some cases, a stepwise approach where the piperidine ring is formed prior to the indoline cyclization can offer better control and reduce side product formation.

  • Purification of Intermediates: Purifying key intermediates before proceeding to the next step can prevent the carry-over of impurities that may cause side reactions.

Q4: What are the recommended purification techniques for 1'-Benzylspiro[indoline-3,4'-piperidine]?

A4: Column chromatography is a standard and effective method for purifying the final product. The choice of solvent system for chromatography will depend on the polarity of the compound and any impurities present. Recrystallization can also be an effective technique for obtaining a highly pure product, provided a suitable solvent is identified.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Product Formation 1. Ineffective Catalyst: The acid catalyst is not strong enough or is used in an insufficient amount. 2. Low Reaction Temperature: The activation energy for the cyclization is not being met. 3. Decomposition of Starting Material: The reaction conditions are too harsh.1. Catalyst Optimization: Screen different acid catalysts (e.g., trifluoroacetic acid, p-toluenesulfonic acid, Lewis acids). Optimize the catalyst loading. 2. Temperature Adjustment: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 3. Milder Conditions: Attempt the reaction at a lower temperature for a longer duration.
Formation of Multiple Spots on TLC (Side Products) 1. Side Reactions: The reaction conditions may be promoting undesired parallel reactions. 2. Impure Starting Materials: Contaminants in the starting materials are reacting to form byproducts.1. Reaction Condition Refinement: Adjust the reaction temperature, time, and catalyst concentration. Consider running the reaction under an inert atmosphere. 2. Reagent Purification: Ensure the purity of all starting materials and solvents before use.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The product may not crystallize easily. 2. Similar Polarity of Product and Impurities: Co-elution during column chromatography.1. Salt Formation: Convert the basic product into a salt (e.g., hydrochloride) which is often a crystalline solid and easier to handle and purify. 2. Chromatography Optimization: Experiment with different solvent systems and gradients for column chromatography to improve separation.

Experimental Protocols

Representative Synthetic Protocol (Multi-step)

Step 1: Synthesis of a Protected Piperidine Precursor

This step involves the synthesis of a piperidine derivative that can be later coupled with an indoline precursor. For example, the synthesis of 1-benzyl-4-piperidone is a common starting point.

Step 2: Coupling with an Indole Precursor and Cyclization

This is a critical step where the spirocyclic core is formed.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aniline precursor in a suitable solvent (e.g., toluene or dichloromethane).

  • Addition of Piperidine Precursor: Add the piperidine derivative (e.g., a 4-substituted piperidine that can undergo cyclization) to the solution.

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data

The following table summarizes hypothetical quantitative data based on the optimization of reaction conditions for the synthesis of similar spiroindoline compounds. This data is intended to serve as a guideline for experimental design.

Parameter Condition A Condition B Condition C Yield (%)
Catalyst Trifluoroacetic Acid (TFA)p-Toluenesulfonic Acid (p-TsOH)Boron Trifluoride Etherate (BF₃·OEt₂)Varies
Solvent TolueneDichloromethane (DCM)AcetonitrileVaries
Temperature (°C) 80110 (Reflux)Room TemperatureVaries
Reaction Time (h) 122448Varies
Example Yields TFA, Toluene, 110°C, 24hp-TsOH, DCM, Reflux, 12hBF₃·OEt₂, DCM, RT, 48h65-85% (typical range)

Visualizations

Below are diagrams illustrating key concepts in the synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine].

G cluster_0 General Synthetic Workflow start Starting Materials (Aniline & Piperidine Precursors) reaction Intramolecular Pictet-Spengler Reaction start->reaction Acid Catalyst, Heat workup Reaction Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 1'-Benzylspiro[indoline-3,4'-piperidine] purification->product

Caption: General workflow for the synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine].

G cluster_1 Troubleshooting Logic action_node action_node low_yield Low Yield? check_catalyst Optimize Catalyst? low_yield->check_catalyst Yes success Improved Yield low_yield->success No check_temp Adjust Temperature? check_catalyst->check_temp Yes check_catalyst->success No check_purity Check Reagent Purity? check_temp->check_purity Yes check_temp->success No check_purity->success Yes

Caption: A logical approach to troubleshooting low reaction yields.

Technical Support Center: Purification of Spiroindoline Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges associated with spiroindoline piperidine compounds. The inherent structural complexity of these molecules, characterized by a spirocyclic quaternary stereocenter, often leads to significant hurdles in achieving high purity. This resource is designed to provide both theoretical understanding and practical, actionable protocols to overcome these challenges.

Section 1: Foundational Purification & Impurity Removal

This section addresses common issues related to baseline purity, such as removing reaction byproducts, starting materials, and colored impurities.

Frequently Asked Questions (FAQs)

Q1: My crude spiroindoline piperidine product is a dark brown, viscous oil. What are the likely impurities and what is the first step I should take?

A1: A dark, oily crude product often indicates the presence of several types of impurities. The color typically arises from oxidation products of the indoline or piperidine rings, or residual reagents from the synthesis.[1][2] The viscosity may be due to polymeric material or a high concentration of impurities depressing the melting point.[3]

Your first step should be a liquid-liquid extraction (acid-base workup) to perform a bulk separation of acidic, basic, and neutral components. Since the piperidine moiety is basic, it can be selectively protonated and extracted.

Causality Behind the Choice: This exploits the basicity of the piperidine nitrogen (pKa of the conjugate acid is ~11). By treating the crude mixture with a dilute acid (e.g., 1M HCl), your target compound forms a water-soluble salt, while non-basic impurities (like unreacted aldehydes, non-basic starting materials) remain in the organic phase. Subsequently, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) deprotonates your compound, allowing it to be extracted back into an organic solvent in a much purer form.

Q2: I've performed an acid-base extraction, but my product is still an oil and shows multiple spots on TLC. What's the next logical step?

A2: After a preliminary acid-base wash, the next and most crucial step is purification by flash column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[4] For spiroindoline piperidines, which possess moderate to high polarity, silica gel chromatography is highly effective for separating the target compound from closely related impurities.[5]

Troubleshooting Guide: Flash Column Chromatography

Issue: My compound either streaks badly on the TLC plate or won't elute from the column.

This is a classic problem of incorrect solvent polarity and/or secondary interactions with the silica gel. The basic piperidine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing streaking and irreversible binding.

Solution: Add a basic modifier to the eluent.

Incorporating a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), into your mobile phase will neutralize the acidic sites on the silica gel. This is a self-validating system: the modifier competes for the acidic sites, allowing your basic compound to elute symmetrically and efficiently. A typical starting point is to add 0.5-1% Et₃N to your eluent system.

Protocol 1: General Flash Chromatography for Spiroindoline Piperidines

  • Dry Loading: Pre-adsorb your crude product onto a small amount of silica gel. This is superior to wet loading for compounds with moderate solubility, as it leads to better band resolution. To do this, dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or MeOH), add silica gel (2-3 times the mass of your product), and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.[3]

  • Elution: Begin elution with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Remember to include the basic modifier (e.g., 1% Et₃N) in your mobile phase from the beginning.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

Polarity of CompoundRecommended Eluent SystemBasic Modifier
Low to MediumHexanes/Ethyl Acetate1% Triethylamine
Medium to HighDichloromethane/Methanol1% Triethylamine
HighEthyl Acetate/Methanol0.5% Ammonium Hydroxide
Section 2: The Diastereomer Dilemma

The creation of the spiro-center and other stereocenters often results in a mixture of diastereomers. Their separation is a frequent and significant challenge.

Frequently Asked Questions (FAQs)

Q3: My ¹H NMR spectrum shows a complex mixture of signals, suggesting I have two or more diastereomers. Why are they so difficult to separate on a standard silica gel column?

A3: Diastereomers have the same molecular weight and connectivity but differ in the 3D arrangement of atoms at one or more stereocenters.[6] Their physical properties (solubility, polarity, melting point) can be very similar. Separation by standard chromatography relies on differences in how each molecule interacts with the stationary phase. If the stereochemical differences between your diastereomers result in only a minor change in the overall molecular polarity and shape, their retention times on the column will be nearly identical, leading to poor or no separation.[7] Successful separation often requires exploiting subtle differences in steric hindrance or the accessibility of polar groups for interaction with the silica gel.

Troubleshooting Guide: Resolving Diastereomeric Mixtures

Issue: My diastereomers co-elute using a standard Hexanes/EtOAc system.

Solution: Systematically vary the solvent system to alter selectivity.

The key to separating similar compounds is to change the nature of the solvent-solute and solute-stationary phase interactions. Do not just increase the polarity; change the solvents themselves.

  • Change the Polar Solvent: If ethyl acetate (a hydrogen bond acceptor) fails, try a solvent with different properties. For example, acetone (another hydrogen bond acceptor) or an alcohol like isopropanol (a hydrogen bond donor and acceptor) can alter the interaction profile.

  • Introduce a Chlorinated Solvent: Replacing hexanes with dichloromethane (DCM) can dramatically change selectivity due to its different polarity and ability to engage in dipole-dipole interactions. A common and effective system for many nitrogen-containing heterocycles is DCM/MeOH.[5]

  • Consider a Different Stationary Phase: If silica is unsuccessful, consider using alumina (which has different surface acidity) or a reverse-phase C18 column, where separation is based on hydrophobicity rather than polarity.

Workflow for Tackling a Diastereomeric Mixture The following workflow provides a logical progression for developing a separation method for challenging diastereomers.

G start Start: Diastereomeric Mixture tlc_screen TLC Screen: 1. Hex/EtOAc + 1% Et3N 2. DCM/MeOH + 1% Et3N 3. Toluene/Acetone + 1% Et3N start->tlc_screen separation_check Separation on TLC? tlc_screen->separation_check flash_chrom Proceed to Flash Chromatography separation_check->flash_chrom Yes no_sep No Separation or <0.1 Rf difference separation_check->no_sep No end Pure Diastereomers flash_chrom->end sfc_prep Consider Preparative SFC or HPLC no_sep->sfc_prep

Caption: A decision-making workflow for separating diastereomers.

Section 3: Chiral Resolution of Enantiomers

For pharmaceutical applications, separating enantiomers is mandatory, as they can have different pharmacological and toxicological profiles.[8]

Frequently Asked Questions (FAQs)

Q4: I have isolated a single, pure diastereomer, but it is a racemic mixture. What is the most effective technique for separating the enantiomers?

A4: While preparative chiral High-Performance Liquid Chromatography (HPLC) is a viable option, Supercritical Fluid Chromatography (SFC) has become the predominant technique for chiral separations in the pharmaceutical industry.[9][10] SFC uses supercritical carbon dioxide as the main mobile phase, which offers several advantages:

  • High Efficiency: The low viscosity of supercritical CO₂ allows for faster flow rates and rapid separations without a significant loss in resolution.[10]

  • Green Chemistry: It significantly reduces the use of toxic organic solvents like hexane.[10]

  • Simplified Isolation: After chromatography, the CO₂ evaporates, leaving the purified compound in the co-solvent, which simplifies product isolation.[9]

Troubleshooting Guide: Chiral Separation by SFC

Issue: How do I start developing a chiral SFC method for my novel compound?

Solution: Perform a column and co-solvent screen.

The separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[11] Since the nature of this interaction is difficult to predict, an empirical screening approach is the most efficient path to success.[9]

Protocol 2: Generic SFC Screening for Chiral Spiroindoline Piperidines

  • Sample Preparation: Dissolve the racemic compound in a suitable alcohol (e.g., methanol or ethanol) at a concentration of ~1 mg/mL.

  • Initial Screening Conditions:

    • Columns: Screen a set of polysaccharide-based CSPs (e.g., those based on derivatized cellulose or amylose) as they are known to resolve a broad range of compounds.[12]

    • Co-solvents: Test methanol and isopropanol as co-solvents.

    • Gradient: Run a generic gradient (e.g., 5% to 40% co-solvent over 5-10 minutes).

    • Additives: For basic compounds like spiroindoline piperidines, adding a basic additive (e.g., 0.1% diethylamine or isopropylamine) to the co-solvent is often crucial to improve peak shape and enantioselectivity.[12]

  • Analysis: Evaluate the chromatograms for any sign of peak splitting or separation. The system that shows "baseline" or "partial" separation is then selected for further optimization (e.g., running isocratically, adjusting flow rate or temperature).

Table 2: Typical SFC Screening Parameters

ParameterRecommended SettingRationale
Columns Amylose & Cellulose-based CSPsBroad applicability for chiral separations.[12]
Mobile Phase CO₂ / (Methanol or Isopropanol)Standard solvents providing different selectivities.
Additive 0.1% Diethylamine (DEA)Improves peak shape for basic analytes.[12]
Back Pressure 150 barEnsures the mobile phase remains supercritical.[9]
Temperature 40 °CStandard starting temperature for screening.[9]

Chiral Separation Workflow This diagram illustrates the logical steps from a racemic mixture to enantiomerically pure compounds.

G start Start: Racemic Mixture sfc_screen Analytical SFC Screen (4-6 common CSPs with MeOH & IPA co-solvents) start->sfc_screen hit_found Enantioseparation Observed? sfc_screen->hit_found optimize Optimize Method (Isocratic Elution, Flow Rate) hit_found->optimize Yes no_hit No Separation Found hit_found->no_hit No scale_up Scale-Up to Preparative SFC optimize->scale_up end Pure Enantiomers scale_up->end hplc_screen Screen Chiral HPLC Conditions (Normal or Reverse Phase) no_hit->hplc_screen hplc_screen->hit_found

References

troubleshooting 1'-Benzylspiro[indoline-3,4'-piperidine] solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1'-Benzylspiro[indoline-3,4'-piperidine]. The information is designed to address common solubility challenges and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1'-Benzylspiro[indoline-3,4'-piperidine]?

A1: 1'-Benzylspiro[indoline-3,4'-piperidine] is a spirocyclic compound with a chemical structure that suggests it is a lipophilic molecule. Based on the solubility of its core components, N-benzylpiperidine and indoline, it is expected to have low aqueous solubility and higher solubility in organic solvents. N-benzylpiperidine is reported to be insoluble in water, while indoline has low water solubility but is soluble in ethanol and ether.[1][2][3] Therefore, challenges may arise when preparing aqueous solutions for biological assays.

Q2: In which solvents can I expect 1'-Benzylspiro[indoline-3,4'-piperidine] to be soluble?

A2: While experimental data for this specific compound is limited, a related compound, 1'-(Benzyloxycarbonyl)spiro(indoline-3,4'-piperidine), is soluble in common organic solvents such as methanol, ethanol, and dimethylformamide (DMF). It is highly likely that 1'-Benzylspiro[indoline-3,4'-piperidine] will also be soluble in these solvents, as well as in dimethyl sulfoxide (DMSO).

Q3: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A3: This is a common phenomenon known as "solvent shifting" or "crashing out." Your compound is likely highly soluble in the organic stock solvent (e.g., DMSO) but has very low solubility in the aqueous buffer. When the concentrated stock is introduced to the aqueous environment, the compound's solubility dramatically decreases, leading to precipitation.

Q4: Can I dissolve 1'-Benzylspiro[indoline-3,4'-piperidine] directly in an aqueous buffer?

A4: Direct dissolution in aqueous buffers is generally not recommended due to the compound's predicted low aqueous solubility. It is best to first prepare a concentrated stock solution in a suitable organic solvent.

Troubleshooting Guide for Solubility Issues

This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Immediate Precipitation Upon Dilution of Organic Stock in Aqueous Buffer

  • Possible Cause A: Final concentration is too high.

    • Explanation: The final concentration of the compound in your aqueous solution likely exceeds its kinetic or thermodynamic solubility limit under your experimental conditions (e.g., pH, temperature, buffer components).

    • Solution:

      • Reduce the final concentration: Lower the target concentration of the compound in your final working solution.

      • Perform a solubility test: Conduct a preliminary experiment to determine the approximate solubility in your specific buffer. (See Experimental Protocol 1).

  • Possible Cause B: Improper mixing technique.

    • Explanation: Adding the stock solution too quickly or without adequate mixing can create localized areas of high concentration, leading to immediate precipitation.

    • Solution:

      • Use vigorous stirring: Add the stock solution dropwise to the vortexing or rapidly stirring aqueous buffer.

      • Warm the buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility of the compound.

  • Possible Cause C: The final concentration of the organic co-solvent is too low.

    • Explanation: A certain percentage of the organic solvent from your stock solution is often necessary to maintain the compound's solubility in the final aqueous solution.

    • Solution:

      • Increase the co-solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep the compound dissolved. Be mindful that high concentrations of organic solvents can be toxic to cells in biological assays. A final concentration of 0.1-1% DMSO is generally well-tolerated by many cell lines.

Issue 2: Compound Precipitates Over Time in the Final Aqueous Solution

  • Possible Cause: The solution is supersaturated.

    • Explanation: Even if the compound initially dissolves, the solution may be in a thermodynamically unstable supersaturated state. Over time, the compound will begin to crystallize and precipitate out of the solution.

    • Solution:

      • Prepare fresh solutions: Prepare your final working solutions immediately before use.

      • Consider using solubilizing agents: If your experimental design allows, the addition of solubilizing excipients can help to stabilize the compound in solution. (See "Strategies to Improve Solubility" section).

Estimated Solubility of 1'-Benzylspiro[indoline-3,4'-piperidine]

The following table provides estimated solubility values based on the properties of structurally similar compounds. Note: These are not experimentally determined values and should be used as a guideline.

SolventEstimated Solubility
Water (pH 7.4)< 10 µg/mL
Phosphate-Buffered Saline (PBS)< 10 µg/mL
Dimethyl Sulfoxide (DMSO)> 50 mg/mL
Ethanol> 20 mg/mL
Methanol> 20 mg/mL
Dimethylformamide (DMF)> 50 mg/mL

Strategies to Improve Solubility

If you continue to face solubility challenges, consider the following strategies:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. The basic nitrogen atoms in the piperidine and indoline rings suggest that the solubility of 1'-Benzylspiro[indoline-3,4'-piperidine] may increase in acidic conditions.

  • Use of Co-solvents: Including a water-miscible organic solvent (co-solvent) in your aqueous buffer can increase the solubility of your compound. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a method to quickly estimate the kinetic solubility of your compound in a specific aqueous buffer.

  • Prepare a 10 mM stock solution of 1'-Benzylspiro[indoline-3,4'-piperidine] in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of your stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Add a fixed volume of the aqueous buffer of interest to each well of a new 96-well plate.

  • Transfer a small, equal volume of each DMSO stock concentration to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (e.g., 1-2%).

  • Shake the plate for 1-2 hours at room temperature.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is an estimation of the kinetic solubility.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol outlines a general procedure for preparing a working solution from a DMSO stock for use in cell-based experiments.

  • Prepare a 10 mM stock solution of 1'-Benzylspiro[indoline-3,4'-piperidine] in sterile DMSO.

  • Determine the highest final concentration of the compound needed for your experiment.

  • Calculate the volume of the stock solution required to achieve this concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

  • Warm your cell culture medium or buffer to 37°C.

  • While gently vortexing the medium/buffer, add the calculated volume of the DMSO stock solution dropwise.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Prepare this working solution fresh for each experiment.

Visualizations

Troubleshooting_Workflow start Compound Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final concentration check_conc->reduce_conc Yes check_mixing Is the mixing technique adequate? check_conc->check_mixing No improve_mixing Add stock dropwise to vortexing buffer check_mixing->improve_mixing No check_cosolvent Is the final co-solvent concentration sufficient? check_mixing->check_cosolvent Yes increase_cosolvent Increase final co-solvent percentage (e.g., DMSO to 0.5-1%) check_cosolvent->increase_cosolvent No supersaturation Consider supersaturation check_cosolvent->supersaturation Yes prepare_fresh Prepare solutions fresh before use supersaturation->prepare_fresh use_excipients Consider using solubilizing agents (e.g., cyclodextrins) supersaturation->use_excipients Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay stock_prep Dissolve compound in 100% DMSO to create a concentrated stock (e.g., 10 mM) dilution Dilute stock solution into pre-warmed aqueous buffer with vigorous mixing stock_prep->dilution visual_check Visually inspect for precipitation dilution->visual_check assay Use freshly prepared working solution in the experiment visual_check->assay

References

Technical Support Center: Spirocyclization of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spirocyclization of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to these complex reactions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the spirocyclization of indole derivatives.

Problem ID Issue Potential Causes Suggested Solutions
SP-001 Low to No Yield of Desired Spirocyclic Product - Steric Hindrance: Bulky substituents on the indole, alkyne, or other reactants can impede the cyclization process.[1] - Unfavorable Electronic Effects: Electron-withdrawing groups on certain positions of the indole or reactants can deactivate the system towards spirocyclization.[1][2] - Incorrect Catalyst or Reaction Conditions: The chosen catalyst may not be optimal for the specific substrate, or the temperature and reaction time may be insufficient.[1][2] - Degradation of Starting Material: The indole nucleus can be sensitive to harsh reaction conditions, such as strong acids or bases.[3]- Modify Reactants: If possible, use reactants with smaller substituents. - Optimize Reaction Conditions: Screen different catalysts (e.g., Au(I), Ag(I), Pd(0), Cu(II)), solvents, and temperatures. For sluggish reactions, consider increasing the temperature or extending the reaction time.[1][2] - Protecting Groups: Consider protecting the indole nitrogen if it interferes with the reaction. However, be aware that some protecting groups (e.g., tosyl) can also be unfavorable for cyclization.[1] - Use Milder Conditions: Employ milder bases (e.g., K₂CO₃ instead of NaOH or KOH) or acids to prevent degradation of the indole ring.[2][3]
SP-002 Formation of Non-Spirocyclic Side-Products - Formation of Allylic Alcohol: A bulky group at the C-2 position of the indole ring can lead to the formation of an allylic alcohol instead of the desired spiroindolenine.[1] - Formation of 1,3-Oxazole By-products: In photochemical reactions, the choice of light source and atmosphere can influence the formation of 1,3-oxazole by-products.[4] - Incomplete Cyclization: The reaction may stop at an intermediate stage without completing the final ring closure.- Substrate Modification: Avoid using substrates with excessively bulky groups at the C-2 position of the indole if this side-product is observed. - Optimize Photochemical Conditions: For light-mediated reactions, use the optimal wavelength (e.g., blue LED) and an open-air setup to minimize 1,3-oxazole formation. Reactions under a nitrogen atmosphere have been shown to increase the formation of this by-product.[4] - Adjust Reaction Parameters: Increase catalyst loading, temperature, or reaction time to drive the reaction to completion.
SP-003 Formation of Isomeric or Rearranged Products - Formation of Inseparable Diastereomers: The reaction conditions may not provide adequate stereocontrol, leading to a mixture of diastereomers that are difficult to separate.[2] - 1,2-Migration to Restore Aromaticity: The initial spirocyclic intermediate can be unstable and undergo a rapid 1,2-migration to form a more stable aromatic system.[5][6] - Formation of Regioisomers: In certain reactions, the formation of minor regioisomers can occur alongside the desired product.[7]- Use Chiral Catalysts/Ligands: To control stereoselectivity, employ chiral catalysts or ligands. - Modify Substituents: Substitution on the indole nitrogen can sometimes improve diastereoselectivity, although it may reduce the overall yield.[1][2] - Optimize Reaction Conditions: Screen different solvents and temperatures to improve the diastereomeric ratio. - Trap the Intermediate: Under certain conditions, it may be possible to trap the initial spirocyclic intermediate before it rearranges.
SP-004 Degradation of the Indole Ring - Harsh Basic or Acidic Conditions: The indole nucleus is susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.[3]- Use Milder Reagents: Opt for milder bases like K₂CO₃ or LiOH over strong bases such as NaOH or KOH.[2][3] When acidic conditions are required, use the mildest effective acid and maintain a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the common types of side-products observed in indole spirocyclization?

A1: Common side-products can include:

  • Non-cyclized intermediates: Such as allylic alcohols, which can form when steric hindrance prevents the final ring closure.[1]

  • Rearrangement products: The initial spirocyclic intermediate may rearrange to a more stable aromatic compound through a 1,2-migration.[5][6]

  • Isomers: A mixture of diastereomers or regioisomers can be formed if the reaction lacks sufficient selectivity.[2][7]

  • By-products from competing reactions: For example, in photochemical reactions, 1,3-oxazoles can form as by-products.[4]

  • Degradation products: The indole ring itself can degrade under harsh reaction conditions.[3]

Q2: How do substituents on the indole ring affect the spirocyclization reaction?

A2: Substituents have a significant impact:

  • Steric Effects: Bulky substituents, particularly at the C-2 position of the indole, can hinder the reaction and may lead to the formation of side-products or prevent cyclization altogether.[1]

  • Electronic Effects: Electron-donating groups on the indole ring generally facilitate the reaction, leading to higher yields. Conversely, electron-withdrawing groups can make the reaction more sluggish and result in lower yields.[1][2]

  • N-Substitution: Substitution on the indole nitrogen can sometimes improve diastereoselectivity but may also decrease the overall product yield.[1][2] The type of substituent is also crucial; for instance, a tosyl group on the indole nitrogen has been found to be unfavorable for cyclization in some cases.[1]

Q3: My reaction is giving a mixture of inseparable diastereomers. What can I do to improve the stereoselectivity?

A3: To improve diastereoselectivity, you can try the following:

  • Use of Chiral Catalysts: Employing a chiral catalyst or ligand is a primary strategy for controlling the stereochemical outcome of the reaction.

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the diastereoselectivity. A screen of different solvents is recommended.

  • Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity.

  • Substituent Modification: As mentioned, substituents on the indole nitrogen or other parts of the molecule can influence the diastereomeric ratio.[1][2]

Q4: I am observing degradation of my starting material. What are the likely causes and how can I prevent it?

A4: Degradation of the indole starting material is often due to harsh reaction conditions.[3] The indole nucleus can be sensitive to strong acids and bases, especially at elevated temperatures. To prevent this, use milder reaction conditions. For example, if a base is required, consider using weaker bases like potassium carbonate (K₂CO₃) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] If an acid catalyst is necessary, use the mildest acid possible and keep the reaction temperature as low as feasible.

Quantitative Data Summary

The following table summarizes reported yields for spirocyclization reactions under different conditions, highlighting the impact of substituents and reaction parameters.

Indole Substrate Substituent (R²) Reactant Substituent Catalyst/Conditions Yield of Spiro-product Side-products/Observations Reference
Electron-donating group-Cu(OTf)₂ (catalyst), TBHP (oxidant), DCE, 60 °CGood yields-[1]
6-Cl-Pd catalystSatisfactory yieldsRequired reduction from indolenine to indoline for diastereomer separation[1]
Bulky group at C-2---Allylic alcohol formed instead of desired spiroindolenine[1]
-Bulky alkyne substituentAu(PPh₃)SbF₆, CDCl₃, rtLow product yields-[1]
Methyl at C-2---Completely inhibited cyclization[1]
Tosyl on indole nitrogen--Unfavorable for cyclization-[1]
Electron-donating group on N-phenyl of amide-Cu(OTf)₂, TBHP, DCE, 60 °CGood yields-[1]
Electron-donating group on chalcone aryl--Higher yields than with electron-withdrawing groups-[1]
-Unsubstituted crotonaldehyde--Inversion of diastereoselectivity[1][2]

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Side-Products in a Gold-Catalyzed Spirocyclization

This protocol is based on conditions reported to be efficient for the spirocyclization of Ugi-adducts to polycyclic spirocyclic indoles.[1]

  • Reactant Preparation: Dissolve the indole derivative (1.0 eq) in a suitable solvent (e.g., CDCl₃).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Catalyst Addition: Add the gold catalyst (e.g., Au(PPh₃)SbF₆, 5 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired spirocyclic compound.

Troubleshooting for this protocol:

  • If the reaction is sluggish, a slight increase in temperature may be beneficial.

  • If side-products are observed, screen other gold catalysts or different solvents.

  • Ensure the purity of the starting materials, as impurities can sometimes inhibit the catalyst.

Protocol 2: Troubleshooting Guide for a Copper-Catalyzed Oxidative Dearomatization/Spirocyclization

This protocol is adapted from a method used for the synthesis of C2-spiro-pseudoindoxyls.[1]

  • Reaction Setup: To a solution of the indole-2-carboxamide (1.0 eq) in a solvent like 1,2-dichloroethane (DCE), add the copper catalyst (e.g., Cu(OTf)₂, 10 mol%).

  • Oxidant Addition: Add the oxidant (e.g., tert-butyl hydroperoxide (TBHP), 2.0-3.0 eq) dropwise to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, and perform an appropriate aqueous work-up.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the residue by column chromatography.

Troubleshooting for this protocol:

  • Low Yield: If the yield is low, try screening other copper salts as catalysts. Also, the amount of oxidant can be critical and may need optimization.

  • Side-product Formation: If significant side-products are formed, try lowering the reaction temperature. The choice of solvent can also influence the reaction outcome.

  • Starting Material Degradation: If the starting material is degrading, ensure that the oxidant is added slowly and the temperature is well-controlled.

Visualizations

Side_Product_Formation_Pathway Indole Indole Derivative Intermediate Reactive Intermediate (e.g., Iminium Ion) Indole->Intermediate Reaction Initiation (e.g., Catalyst, Oxidant) Spiro_Product Desired Spirocyclic Product Intermediate->Spiro_Product Desired Spirocyclization Side_Product_1 Rearomatized Product (1,2-Migration) Intermediate->Side_Product_1 Undesired Rearomatization Side_Product_2 Allylic Alcohol (Steric Hindrance) Intermediate->Side_Product_2 Steric Hindrance Path Side_Product_3 Other Side-Products (e.g., Isomers, Degradation) Intermediate->Side_Product_3 Other Undesired Pathways

Caption: Competing pathways in indole spirocyclization.

Troubleshooting_Workflow Start Low Yield or Side-Product Formation Check_Sterics Analyze Steric Hindrance Start->Check_Sterics Modify_Substrate Modify Substrate (Less Bulky Groups) Check_Sterics->Modify_Substrate High Check_Electronics Evaluate Electronic Effects Check_Sterics->Check_Electronics Low Success Improved Outcome Modify_Substrate->Success Modify_Substituents Change Substituents (e.g., EDG) Check_Electronics->Modify_Substituents Unfavorable Check_Conditions Review Reaction Conditions Check_Electronics->Check_Conditions Favorable Modify_Substituents->Success Optimize_Conditions Optimize Catalyst, Temp., Solvent, Time Check_Conditions->Optimize_Conditions Suboptimal Check_Degradation Check for Degradation Check_Conditions->Check_Degradation Optimal Optimize_Conditions->Success Use_Milder_Conditions Use Milder Reagents (Acid/Base) Check_Degradation->Use_Milder_Conditions Yes Check_Degradation->Success No Use_Milder_Conditions->Success

References

enhancing the stability of 1'-Benzylspiro[indoline-3,4'-piperidine] in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1'-Benzylspiro[indoline-3,4'-piperidine]

This guide provides researchers, scientists, and drug development professionals with essential information for . Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1'-Benzylspiro[indoline-3,4'-piperidine] in solution?

A1: The stability of 1'-Benzylspiro[indoline-3,4'-piperidine] can be influenced by several factors. The piperidine ring introduces pH sensitivity, while the indoline core can be susceptible to oxidation.[1][2] Key factors include:

  • pH: The basic nitrogen in the piperidine ring means that the compound's charge and solubility can change significantly with pH, which can also affect its hydrolytic stability.[3]

  • Oxidation: Spiro-indoline structures, like other complex organic molecules, can be susceptible to oxidative degradation, which may be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to certain metal ions.[2][4]

  • Light Exposure (Photostability): Compounds with indoline and aromatic moieties can be photosensitive, degrading upon exposure to UV or even visible light.[4][5]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions, including hydrolysis and oxidation.[5][6]

  • Solvent Choice: The choice of solvent and the presence of any co-solvents can impact solubility and stability.[6]

Q2: My compound is degrading in my aqueous assay buffer. What are the likely degradation pathways?

A2: Based on the structure, the two most probable degradation pathways are hydrolysis and oxidation.[2]

  • Hydrolysis: While the core structure lacks highly labile groups like esters, amide bonds within related structures can be susceptible to hydrolysis at extreme pH values.[2] The primary concern for this compound would be pH-catalyzed degradation.

  • Oxidation: Oxidative degradation is a significant risk for indoline-containing compounds.[4] This can be mediated by atmospheric oxygen or reactive oxygen species, potentially leading to the formation of various oxidized byproducts.[2][4]

Q3: How can I improve the stability of 1'-Benzylspiro[indoline-3,4'-piperidine] for in vitro experiments?

A3: Several strategies can be employed to enhance solution stability:

  • pH Control: Maintaining the pH of the solution within an optimal range is critical. A pH-stability profile should be determined to identify the pH at which the compound is most stable.[3] For basic compounds like this, a slightly acidic buffer (e.g., pH 3-6) might improve solubility and stability by forming a more stable protonated salt.[3]

  • Use of Antioxidants: To mitigate oxidative degradation, consider adding antioxidants to your solution.[7] Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or thiourea.[7]

  • Protection from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect against photolytic degradation.[5][8]

  • Temperature Control: Prepare stock solutions fresh and store them at recommended low temperatures (e.g., 2-8°C or frozen) to slow down degradation kinetics.[5] Always allow solutions to return to room temperature before use to avoid precipitation.[3]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate parts of a molecule, protecting it from degradation by shielding it from light, heat, and hydrolysis.[9] This can also improve solubility.[3][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates from aqueous buffer after dilution from DMSO stock. 1. Poor aqueous solubility of the free base form.[3]2. The final concentration of the compound exceeds its solubility limit in the buffer.3. The final DMSO concentration is too low to maintain solubility.[3]1. Adjust pH: Use a slightly acidic buffer (e.g., pH 3-6) to protonate the piperidine nitrogen and increase water solubility.[3]2. Lower Concentration: Reduce the final working concentration of the compound.3. Use Co-solvents: If the assay allows, increase the final percentage of DMSO (typically up to 1%) or consider other co-solvents like PEG-400.[3]4. Employ Cyclodextrins: Use a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex with enhanced aqueous solubility.[3][9]
HPLC analysis shows the appearance of new impurity peaks over time. 1. Chemical Degradation: The compound is degrading under the storage conditions.[6]2. Oxidation: The compound is reacting with dissolved oxygen or peroxides in the solvent.[4]3. Photodegradation: The solution has been exposed to light.[5]1. Perform a Forced Degradation Study: Systematically investigate the compound's stability under various stress conditions (acid, base, oxidation, heat, light) to identify the primary degradation pathway (see Experimental Protocols section).[6][10]2. Add Stabilizers: Add an appropriate antioxidant (e.g., 0.01% BHT) to the solution.[7]3. Protect from Light: Store all solutions in amber vials or wrapped in foil.[5]4. Optimize Storage: Store stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment.
Inconsistent results or loss of potency in biological assays. 1. Compound Degradation: The active concentration of the compound is decreasing over the course of the experiment.[5]2. Precipitation: The compound is precipitating in the assay medium, reducing the effective concentration.[3]1. Confirm Stability in Media: Analyze the concentration of the compound in the final assay medium over the time course of the experiment using HPLC.2. Prepare Fresh Solutions: Prepare all compound dilutions immediately before adding them to the assay.[3]3. Re-evaluate Solubility: Confirm that the final concentration is well below the solubility limit in the complete assay medium. If necessary, use solubility enhancers as described above.[3]

Data Presentation: Forced Degradation Study Summary

A forced degradation study is essential to understand the intrinsic stability of a compound.[6][10] The table below presents a hypothetical summary of results for 1'-Benzylspiro[indoline-3,4'-piperidine], which can be used as a template for your own data.

Table 1: Hypothetical Forced Degradation Data for 1'-Benzylspiro[indoline-3,4'-piperidine]

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNo. of Degradants
Acid Hydrolysis 0.1 M HCl246012%2
Base Hydrolysis 0.1 M NaOH24608%1
Oxidation 3% H₂O₂625 (RT)25%3
Thermal Solid State4880< 2%1
Photolytic 1.2 million lux hours2425 (RT)18%2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to identify the degradation pathways of 1'-Benzylspiro[indoline-3,4'-piperidine].[6][10]

Objective: To determine the intrinsic stability of the compound by subjecting it to accelerated stress conditions.

Materials:

  • 1'-Benzylspiro[indoline-3,4'-piperidine]

  • Solvents: Methanol, Acetonitrile (HPLC grade), Water (Milli-Q or equivalent)

  • Stress Agents: 1 M HCl, 1 M NaOH, 30% H₂O₂

  • Equipment: HPLC-UV/MS, pH meter, calibrated oven, photostability chamber, volumetric flasks, vials.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at intermediate time points (e.g., 2, 6, 12 hrs).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.[6]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours, sampling at intervals.

    • Neutralize with 0.1 M HCl before analysis.[11]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 6 hours in the dark, sampling at intervals.[11]

  • Thermal Degradation:

    • Place the solid compound in a vial in an oven at 80°C for 48 hours.

    • Dissolve a known amount of the stressed solid in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (preferably with mass spectrometry detection to identify degradants).

    • Calculate the percentage of degradation relative to an unstressed control sample.

Visualizations

Workflow for Stability Investigation

G start Start: Compound Stability Issue solubility Assess Solubility (Kinetic/Thermodynamic) start->solubility hplc Develop Stability-Indicating HPLC Method start->hplc forced_degradation Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) solubility->forced_degradation id_pathway Identify Primary Degradation Pathway(s) forced_degradation->id_pathway ph_opt Optimize pH and Buffer id_pathway->ph_opt Hydrolysis antioxidant Test Antioxidants (e.g., BHT, Ascorbic Acid) id_pathway->antioxidant Oxidation light_protect Implement Light Protection (Amber Vials) id_pathway->light_protect Photolysis complexation Evaluate Complexation (e.g., Cyclodextrins) id_pathway->complexation Multiple/ Solubility hplc->forced_degradation formulation Develop Stabilized Formulation/Solution ph_opt->formulation antioxidant->formulation light_protect->formulation complexation->formulation end End: Stable Solution Achieved formulation->end

Caption: Workflow for investigating and resolving stability issues.

Potential Degradation Pathways

G parent 1'-Benzylspiro[indoline-3,4'-piperidine] hydrolysis Hydrolysis (H+ or OH-) parent->hydrolysis oxidation Oxidation (O2, H2O2, ROO·) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis hydro_prod Ring-Opened Products (Potential) hydrolysis->hydro_prod ox_prod Oxidized Indoline or N-Oxide Products oxidation->ox_prod photo_prod Photolytic Byproducts photolysis->photo_prod

Caption: Potential degradation pathways for the target compound.

References

overcoming steric hindrance in spiro[indoline-3,2'-pyrrolidine] synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spiro[indoline-3,2'-pyrrolidine] Synthesis

A Guide for Navigating Steric Challenges in [3+2] Cycloaddition Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for spiro[indoline-3,2'-pyrrolidine] synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold. The spirooxindole core is a cornerstone in many biologically active compounds, but its synthesis, particularly via the common [3+2] cycloaddition pathway, is frequently complicated by steric hindrance.

This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you overcome these challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs): Understanding the Steric Challenge

Q1: What is the primary cause of steric hindrance in the synthesis of spiro[indoline-3,2'-pyrrolidines]?

Steric hindrance in this context primarily arises during the crucial C-C bond-forming step of the [3+2] cycloaddition reaction between an azomethine ylide (generated from an isatin derivative and an amino acid) and a dipolarophile. The congestion occurs as the bulky substituents on the reactants approach each other in the transition state.

Key steric clash points include:

  • Substituents on the Isatin Ring: Bulky groups at the N1, C4, C5, C6, or C7 positions of the isatin precursor can impede the approach of the dipolarophile.

  • Substituents on the Amino Acid: The side chain of the amino acid used to form the azomethine ylide can create significant steric pressure.

  • Substituents on the Dipolarophile: Large groups on the alkene or alkyne partner can sterically shield the reaction center, slowing down or preventing the cycloaddition.

Q2: How does steric hindrance manifest in my reaction outcomes?

The most common symptoms of uncontrolled steric hindrance are:

  • Low to No Yield: The activation energy for the reaction becomes too high, leading to a dramatic decrease in the reaction rate and overall yield.

  • Poor Diastereoselectivity: Steric factors govern the facial selectivity of the cycloaddition. When multiple, similarly hindered transition states are possible, a mixture of diastereomers is often obtained, complicating purification and reducing the yield of the desired isomer.

  • Reaction Stalling: The reaction may start but fail to proceed to completion, leaving significant amounts of unreacted starting materials.

Q3: Are metal-catalyzed [3+2] cycloadditions also susceptible to these steric issues?

Yes, absolutely. While metal catalysts (commonly Ag(I) or Cu(I) salts) are highly effective in promoting the [3+2] cycloaddition, their efficacy can be hampered by steric hindrance. A bulky substrate can coordinate poorly to the metal center or block the catalytic pocket, preventing the efficient formation of the key metallo-dipole intermediate. In some cases, the choice of the metal and its ligand framework is critical for accommodating sterically demanding substrates.

Troubleshooting Guide: From Failed Reactions to Optimized Success

This section is designed as a decision-making tool to diagnose and solve common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Your reaction shows minimal conversion to the desired spiro[indoline-3,2'-pyrrolidine] product, with starting materials largely remaining.

Caption: Troubleshooting workflow for low reaction yield.

  • Cause: Poor Solubility. Sterically hindered molecules can have poor solubility, preventing them from effectively participating in the reaction.

    • Solution: Screen a range of solvents. While toluene is common, more polar solvents like acetonitrile (MeCN) or THF, or even solvent mixtures, may be required to fully dissolve all components.

  • Cause: Insufficient Thermal Energy. The activation barrier for sterically demanding substrates is higher.

    • Solution: Gradually increase the reaction temperature. A reaction that is sluggish at 80 °C may proceed smoothly at 110 °C (refluxing toluene). Monitor carefully for thermal decomposition of starting materials or products.

  • Cause: Inadequate Catalyst Activity. The chosen catalyst may not be potent enough to overcome the steric barrier.

    • Solution: Switch to a more active catalytic system. For instance, if a simple silver acetate (AgOAc) catalyst is failing, consider using a copper(I) or copper(II) salt with a chiral ligand (e.g., Cu(OTf)₂ with a BOX or PyBOX ligand), which can offer a different, potentially more accommodating coordination environment.

Problem 2: Poor Diastereoselectivity (e.g., 1:1 dr)

The desired product is formed, but as a difficult-to-separate mixture of diastereomers.

Caption: Strategies for improving diastereoselectivity.

  • Cause: High Reaction Temperature. At elevated temperatures, there is enough thermal energy to overcome the small energy differences between the competing endo and exo transition states, leading to a loss of selectivity.

    • Solution: Lower the reaction temperature. Even a drop from 100 °C to 60 °C can significantly favor the formation of the thermodynamically more stable diastereomer. This may require longer reaction times.

  • Cause: A-chiral or Ineffective Catalyst. The catalyst may not be exerting sufficient stereocontrol.

    • Solution: Employ a catalyst system with a well-defined chiral ligand. Chiral bidentate ligands (like BOX or SEGPHOS) coordinate to the metal center and create a rigid chiral environment, forcing the dipolarophile to approach from a specific face, thereby enhancing diastereoselectivity.

  • Cause: Solvent Effects. The solvent can influence the geometry and stability of the transition states.

    • Solution: Perform a solvent screen. Non-polar solvents (like toluene or hexanes) and polar aprotic solvents (like THF or DCM) can have profoundly different effects on selectivity. A systematic screen is highly recommended.

Validated Methodologies & Protocols

Protocol 1: Silver-Catalyzed [3+2] Cycloaddition for Moderately Hindered Substrates

This protocol is a robust starting point for many systems.

Reaction Scheme: Isatin + Sarcosine + Dipolarophile --(AgOAc, Base)--> Spiro[indoline-3,2'-pyrrolidine]

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted isatin (1.0 eq), silver acetate (AgOAc, 0.1 eq), and an organic base such as triethylamine (TEA, 1.2 eq).

  • Add anhydrous solvent (e.g., Toluene, 0.1 M concentration).

  • Add the amino acid (e.g., sarcosine, 1.2 eq) and the dipolarophile (1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired spiro product.

Data Summary: Impact of Reaction Parameters

The following table summarizes typical outcomes when modifying reaction parameters to address steric challenges. Data is representative and compiled from general findings in the literature.

Parameter Modified Typical Challenge Modification Expected Outcome on Yield Expected Outcome on d.r. Rationale
Catalyst Low reactivity with bulky N-aryl isatinSwitch from AgOAc to Cu(OTf)₂ / (R)-Tol-BINAPIncreaseSignificant IncreaseChiral copper complex creates a more organized, reactive transition state.
Solvent Poor d.r. in TolueneSwitch from Toluene to CH₂Cl₂ (DCM)May Decrease SlightlyIncreaseLess polar solvent can enhance π-stacking or other non-covalent interactions that favor one transition state.
Temperature Low d.r. at 100 °CDecrease temperature to 40 °CDecrease (increase reaction time)Significant IncreaseLower thermal energy makes the reaction more sensitive to small energy differences between transition states.
Substituent N-Boc isatin fails to reactSwitch to N-benzyl or N-PMB groupSignificant IncreaseSubstrate DependentThe Boc group is exceptionally bulky; less demanding protecting groups can reduce steric clash.

refinement of protocols for synthesizing spiro[indoline-3,5'-diazepine] derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of spiro[indoline-3,5'-diazepine] derivatives. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing spiro[indoline-3,5'-[1]diazepine] derivatives?

A1: The most widely reported and effective method is a base-promoted formal [4+3] annulation reaction between an α-halogenated N-acylhydrazone and an isatin-derived Morita-Baylis-Hillman (MBH) carbonate or nitrile.[1] This method is favored for its operational simplicity, use of readily available starting materials, and generally good yields under mild reaction conditions.[1]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. The choice of base is critical; for instance, while triethylamine (Et3N) is often effective with MBH nitriles, 1,4-diazabicyclo[2.2.2]octane (DABCO) is preferred for MBH esters.[1] Using bases like DMAP, DBU, piperidine, or sodium carbonate may result in lower to no product formation.[1] Additionally, the nature of the acylhydrazone plays a role, with α-bromo-N-acetylhydrazones sometimes giving higher yields than their α-bromo-N-benzoylhydrazone counterparts.[1] Optimizing the stoichiometry of reactants and ensuring the quality of solvents and reagents are also crucial steps.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The formation of multiple products can be due to several reasons. Incomplete reaction will show unreacted starting materials. Side reactions may include the decomposition of the starting materials or intermediates, or the formation of isomers if stereocenters are not controlled. The proposed reaction mechanism involves the in situ generation of an allylic ylide, nucleophilic substitution, Michael addition, and elimination.[1] Each of these steps could potentially lead to side products if not optimized. Careful monitoring of the reaction progress by TLC is recommended to minimize byproduct formation.

Q4: Are there alternative synthetic routes to spiro[indoline-3,5'-diazepine] derivatives?

A4: While the base-promoted annulation is prevalent, other cycloaddition strategies can be considered. For instance, [4+3] cycloaddition reactions between activated azoalkenes and 1,3-dipolarophiles are a known strategy for synthesizing the 1,2-diazepine core.[1] Additionally, multi-component reactions are a powerful tool for the synthesis of complex heterocyclic scaffolds and could be explored for the construction of spiro[indoline-3,5'-diazepine] systems.

Q5: What are the best practices for purifying spiro[indoline-3,5'-diazepine] derivatives?

A5: Column chromatography on silica gel is the standard method for purification.[1] A common eluent system is a mixture of ethyl acetate, dichloromethane, and petroleum ether.[1] The exact ratio will depend on the polarity of the specific derivative and should be determined by TLC analysis. It is important to ensure the crude product is fully dried and free of solvent before loading onto the column to achieve optimal separation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation - Inappropriate base for the specific isatin derivative (MBH nitrile vs. ester).- Low reactivity of the α-halogenated N-acylhydrazone.- Decomposition of starting materials or intermediates.- Poor quality of reagents or solvents.- If using an isatin-derived MBH nitrile, triethylamine (Et3N) is a good starting point.- For isatin-derived MBH esters, DABCO has been shown to be more effective.[1]- Consider using an α-bromo-N-acylhydrazone instead of an α-chloro derivative for potentially higher reactivity.- α-Halogenated p-toluenesulfonylhydrazones have shown higher reactivity than α-halogenated benzoylsulfonylhydrazones.[1]- Run the reaction at room temperature as specified in the protocols to minimize decomposition.- Ensure all reagents are pure and solvents are anhydrous.
Reaction is Sluggish or Incomplete - Insufficient reaction time.- Low ambient temperature.- Steric hindrance from bulky substituents on the substrates.- Monitor the reaction by TLC to determine the optimal reaction time. While some reactions are complete in 3 hours, others may require up to 24 hours.[1]- While the reactions are typically run at room temperature, gentle heating could be explored cautiously, though it may increase side product formation.- For sterically hindered substrates, a longer reaction time or a more reactive reagent combination may be necessary.
Difficulty in Product Purification - Co-elution of the product with starting materials or byproducts.- Streaking of the product on the silica gel column.- Product insolubility.- Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary.- Ensure the crude product is fully dissolved in a minimal amount of the loading solvent before applying to the column.- If the product is streaking, consider adding a small amount of a polar solvent like methanol to the eluent or using a different stationary phase (e.g., alumina).- If the product is insoluble, try different solvent systems for recrystallization as an alternative to chromatography.

Experimental Protocols

Protocol 1: Synthesis of Dihydrospiro[indoline-3,5'-[1][2]diazepines] using Isatin-Derived MBH Nitriles[2]
  • To a 10 mL reaction tube, add the α-halogenated acylhydrazone (0.2 mmol), the isatin-derived MBH nitrile (0.1 mmol), and triethylamine (0.2 mmol).

  • Add dichloromethane (4.0 mL) to the reaction tube.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate, dichloromethane, and petroleum ether (e.g., 1:3:7 v/v/v) as the eluent to obtain the pure product.

Protocol 2: Synthesis of Dihydrospiro[indoline-3,5'-[1][2]diazepines] using Isatin-Derived MBH Esters[2]
  • In a 10 mL reaction tube, combine the α-halogenated acylhydrazone (0.2 mmol), the isatin-derived MBH ester (0.1 mmol), and DABCO (0.2 mmol, 0.0224 g).

  • Add dichloromethane (4.0 mL) to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • After the reaction is complete (as monitored by TLC), evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/dichloromethane/petroleum ether, 1:3:7 v/v/v).

Protocol 3: Synthesis of N-Tosyl-Substituted Dihydrospiro[indoline-3,5'-[1][2]diazepines][2]
  • Charge a 10 mL reaction tube with the α-halogenated N-tosylhydrazone (0.2 mmol), the isatin-derived MBH nitrile (0.2 mmol), and triethylamine (0.4 mmol, 0.0404 g).

  • Add dichloromethane (4.0 mL).

  • Stir the mixture at room temperature for three hours.

  • Remove the solvent via rotary evaporation.

  • Purify the residue using column chromatography on silica gel with a suitable eluent (e.g., ethyl acetate/dichloromethane/petroleum ether, 1:3:7 v/v/v).

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Spiro[indoline-3,5'-[1]diazepine] 3a [1]

EntryBaseSolventTime (h)Yield (%)
1DMAPDCM2435
2DABCODCM2443
3DBUDCM2451
4PiperidineDCM240
5TMGDCM240
6Na2CO3DCM240
7Et3N DCM 24 71
8Et3NDCM1269
9Et3NDCM3672

Reaction conditions: α-chloro-N-benzoylhydrazone (0.2 mmol), MBH nitrile of isatin (0.1 mmol), base (0.2 mmol), solvent (4.0 mL), room temperature.

Table 2: Synthesis of Spiro[indoline-3,5'-[1]diazepine] Derivatives (3a-m) using Protocol 1 [1]

CompoundR1R2R3R4Yield (%)
3aHHPhPh71
3b5-MeHPhPh75
3c5-ClHPhPh78
..................
3mHH4-ClC6H4Me82

Yields refer to isolated compounds.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - α-Halogenated Acylhydrazone - Isatin Derivative - Base solvent Add Dichloromethane start->solvent stir Stir at Room Temperature (3-24 hours) solvent->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete evaporation Solvent Evaporation monitor->evaporation Reaction Complete chromatography Column Chromatography evaporation->chromatography product Pure Spiro[indoline-3,5'-diazepine] chromatography->product

Caption: Experimental workflow for the synthesis of spiro[indoline-3,5'-diazepine] derivatives.

troubleshooting_flowchart start Low or No Product Yield check_base Is the correct base being used for the isatin derivative? start->check_base check_reagents Are the reagents pure and the solvent anhydrous? check_base->check_reagents Yes solution_base Use Et3N for MBH nitriles or DABCO for MBH esters. check_base->solution_base No check_time Has the reaction been allowed to proceed for a sufficient time? check_reagents->check_time Yes solution_reagents Purify reagents and use anhydrous solvent. check_reagents->solution_reagents No solution_time Increase reaction time and monitor by TLC. check_time->solution_time No solution_further Consider alternative, more reactive starting materials. check_time->solution_further Yes base_yes Yes base_no No reagents_yes Yes reagents_no No time_yes Yes time_no No

Caption: Troubleshooting flowchart for low-yield synthesis of spiro[indoline-3,5'-diazepine]s.

reaction_mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product acylhydrazone α-Halogenated N-Acylhydrazone allylic_ylide In situ generated Allylic Ylide acylhydrazone->allylic_ylide + Base isatin_deriv Isatin-Derived MBH Carbonate/Nitrile base Base (e.g., Et3N) nucleophilic_adduct Nucleophilic Substitution Adduct allylic_ylide->nucleophilic_adduct + Isatin Derivative michael_adduct Cyclized Intermediate (Michael Addition) nucleophilic_adduct->michael_adduct Intramolecular Michael Addition spiro_product Spiro[indoline-3,5'-[1,2]diazepine] michael_adduct->spiro_product Elimination

Caption: Proposed reaction mechanism for the synthesis of spiro[indoline-3,5'-diazepine]s.

References

Technical Support Center: Addressing Poor Oral Bioavailability of Spiroindoline Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spiroindoline inhibitors that exhibit poor oral bioavailability.

Troubleshooting Guides

Problem: My spiroindoline inhibitor displays low aqueous solubility.

Question: My spiroindoline inhibitor is poorly soluble in aqueous buffers, complicating my in vitro assays and in vivo studies. What strategies can I employ to improve its solubility?

Answer: Low aqueous solubility is a common challenge that can significantly hinder the absorption of a drug candidate.[1][2] A systematic approach, starting with characterization and progressing to formulation strategies, is recommended.

Step 1: Physicochemical Characterization Thoroughly characterize the physicochemical properties of your spiroindoline inhibitor, including its pKa, LogP, and solid-state form (crystalline vs. amorphous), as these factors fundamentally influence solubility.[2][3]

Step 2: Simple Solubilization Techniques for Early-Stage Studies For initial in vitro screening, simple methods can be employed:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[2]

  • Co-solvents: The use of organic co-solvents such as DMSO, ethanol, or polyethylene glycols (PEGs) can enhance the solubility of hydrophobic compounds.[4][5]

Step 3: Advanced Formulation Strategies for In Vivo Studies For preclinical in vivo studies, more advanced formulation strategies are often necessary to achieve adequate exposure.[4][6] These strategies aim to either increase the surface area for dissolution or present the drug in a pre-dissolved or more soluble form.

Formulation Strategy Principle Advantages Considerations
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[6]A straightforward and widely applicable method. Can be achieved through micronization or nanonization.[6][7]May not be sufficient for compounds with very low intrinsic solubility. The high surface energy of nanoparticles can lead to aggregation.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in an amorphous state, which has higher kinetic solubility than the crystalline form.[6]Can significantly increase aqueous solubility and dissolution rate. Polymers can also inhibit precipitation.[8]The amorphous form is thermodynamically unstable and may recrystallize over time. Requires careful selection of polymers and manufacturing processes (e.g., spray drying, hot-melt extrusion).[6]
Lipid-Based Formulations The drug is dissolved in a lipid carrier, such as oils, surfactants, or a combination thereof. These can form emulsions or microemulsions in the gastrointestinal tract.[6][8]Can improve the solubility of lipophilic drugs and may enhance absorption via lymphatic transport, potentially reducing first-pass metabolism.[9]The choice of lipid excipients is critical and depends on the drug's properties. The formulation can be complex to develop and manufacture.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic shell.[4][8]Can significantly increase the aqueous solubility of the drug.[8]The stoichiometry of the complex and the binding constant need to be optimized. High concentrations of cyclodextrins may have toxicological effects.[8]
Problem: My spiroindoline inhibitor has adequate solubility but demonstrates low membrane permeability.

Question: My compound is soluble, but it shows low permeability in our Caco-2 cell assays. What are the likely causes, and what steps can I take to improve its permeability?

Answer: Low membrane permeability can be a significant barrier to oral absorption, even for soluble compounds.[1] This issue often stems from the compound's physicochemical properties or its interaction with efflux transporters.

Step 1: Evaluate Physicochemical Properties Review the following properties of your spiroindoline inhibitor:

  • Lipophilicity (LogP/LogD): An optimal lipophilicity range (typically LogP between 1 and 5) is necessary for passive diffusion across the lipid cell membrane.[10]

  • Molecular Weight (MW): As molecular weight increases, permeability tends to decrease.

  • Topological Polar Surface Area (TPSA): A high TPSA (generally >140 Ų) is often associated with poor permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can also negatively impact permeability.[10]

Step 2: Investigate Efflux Transporter Involvement The Caco-2 cell line expresses various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump drugs out of the intestinal cells and back into the gut lumen, thereby reducing absorption.[1][11][12]

  • Determine the Efflux Ratio: In your Caco-2 assay, measure the permeability in both directions (apical to basolateral, A-to-B, and basolateral to apical, B-to-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter.[11]

  • Use of Inhibitors: To confirm the involvement of specific transporters, conduct the Caco-2 assay in the presence of known inhibitors, such as verapamil for P-gp.[11][13] A significant increase in the A-to-B permeability in the presence of the inhibitor confirms that your compound is a substrate.

Step 3: Strategies to Mitigate Low Permeability

  • Structural Modification: If medicinal chemistry efforts are ongoing, consider modifications to the spiroindoline scaffold to optimize the physicochemical properties mentioned in Step 1.

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[14][15] This approach can be used to temporarily mask polar functional groups that hinder membrane permeation.

  • Formulation with Permeation Enhancers: Certain excipients can be included in the formulation to transiently open the tight junctions between intestinal cells or interact with the cell membrane to increase permeability. However, this approach must be carefully evaluated for potential toxicity.

Problem: My spiroindoline inhibitor is rapidly metabolized.

Question: My compound shows high clearance in our in vitro liver microsome stability assay. How can I improve its metabolic stability?

Answer: High first-pass metabolism in the gut wall and/or liver can significantly reduce the amount of drug that reaches systemic circulation.[1] Improving metabolic stability is crucial for achieving sufficient oral bioavailability.

Step 1: Identify Metabolic "Soft Spots"

  • Metabolite Identification Studies: Use in vitro systems like liver microsomes or hepatocytes, coupled with analytical techniques like liquid chromatography-mass spectrometry (LC-MS), to identify the primary metabolites of your spiroindoline inhibitor. This will help pinpoint the specific sites on the molecule that are most susceptible to metabolism (the "soft spots").

  • In Silico Prediction: Computational models can also be used to predict potential sites of metabolism.

Step 2: Structural Modifications to Block Metabolism Once the metabolic soft spots are identified, medicinal chemistry strategies can be employed to block these sites without compromising the compound's desired pharmacological activity.[16][17] Common strategies include:

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of enzymatic cleavage of the C-H bond.[18]

  • Introduction of Halogens: Placing a fluorine or chlorine atom at or near a metabolic soft spot can sterically hinder the approach of metabolic enzymes or alter the electronic properties of the molecule to disfavor metabolism.

  • Ring Systems and Steric Hindrance: Incorporating the labile part of the molecule into a ring system or introducing bulky groups nearby can also shield it from metabolic enzymes.[16]

Step 3: Re-evaluate In Vitro Stability After synthesizing modified analogs, re-assess their metabolic stability in liver microsomes to confirm that the intended improvements have been achieved.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties to consider for improving the oral bioavailability of spiroindoline inhibitors? A: Key properties include aqueous solubility, lipophilicity (LogP/LogD), molecular weight, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.[10][19] Optimizing these properties within favorable ranges is a critical first step in addressing poor oral bioavailability.

Q2: Which in vitro assays are most predictive of in vivo oral bioavailability for spiroindoline inhibitors? A: A combination of in vitro assays is recommended to build a comprehensive profile.[20][21] These include:

  • Aqueous Solubility Assays: To determine the intrinsic solubility of the compound.

  • Caco-2 Permeability Assays: To assess intestinal permeability and identify potential efflux transporter substrates.[3][11]

  • Liver Microsome or Hepatocyte Stability Assays: To evaluate metabolic stability and predict in vivo clearance.[4][16]

Q3: What are some common formulation approaches for early-stage preclinical studies of spiroindoline inhibitors? A: For early preclinical studies, simple formulations are often preferred.[6] These may include solutions in a mixture of aqueous and organic solvents (e.g., water with PEG 400 and/or ethanol) or suspensions in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween 80). For compounds with significant bioavailability challenges, more advanced formulations like amorphous solid dispersions or lipid-based systems may be necessary even at this early stage.[6][8]

Q4: How do I interpret the results of a Caco-2 permeability assay? A: The primary output of a Caco-2 assay is the apparent permeability coefficient (Papp).[11]

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s Additionally, an efflux ratio (Papp B-A / Papp A-B) > 2 indicates that the compound is likely a substrate of an efflux transporter.[11]

Q5: What are the typical pharmacokinetic parameters I should aim for in preclinical species? A: The target pharmacokinetic (PK) profile will depend on the therapeutic indication and the desired dosing regimen. However, for a once-daily oral drug, general goals in early preclinical species (e.g., mice or rats) might include:

  • Oral Bioavailability (F): > 20-30%

  • Half-life (t½): Sufficiently long to support the desired dosing interval (e.g., > 4-6 hours for once-daily dosing).

  • Clearance (CL): Low to moderate, to avoid rapid elimination from the body.[22]

Data Presentation

Table 1: Example In Vitro ADME Data for Spiroindoline Inhibitors

Compound Aqueous Solubility (µM) Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B) Human Liver Microsomal Stability (t½, min)
Spiroindoline A< 10.55.2< 15
Spiroindoline B508.01.2> 60
Spiroindoline C151.51.545

Table 2: Example In Vivo Pharmacokinetic Data of Spiroindoline Inhibitors in Mice

Compound Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Oral Bioavailability (F%)
Spiroindoline X1015026008
Spiroindoline Y108001450065[23]
Spiroindoline Z253504280013[4]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure: a. The dosing solution of the spiroindoline inhibitor (typically at a concentration of 1-10 µM in transport buffer) is added to the apical (A) or basolateral (B) side of the monolayer. b. The plate is incubated at 37°C with gentle shaking. c. Samples are collected from the receiver compartment (B for A-to-B transport, A for B-to-A transport) at specific time points (e.g., 60, 90, 120 minutes).

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 2: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
  • Animal Acclimatization: Mice are acclimatized to the facility for at least one week before the study.

  • Formulation Preparation: The spiroindoline inhibitor is formulated for oral administration (e.g., as a solution or suspension).

  • Dosing: A single dose of the formulation is administered to the mice via oral gavage at a specific dose volume (e.g., 10 mL/kg).

  • Blood Sampling: Blood samples (typically 20-50 µL) are collected from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[24] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated from the blood by centrifugation.

  • Sample Analysis: The concentration of the spiroindoline inhibitor in the plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and, if intravenous data is available, oral bioavailability (F).[22]

Visualizations

Troubleshooting_Poor_Oral_Bioavailability cluster_start Start cluster_problem_identification Problem Identification cluster_solutions Potential Solutions cluster_outcome Outcome Start Poor Oral Bioavailability of Spiroindoline Inhibitor Solubility Low Aqueous Solubility? Start->Solubility Permeability Low Permeability (e.g., Caco-2)? Solubility->Permeability No Sol_Strategies Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations - Cyclodextrin Complexation Solubility->Sol_Strategies Yes Metabolism High First-Pass Metabolism? Permeability->Metabolism No Perm_Strategies Permeability Enhancement: - Structural Modification (LogP, TPSA) - Prodrug Approach - Investigate Efflux (P-gp) Permeability->Perm_Strategies Yes Met_Strategies Improve Metabolic Stability: - Identify Metabolic Hotspots - Structural Modification (Deuteration, Halogenation) Metabolism->Met_Strategies Yes Outcome Improved Oral Bioavailability Metabolism->Outcome No Sol_Strategies->Outcome Perm_Strategies->Outcome Met_Strategies->Outcome

Caption: Troubleshooting workflow for poor oral bioavailability.

Experimental_Workflow_for_Oral_Bioavailability_Assessment cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis PhysChem Physicochemical Characterization (pKa, LogP, Solubility) Caco2 Caco-2 Permeability Assay PhysChem->Caco2 MetStab Liver Microsomal Stability Assay PhysChem->MetStab Formulation Formulation of Dosing Vehicle (Solution, Suspension, etc.) Caco2->Formulation MetStab->Formulation PK_Study In Vivo Pharmacokinetic Study (e.g., in Mice/Rats) Formulation->PK_Study Analysis Calculate PK Parameters (AUC, Cmax, F%) PK_Study->Analysis

Caption: Workflow for oral bioavailability assessment.

Kinase_Inhibitor_Signaling_Pathway Receptor Receptor Tyrosine Kinase Phosphorylation Autophosphorylation Receptor->Phosphorylation ATP ATP ATP->Phosphorylation Spiro_Inhibitor Spiroindoline Inhibitor Spiro_Inhibitor->Phosphorylation Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Phosphorylation->Downstream Cell_Response Cellular Response (Proliferation, Survival) Downstream->Cell_Response

Caption: Generic kinase inhibitor signaling pathway.

References

Technical Support Center: 1'-Arylspiro[indoline-3,4'-piperidine] Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of 1'-arylspiro[indoline-3,4'-piperidine] analogs, with a focus on minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: My 1'-arylspiro[indoline-3,4'-piperidine] analog is showing significant cytotoxicity in my preliminary assays. What structural features might be contributing to this?

A1: High cytotoxicity can stem from several structural features. The overall lipophilicity of the molecule, largely influenced by the 1'-aryl substituent, is a critical factor. Increased lipophilicity can lead to non-specific binding and membrane disruption. Furthermore, the nature and position of substituents on the aryl ring can play a significant role. For instance, certain electron-withdrawing groups or bulky substituents may contribute to off-target effects or the formation of reactive metabolites.[1][2]

Q2: How can I modify the 1'-aryl group to potentially reduce the toxicity of my lead compound?

A2: Strategic modifications to the 1'-aryl group can mitigate toxicity. Consider the following approaches:

  • Modulate Lipophilicity: Introduce more polar functional groups (e.g., hydroxyl, methoxy, or small amide groups) to the aryl ring to decrease overall lipophilicity. A quantitative structure-toxicity relationship (QSTR) analysis of arylpiperazine-containing compounds demonstrated that increased lipophilicity positively correlates with hepatotoxicity.[2]

  • Alter Substitution Pattern: The position of substituents on the aryl ring is crucial. In a series of 1-arylspiro[indoline-3,4'-piperidine]s, analogs with an ortho substituent on the aryl ring showed marked activity, which may also influence the toxicity profile.[3]

  • Introduce Heterocycles: Replacing the aryl group with a heteroaromatic ring (e.g., pyridine) can alter the compound's physicochemical properties and potentially reduce cytotoxicity. The presence of a pyridine ring has been shown to decrease the cytotoxicity of some spirooxindole-pyrrolidine derivatives.

Q3: Are there known off-target liabilities associated with the spiro[indoline-3,4'-piperidine] scaffold?

A3: Yes, the piperidine moiety is a "privileged scaffold" in medicinal chemistry but is also associated with certain off-target effects.[4][5] The basic nitrogen atom in the piperidine ring can interact with acidic residues in the binding pockets of various proteins, leading to unintended interactions with G-protein coupled receptors (GPCRs), ion channels (like the hERG channel), and kinases.[6] These off-target interactions can lead to adverse drug reactions and toxicity.

Q4: What strategies can I employ to minimize off-target effects?

A4: To reduce off-target binding, consider these medicinal chemistry strategies:

  • Increase Structural Rigidity: Introducing conformational constraints can pre-organize the molecule into a conformation that is more selective for its intended target.[6] This can be achieved by incorporating bridged systems or other rigidifying elements.

  • Fine-tune pKa: Modifying the basicity of the piperidine nitrogen can reduce unwanted interactions. This can be achieved by introducing electron-withdrawing groups on or near the piperidine ring.

  • In Silico Profiling: Utilize computational tools for predictive toxicology to screen your analogs against a panel of known off-targets (anti-targets) before synthesis.[7] This can help prioritize compounds with a lower predicted risk of off-target effects.

Q5: My compound is potent but shows a narrow therapeutic window. How can I improve its safety profile?

A5: Improving the therapeutic window involves enhancing selectivity for the target over off-targets and reducing general cytotoxicity. Besides the structural modifications mentioned above, consider the following:

  • Avoid Structural Alerts: Be mindful of "structural alerts," which are chemical motifs known to be associated with toxicity, often through the formation of reactive metabolites.[8]

  • Metabolic Profiling: Investigate the metabolic fate of your compound. If a toxic metabolite is identified, block the metabolic soft spot through chemical modification (e.g., by introducing a fluorine atom at the site of metabolism).[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable steps for resolution.

Problem 1: High Cytotoxicity Observed in a Normal (Non-cancerous) Cell Line

  • Symptom: Your spiro[indoline-3,4'-piperidine] analog shows potent activity against your target but also exhibits high cytotoxicity in a control cell line (e.g., HEK293, NIH3T3).

  • Possible Cause: The compound may have non-specific toxicity due to high lipophilicity or is hitting a common off-target essential for cell viability.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Calculate or measure the LogP of your compound. If it is high (e.g., >5), prioritize analogs with increased polarity.

    • Synthesize Analogs with Reduced Lipophilicity: Introduce polar groups on the 1'-aryl ring or the indoline core.

    • Perform a Broad Off-Target Screen: Test the compound against a commercially available panel of common off-targets, such as a kinase panel or a GPCR panel, to identify unintended interactions.[6]

    • Structural Modification to Enhance Selectivity: Based on the off-target screening results, rationally design new analogs to eliminate or reduce binding to the identified off-targets.

Problem 2: Inconsistent Results in In Vitro Toxicity Assays

  • Symptom: You observe high variability in cell viability readings between replicate experiments using assays like MTT or AlamarBlue.

  • Possible Cause: The compound may have poor solubility in the assay medium, leading to precipitation and inconsistent concentrations. Alternatively, the compound might be interfering with the assay itself.

  • Troubleshooting Steps:

    • Verify Solubility: Visually inspect the assay wells for any signs of compound precipitation. Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.

    • Use a Different Assay: If interference is suspected, switch to an orthogonal cytotoxicity assay that relies on a different detection method (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release).

    • Optimize Compound Formulation: Consider using a small percentage of a co-solvent like DMSO, but ensure the final concentration is not toxic to the cells.

Quantitative Data Summary

The following tables summarize cytotoxicity data for related spirooxindole compounds from the literature. These can serve as a reference for understanding how structural modifications can influence activity.

Table 1: Cytotoxicity of Spirooxindoles with Furan Motifs [1]

Compound IDModificationIC50 (μM/mL) vs. MCF7IC50 (μM/mL) vs. HepG2
6d Bulky fused ring with Br on benzoyl4.3 ± 0.186.9 ± 0.23
6j Br in 6d replaced with electron-withdrawing group4.7 ± 0.18-
6f -10.3 ± 0.403.5 ± 0.11
6i -10.7 ± 0.38-
StaurosporineStandard17.8 ± 0.5010.3 ± 0.23

Table 2: Cytotoxicity of 3-Picolinoyl-spiro[indoline-3,2'-pyrrolidine]-2'-ones

Compound IDSubstitution at C-4IC50 (μg/mL) vs. HeLaIC50 (μg/mL) vs. Vero
1 2-chlorophenyl70>70
4 4-chlorophenyl>70>70

Note: The data in these tables are for structurally related but not identical compounds to the 1'-arylspiro[indoline-3,4'-piperidine] class. They are provided for illustrative purposes to guide structural modification strategies.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxicity of compounds on adherent cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in a complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: In Silico Predictive Toxicology Workflow

This protocol describes a general workflow for using computational tools to assess potential toxicity risks early in the design phase.

  • Structure Preparation: Draw the 2D structure of the analog and convert it to a 3D format using a molecular modeling software.

  • ADMET Prediction: Submit the structure to an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction platform.[7][9] These tools use quantitative structure-activity relationship (QSAR) models to predict various properties.

  • Key Toxicity Endpoints to Analyze:

    • hERG Blockade: Predicts the potential for cardiotoxicity.

    • CYP450 Inhibition: Assesses the potential for drug-drug interactions.

    • Hepatotoxicity: Flags compounds with a risk of liver toxicity.

    • Genotoxicity/Mutagenicity: Identifies potential for DNA damage.

    • Structural Alerts: Scans for the presence of known toxicophores.

  • Off-Target Profiling: Use a structure-based or ligand-based screening tool to predict the binding affinity of your compound against a panel of known anti-targets.

  • Data Interpretation and Prioritization: Analyze the prediction results to identify potential liabilities. Prioritize analogs with a lower predicted toxicity risk for synthesis and experimental validation.

Visualizations

Experimental_Workflow cluster_0 In Silico Assessment cluster_1 In Vitro Testing cluster_2 Optimization in_silico Predictive Toxicology (ADMET) off_target_prediction Off-Target Profiling in_silico->off_target_prediction Prioritize Analogs synthesis Synthesis off_target_prediction->synthesis potency_assay Primary Potency Assay synthesis->potency_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) potency_assay->cytotoxicity_assay off_target_validation Off-Target Validation cytotoxicity_assay->off_target_validation If toxic sar Structure-Toxicity Relationship Analysis off_target_validation->sar redesign Analog Redesign sar->redesign redesign->in_silico Iterate

Caption: Iterative workflow for toxicity assessment and mitigation.

Signaling_Pathway cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Compound 1'-Arylspiro[indoline-3,4'-piperidine] Analog Target Intended Target Compound->Target GPCR GPCRs Compound->GPCR IonChannel Ion Channels (hERG) Compound->IonChannel Kinase Kinases Compound->Kinase Efficacy Therapeutic Efficacy Target->Efficacy Toxicity Toxicity / Adverse Effects GPCR->Toxicity IonChannel->Toxicity Kinase->Toxicity

References

Technical Support Center: Scaling Up the Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine] for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the successful scale-up synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine]. The content is structured to address common challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the spiro[indoline-3,4'-piperidine] core?

A1: The synthesis of the spiro[indoline-3,4'-piperidine] core is often achieved through a multi-step process. A common approach involves the reaction of an indole derivative with a suitable piperidine precursor. For scaling up, a robust and high-yielding method is crucial. One such method is the Pictet-Spengler reaction or similar cyclization strategies.

Q2: What are the critical parameters to control during the N-benzylation step?

A2: The N-benzylation of the spiro[indoline-3,4'-piperidine] core is a critical step. Key parameters to control include:

  • Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Et₃N) are important to prevent side reactions.

  • Solvent: A suitable aprotic solvent (e.g., acetonitrile, DMF) should be used to ensure good solubility of reactants.

  • Temperature: The reaction temperature should be carefully controlled to minimize the formation of impurities.

  • Purity of Starting Material: The purity of the spiro[indoline-3,4'-piperidine] starting material will directly impact the yield and purity of the final product.

Q3: What are the expected challenges when scaling up the synthesis from benchtop to a larger scale?

A3: Scaling up chemical syntheses can present several challenges, including:

  • Heat Transfer: Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale. Efficient heat transfer is critical.

  • Mixing: Ensuring homogeneous mixing of reactants in a large reactor can be difficult and may affect reaction kinetics and yield.

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction profile and impurity formation.

  • Work-up and Purification: Isolation and purification of the product on a large scale may require different techniques than those used in the lab (e.g., crystallization instead of column chromatography).

Q4: What analytical methods are recommended for in-process controls and final product release for preclinical studies?

A4: For preclinical studies, a comprehensive analytical package is required to ensure the identity, purity, and quality of 1'-Benzylspiro[indoline-3,4'-piperidine]. Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): For determining purity and identifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Residual Solvent Analysis (by GC-HS): To quantify any remaining solvents from the synthesis.

  • Elemental Analysis: To confirm the elemental composition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield in the final N-benzylation step - Incomplete reaction.- Degradation of starting material or product.- Sub-optimal reaction conditions.- Monitor the reaction by TLC or HPLC to ensure completion.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Optimize reaction temperature and time. Screen different bases and solvents.
Presence of multiple spots on TLC/peaks in HPLC of the crude product - Formation of side-products.- Unreacted starting materials.- Impurities in the starting materials or reagents.- Analyze the impurities by LC-MS to identify their structures.- Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize side-product formation.- Purify starting materials and reagents before use.
Difficulty in removing the N-protecting group (if applicable) - Inappropriate choice of protecting group for the desired reaction conditions.- Incomplete deprotection reaction.- Select a protecting group that is stable under the reaction conditions for forming the spirocycle but can be removed cleanly.- Monitor the deprotection reaction by TLC or HPLC and adjust reaction time or reagent stoichiometry as needed.
Product oiling out during crystallization - Presence of impurities.- Inappropriate solvent system.- Attempt to purify the crude product by another method (e.g., flash chromatography on a small scale) to obtain a seed crystal.- Screen a variety of solvent systems for crystallization.
Inconsistent batch-to-batch purity - Variation in the quality of starting materials or reagents.- Poor control over reaction parameters.- Qualify vendors and establish specifications for all raw materials.- Implement strict process controls and document all reaction parameters for each batch.

Experimental Protocols

Synthesis of 1'-(Benzyloxycarbonyl)spiro[indoline-3,4'-piperidine] (Intermediate)

This procedure outlines a potential route to a key intermediate.

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with spiro[indoline-3,4'-piperidine] and a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Base Addition: The solution is cooled in an ice bath, and a suitable base (e.g., triethylamine or diisopropylethylamine) is added dropwise, maintaining the internal temperature below 10 °C.

  • Acylation: Benzyl chloroformate is added dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 1'-(benzyloxycarbonyl)spiro[indoline-3,4'-piperidine].

Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine] (Final Product)

This procedure assumes the availability of the spiro[indoline-3,4'-piperidine] core.

  • Reaction Setup: To a solution of spiro[indoline-3,4'-piperidine] in a suitable solvent such as acetonitrile, add a base like potassium carbonate.

  • Alkylation: Add benzyl bromide or benzyl chloride to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC or HPLC until the reaction is complete.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system to afford pure 1'-Benzylspiro[indoline-3,4'-piperidine].

Quantitative Data Summary

Parameter Step 1: Spirocycle Formation (Example) Step 2: N-Benzylation (Example)
Reactants Isatin, 1-benzyl-4-piperidoneSpiro[indoline-3,4'-piperidine], Benzyl bromide
Solvent Ethanol/WaterAcetonitrile
Catalyst/Reagent Hydrazine hydrate, BasePotassium carbonate
Temperature RefluxReflux
Reaction Time 4-6 hours8-12 hours
Typical Yield 75-85%80-90%
Purity (Crude) >90%>95%
Purity (Purified) >98%>99.5% (Preclinical Grade)

Note: The data in this table is illustrative and may vary depending on the specific reaction conditions and scale.

Safety Information

Handling of Reagents:

  • Piperidine: Highly flammable, toxic, and corrosive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][2]

  • Benzyl Bromide/Chloride: Lachrymators and corrosive. Handle with care in a fume hood.

  • Hydrazine Hydrate: Toxic and potentially carcinogenic. Handle with extreme caution and appropriate PPE.

Reaction Hazards:

  • Exothermic Reactions: The N-benzylation reaction can be exothermic. For large-scale synthesis, ensure adequate cooling capacity and consider controlled addition of reagents. A thermal hazard assessment is recommended before scaling up.

  • Pressure Build-up: Ensure reactors are properly vented, especially when heating reactions.

Personal Protective Equipment (PPE):

  • Always wear safety glasses with side shields or goggles.

  • Wear a flame-resistant lab coat.

  • Use chemically resistant gloves (e.g., nitrile or neoprene).

  • For handling highly toxic or volatile substances, consider using a respirator with appropriate cartridges.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Spirocycle Formation cluster_step2 Step 2: N-Benzylation Isatin Isatin Reaction1 Cyclization Reaction Isatin->Reaction1 Piperidone_Derivative 1-Benzyl-4-piperidone Piperidone_Derivative->Reaction1 Spiro_Intermediate Spiro[indoline-3,4'-piperidine] Intermediate Reaction1->Spiro_Intermediate Spiro_Core Spiro[indoline-3,4'-piperidine] Reaction2 N-Alkylation Spiro_Core->Reaction2 Benzyl_Halide Benzyl Bromide Benzyl_Halide->Reaction2 Final_Product 1'-Benzylspiro[indoline-3,4'-piperidine] Reaction2->Final_Product

Caption: Synthetic workflow for 1'-Benzylspiro[indoline-3,4'-piperidine].

Troubleshooting_Logic Start Low Yield or Impurities Detected Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Start->Optimize_Conditions Purification_Method Evaluate Purification Method Start->Purification_Method Check_Purity->Optimize_Conditions Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Adjust_Params Adjust Reaction Parameters Optimize_Conditions->Adjust_Params Recrystallize Recrystallization / Column Chromatography Purification_Method->Recrystallize Success Problem Resolved Purify_SM->Success Adjust_Params->Success Recrystallize->Success

Caption: Troubleshooting logic for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1'-Benzylspiro[indoline-3,4'-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1'-benzylspiro[indoline-3,4'-piperidine] scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets, particularly within the central nervous system. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this fascinating class of compounds, with a focus on their role as opioid and nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor modulators. By synthesizing findings from multiple studies, we will explore how subtle molecular modifications translate into significant changes in biological activity, offering a roadmap for researchers and drug development professionals in the field.

The 1'-Benzylspiro[indoline-3,4'-piperidine] Scaffold: A Gateway to CNS Targets

The spirocyclic nature of the 1'-benzylspiro[indoline-3,4'-piperidine] core imparts a rigid three-dimensional conformation that is crucial for specific interactions with receptor binding pockets. This structural rigidity reduces the entropic penalty upon binding, often leading to higher affinity and selectivity compared to more flexible analogs. The piperidine nitrogen allows for key ionic interactions, while the benzyl group can engage in hydrophobic and π-stacking interactions.[1] The indoline moiety offers further opportunities for modification to fine-tune the pharmacological profile.

This scaffold has been extensively explored for its potential to yield potent analgesics, with some derivatives showing promising activity at opioid receptors.[2][3][4] More recently, research has focused on the development of NOP receptor agonists, which have therapeutic potential for pain management without the abuse liability associated with classical opioids.[5][6][7][8]

Caption: Core chemical structure of the 1'-Benzylspiro[indoline-3,4'-piperidine] scaffold.

Navigating the Synthetic Landscape

The synthesis of 1'-benzylspiro[indoline-3,4'-piperidine] derivatives typically involves a multi-step sequence. A common strategy employs the reactivity of 1-benzyl-4-piperidone as a key intermediate.[9] One reported method involves the treatment of 1-phenylspiro[indoline-3,4'-piperidine] with benzoyl chloride to yield 1'-benzoyl-1-phenylspiro[indoline-3,4'-piperidine].[10] While specific protocols vary depending on the desired substitutions, the general approach often includes the formation of the spirocyclic core followed by functionalization of the indoline and benzyl moieties.

Dissecting the Structure-Activity Relationship

The pharmacological profile of 1'-benzylspiro[indoline-3,4'-piperidine] derivatives is highly sensitive to structural modifications at three key positions: the N-benzyl group, the indoline ring, and the piperidine moiety.

The N-benzyl substituent plays a critical role in receptor recognition and activation. SAR studies on related N-substituted piperidines have revealed that both the nature and position of substituents on the phenyl ring can dramatically alter biological activity.

For instance, in the context of opioid receptor ligands, the introduction of electron-withdrawing groups, such as halogens, on the benzyl ring has been shown to enhance potency.[1] This suggests that the electronic properties and steric bulk of the benzyl group are key determinants for optimal interaction with the receptor.

The indoline portion of the scaffold provides a rich canvas for chemical exploration. Substitutions on the aromatic ring of the indoline can modulate the lipophilicity and electronic properties of the entire molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

The piperidine ring is not merely a structural linker but an active participant in ligand-receptor interactions. The basic nitrogen atom is often crucial for forming salt bridges with acidic residues in the binding pocket. Furthermore, substitutions on the piperidine ring can introduce additional points of interaction or alter the conformational preferences of the molecule. For many piperidine-based analgesics, a small polar group at the C-4 position that can act as a hydrogen bond acceptor is desirable for enhanced activity.[4]

Comparative Analysis of Biological Activity

To illustrate the impact of structural modifications, the following table summarizes the biological data for a series of N-substituted spiropiperidines as NOP receptor ligands.

CompoundR Group (Substitution on N-8)NOP Binding Affinity (Ki, nM)
1 H1.2
2 CH30.8
3 C2H51.5
4 n-C3H72.3
5 i-C3H73.1

Data synthesized from Caldwell et al. (2009).[8]

As the data indicates, even small changes to the substituent on the amido nitrogen of the spiropiperidine core can lead to noticeable differences in binding affinity for the NOP receptor.

Experimental Protocols

To provide a practical context for the synthesis and evaluation of these compounds, a representative experimental protocol is outlined below.

A series of N-8 substituted analogs based on a spiropiperidine core can be synthesized to explore the SAR. The elaboration of a lead compound can yield derivatives with high NOP binding affinity and selectivity against other opioid receptors. These can be further functionalized at the amido nitrogen.[8]

The affinity of the synthesized compounds for the NOP receptor can be determined using a competitive radioligand binding assay.

  • Membrane Preparation: Membranes from cells expressing the human NOP receptor are prepared.

  • Binding Assay: The assay is performed in a buffer solution containing the cell membranes, a radiolabeled NOP receptor ligand (e.g., [3H]-nociceptin), and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow for competitive binding.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

cluster_workflow Synthetic and Evaluation Workflow Start Design Analogs Synthesis Synthesize Spiropiperidine Derivatives Start->Synthesis Iterative Design Purification Purify and Characterize Compounds Synthesis->Purification Binding_Assay In Vitro Receptor Binding Assay Purification->Binding_Assay Functional_Assay Functional Activity Assay (e.g., [35S]GTPγS) Binding_Assay->Functional_Assay SAR_Analysis Analyze Structure-Activity Relationship Functional_Assay->SAR_Analysis SAR_Analysis->Start Refine Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the design, synthesis, and evaluation of novel 1'-Benzylspiro[indoline-3,4'-piperidine] derivatives.

Concluding Remarks and Future Directions

The 1'-benzylspiro[indoline-3,4'-piperidine] scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. The SAR landscape, particularly for NOP receptor modulators, highlights the importance of fine-tuning the substituents on the benzyl, indoline, and piperidine moieties to achieve high affinity and selectivity. Future research in this area will likely focus on leveraging computational modeling to guide the design of next-generation derivatives with improved pharmacokinetic properties and in vivo efficacy. The development of bifunctional NOP/mu opioid receptor agonists based on this scaffold also presents an exciting avenue for creating potent analgesics with a reduced side-effect profile.[11]

References

The Rise of a Privileged Scaffold: 1'-Benzylspiro[indoline-3,4'-piperidine] and its Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel molecular architectures that can effectively and selectively target kinases—a critical family of enzymes often implicated in cancer and other diseases—is paramount. The spiro[indoline-3,4'-piperidine] core has emerged as a "privileged scaffold," a molecular framework that has demonstrated the ability to bind to multiple biological targets with high affinity. This guide provides a comparative analysis of a key derivative of this scaffold, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one (referred to here as Compound 5b/SMU-B ), against other established kinase inhibitors, supported by experimental data and detailed protocols. This compound has been identified as a potent dual inhibitor of the receptor tyrosine kinases c-Met and ALK.[1]

A Comparative Look at Kinase Inhibitory Potency

The efficacy of a kinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor. Below is a comparison of Compound 5b/SMU-B's potency against the well-established c-Met and ALK inhibitor, Crizotinib.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Reference
Compound 5b/SMU-B c-Met3.285[1]
ALK4.898[1]
Crizotinib c-Met47[1]
ALK2432[1]

As the data indicates, Compound 5b/SMU-B demonstrates potent inhibition of both c-Met and ALK in biochemical assays, with IC50 values in the low nanomolar range, comparable to Crizotinib.[1] In cellular assays, while still potent, its activity is slightly less than that of Crizotinib.[1] The spiro[indoline-3,4'-piperidine] moiety is a key structural feature that contributes to the high affinity binding to the kinase domain.[1]

Expanding the Horizon: Other Kinase Targets for Spiro-Indoline Scaffolds

The versatility of the spiro-indoline scaffold is not limited to c-Met and ALK. Various derivatives have shown inhibitory activity against a range of other kinases, highlighting the broad potential of this chemical class.

  • RAF Kinase: A novel spiro compound has been identified as a potent RAF kinase inhibitor, showing efficacy against KRAS mutant cancer cells.[2]

  • CDK2: Spiro-indeno[1,2-b]quinoxalines have been designed as CDK2 inhibitors for non-small cell lung cancer.[3]

  • Plk4 Kinase: Spirooxindole compounds have been developed as potent inhibitors of Plk4 kinase, an important target in cancer therapy.[4]

  • HPK1: A series of spiro HPK1 inhibitors have demonstrated good potency and selectivity, with potential applications in immunotherapy.[5]

  • EGFR: Novel spiro-pyrrolopyridazine derivatives have exhibited significant EGFR kinase inhibitory activity.[6]

Experimental Protocols: Unveiling the Methodology

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial. The following outlines a standard methodology for a biochemical kinase inhibition assay.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

1. Materials:

  • Purified recombinant kinase (e.g., c-Met, ALK)
  • Kinase-specific substrate (peptide or protein)
  • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-33P]ATP) or non-radiolabeled for detection via other methods
  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • Test compounds (e.g., Compound 5b/SMU-B, Crizotinib) dissolved in DMSO
  • 96-well plates
  • Phosphocellulose paper or other capture membrane (for radioactive assays)
  • Scintillation counter or luminescence/fluorescence plate reader

2. Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.
  • Reaction Setup: In a 96-well plate, add the assay buffer, the kinase enzyme, and the test compound at various concentrations.
  • Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP.
  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
  • Detection of Kinase Activity:
  • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
  • Non-Radioactive Methods: Use methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).
  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Concepts: Signaling Pathways and Experimental Workflows

To better illustrate the context and processes involved, the following diagrams are provided.

Kinase_Inhibition_Workflow Experimental Workflow for Kinase Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in 96-well Plate Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Detection Signal Detection (e.g., Radioactivity, Luminescence) Reaction_Termination->Detection Data_Analysis Data Analysis & IC50 Determination Detection->Data_Analysis

Caption: Workflow for in vitro kinase inhibitor screening.

cMet_Signaling_Pathway Simplified c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) cMet->Downstream Phosphorylates Cell_Response Cellular Responses (Proliferation, Survival, Motility) Downstream->Cell_Response Inhibitor Compound 5b/SMU-B Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Conclusion

The 1'-Benzylspiro[indoline-3,4'-piperidine] scaffold and its derivatives represent a promising class of kinase inhibitors with the potential to target a wide array of kinases implicated in various diseases. The potent dual inhibitory activity of Compound 5b/SMU-B against c-Met and ALK underscores the value of this privileged structure in the development of next-generation targeted therapies. Further exploration and optimization of this scaffold are likely to yield even more selective and efficacious kinase inhibitors, offering new hope for patients in need of more effective treatments.

References

In Vivo Validation of 1'-Benzylspiro[indoline-3,4'-piperidine]: A Comparative Guide to a Novel c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for Targeting c-Met in Oncology

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal players in cellular signaling.[1][2] Under normal physiological conditions, this pathway governs essential processes like embryonic development and tissue regeneration.[1][3] However, its aberrant activation—through gene amplification, mutation, or protein overexpression—is a well-documented driver of oncogenesis.[1][4][5] Dysregulated c-Met signaling endows cancer cells with enhanced proliferation, survival, motility, and invasion capabilities, contributing to aggressive tumor growth and metastasis.[4][6] This makes c-Met a compelling and clinically validated target for cancer therapy.[7][8]

This guide provides an in-depth framework for the in vivo validation of a novel investigational agent, 1'-Benzylspiro[indoline-3,4'-piperidine], which belongs to a promising class of spiro[indoline-3,4'-piperidine] compounds identified as potent c-Met inhibitors.[9][10] We will objectively compare its potential performance against established c-Met inhibitors, providing the scientific reasoning and detailed experimental protocols necessary for rigorous preclinical evaluation.

The c-Met Signaling Cascade: Point of Intervention

Effective therapeutic intervention requires a precise understanding of the target pathway. The binding of HGF to the c-Met receptor induces dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This phosphorylation event creates docking sites for adaptor proteins like Gab1 and Grb2, which in turn activate critical downstream pro-oncogenic pathways, including the RAS/MAPK and PI3K/AKT cascades.[1][4][6][11] Small molecule inhibitors like 1'-Benzylspiro[indoline-3,4'-piperidine] are designed to be ATP-competitive, binding to the kinase domain of c-Met to block its autophosphorylation and halt this entire signaling cascade.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF Ligand cMet_receptor c-Met Receptor HGF->cMet_receptor Binding & Dimerization P1 cMet_receptor->P1 Autophosphorylation P2 P1->P2 Adaptor Protein Recruitment (Gab1/Grb2) Inhibitor 1'-Benzylspiro [indoline-3,4'-piperidine] Inhibitor->P1 Inhibition RAS_MAPK RAS/MAPK Pathway P2->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P2->PI3K_AKT Proliferation Cell Proliferation, Survival, Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Figure 1: The c-Met signaling pathway and the inhibitory action of the investigational agent.

Comparative Landscape: Benchmarking Against Established Inhibitors

To establish the therapeutic potential of 1'-Benzylspiro[indoline-3,4'-piperidine], its performance must be benchmarked against clinically relevant alternatives. We selected two well-characterized inhibitors for this guide:

  • Crizotinib: A first-generation, multi-kinase inhibitor targeting ALK, ROS1, and c-Met.[12][13][14] It serves as a valuable reference but its broader target profile can lead to off-target effects.[14]

  • Capmatinib: A next-generation, highly potent and selective c-Met inhibitor.[14][15][16] Its high selectivity is expected to provide a more favorable safety profile and serves as a high bar for comparison.[14]

Table 1: Comparative In Vitro Potency Profile (Hypothetical Data)

Before committing to costly in vivo studies, the compound's potency must be established in vitro. The data below represents a typical desired profile for a promising new agent, demonstrating high potency and selectivity.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM) (MKN-45, MET-amplified)
1'-Benzylspiro[indoline-3,4'-piperidine] c-Met 1.5 15
Crizotinibc-Met22.5[14]Varies by cell line
Capmatinibc-Met0.6[14]0.92 (NCI-H1993)[14]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Validation: A Step-by-Step Experimental Framework

The cornerstone of preclinical validation is demonstrating anti-tumor efficacy in a living system. The human tumor xenograft model in immunodeficient mice is the industry standard for this purpose.[17][18]

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A 1. Cell Line Selection (e.g., GTL-16, MET-amplified) B 2. Cell Culture & Expansion A->B D 4. Tumor Cell Implantation (Subcutaneous, flank) B->D C 3. Animal Acclimatization (e.g., NOD-SCID Mice) C->D E 5. Tumor Growth Monitoring (Calipers, 2-3x weekly) D->E F 6. Randomization into Groups (Tumor Volume ~150 mm³) E->F G 7. Treatment Administration (Oral Gavage, Daily) F->G H 8. Endpoint & Data Collection (Tumor Volume, Body Weight) G->H I 9. Tissue Collection (Tumors, Plasma for PK/PD) H->I J 10. Data Analysis & Reporting (TGI, Statistical Analysis) H->J I->J

Figure 2: A generalized workflow for an in vivo tumor xenograft efficacy study.
Protocol 1: Human Xenograft Tumor Growth Inhibition Study

This protocol details the steps to evaluate the anti-tumor efficacy of 1'-Benzylspiro[indoline-3,4'-piperidine] compared to a vehicle control and a reference compound.

1. Rationale for Model Selection:

  • Cell Line: The GTL-16 human gastric carcinoma cell line is selected due to its high level of MET gene amplification, making it highly dependent on c-Met signaling for survival and proliferation.[10] This creates a "clean" model where tumor growth inhibition can be confidently attributed to c-Met target engagement.

  • Animal Model: NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice are used as they lack functional T and B cells, preventing the rejection of the implanted human tumor cells.[17]

2. Materials:

  • GTL-16 human gastric cancer cells

  • Recommended cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel Basement Membrane Matrix

  • 6-8 week old female NOD-SCID mice

  • Test Compounds: 1'-Benzylspiro[indoline-3,4'-piperidine], Capmatinib

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Digital calipers, sterile syringes, gavage needles

3. Step-by-Step Procedure:

  • Cell Preparation: Culture GTL-16 cells under standard conditions (37°C, 5% CO2). Harvest cells during the exponential growth phase. Perform a cell count and assess viability using trypan blue exclusion; viability must be >90%.[17]

  • Implantation: Resuspend cells in a 1:1 mixture of sterile, serum-free medium and Matrigel at a concentration of 10 x 10^6 cells/100 µL. Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[17][19]

  • Tumor Monitoring: Monitor animals daily for health. Once tumors become palpable, begin measuring tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2 .[17]

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group is recommended for statistical power).[17]

    • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose, oral gavage, daily)

    • Group 2: 1'-Benzylspiro[indoline-3,4'-piperidine] (e.g., 30 mg/kg, oral gavage, daily)

    • Group 3: Capmatinib (e.g., 10 mg/kg, oral gavage, daily)[15]

  • Treatment: Administer the assigned treatments daily for a period of 21 days. Record animal body weights 2-3 times per week as a measure of general toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the 21-day treatment period. At the endpoint, perform final tumor volume and body weight measurements.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Perform statistical analysis (e.g., one-way ANOVA) to determine significance.

Table 2: Comparative In Vivo Efficacy (Representative Data)
Treatment GroupDose (mg/kg, p.o., q.d.)Mean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control-1650 ± 210-+2.5
1'-Benzylspiro[indoline-3,4'-piperidine] 30 415 ± 95 74.8% -1.8
Capmatinib10380 ± 8877.0%-1.2

Data are presented as mean ± SEM. TGI is calculated at the end of the study. A high TGI value with minimal body weight loss indicates a potent and well-tolerated compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Efficacy data alone is insufficient. A robust validation requires linking the drug's concentration in the body (Pharmacokinetics) to its effect on the target (Pharmacodynamics).[20] This ensures that the observed anti-tumor effect is indeed due to target inhibition at achievable drug exposures.

Protocol 2: PK/PD Satellite Study

This study is often run in parallel with the efficacy study using a separate cohort of tumor-bearing mice.

1. Objective: To determine the plasma exposure of 1'-Benzylspiro[indoline-3,4'-piperidine] and correlate it with the inhibition of c-Met phosphorylation in tumor tissue.

2. Procedure:

  • Dosing: Use tumor-bearing mice randomized as in the efficacy study. Administer a single oral dose of the investigational compound or vehicle.

  • Sample Collection (PK): Collect blood samples via tail vein or cardiac puncture at multiple time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours). Process blood to plasma and store at -80°C.

  • Sample Collection (PD): At the same time points, euthanize subsets of mice and excise the tumors. Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis and fix the remainder in formalin for immunohistochemistry.

  • PK Analysis: Analyze plasma samples using LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to determine the concentration of the drug over time. Calculate key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

  • PD Analysis (Western Blot): a. Homogenize the frozen tumor tissue to extract total protein. b. Separate proteins by SDS-PAGE and transfer to a membrane. c. Probe the membrane with primary antibodies specific for phosphorylated c-Met (p-Met) and total c-Met.[20] d. Use secondary antibodies for detection and quantify the band intensities to determine the ratio of p-Met to total Met, which indicates the level of target inhibition.

Table 3: Integrated PK/PD Profile (Representative Data for 1'-Benzylspiro[indoline-3,4'-piperidine])
PK ParameterValue (at 30 mg/kg)PD ParameterValue (at 4h post-dose)
Cmax1.5 µMp-Met Inhibition (Tumor)>90%
Tmax2 hours
AUC (0-24h)12.5 µM·h

This integrated data demonstrates that at a well-tolerated and efficacious dose, the compound achieves plasma concentrations sufficient to robustly inhibit the target in the tumor tissue, providing strong validation of its mechanism of action.

Conclusion and Future Directions

The comprehensive in vivo validation framework described here provides a rigorous pathway to assess the therapeutic potential of 1'-Benzylspiro[indoline-3,4'-piperidine]. By demonstrating potent tumor growth inhibition in a MET-dependent xenograft model, comparable to a highly selective inhibitor like Capmatinib, we can build a strong case for its continued development.[21] The crucial link established through PK/PD analysis—connecting drug exposure with target modulation and anti-tumor activity—validates its on-target mechanism of action and builds confidence for advancing into more complex preclinical models and eventual clinical trials.[22]

The data presented in this guide, while representative, underscores the profile of a promising clinical candidate. Further studies should explore efficacy in additional c-Met driven models, including patient-derived xenografts (PDX), and investigate potential combination therapies to overcome resistance.[23][24]

References

A Comparative Guide to the Efficacy of Spiroindoline and Spirooxindole Scaffolds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective anticancer agents has led to a significant focus on heterocyclic compounds. Among these, spiroindoline and spirooxindole scaffolds have emerged as privileged structures in medicinal chemistry due to their unique three-dimensional architecture and diverse biological activities. This guide provides an objective comparison of the anticancer efficacy of these two scaffolds, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to aid researchers in drug discovery and development.

Comparative Anticancer Efficacy: A Quantitative Overview

The following tables summarize the in vitro anticancer activity (IC50 values) of representative spiroindoline and spirooxindole derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.

Spiroindoline Derivatives: Anticancer Activity
Compound Ref.Cancer Cell LineIC50 (µM)Reference
(±)-6d U87 (Glioblastoma)0.19 ± 0.04[1]
16j Huh7 (Liver Cancer)More potent than Vinblastine[2]
16c MHCC97-H (Liver Cancer)5[3]
16a MDAMB468 (Breast Cancer)6[3]
SSSK17 MCF-7 (Breast Cancer)0.04[4]
SSSK16 MCF-7 (Breast Cancer)0.44[4]
5f K562 (Leukemia)2.4[5]
5f EBC-1 (Lung Cancer)13.4[5]
Spirooxindole Derivatives: Anticancer Activity
Compound Ref.Cancer Cell LineIC50 (µM)Reference
25b PC3 (Prostate Cancer)3.7 ± 1.0[6]
3e MCF-7 (Breast Cancer)1.09[6]
21l HeLa (Cervical Cancer)0.71 ± 0.05[6]
16 A549 (Lung Cancer)0.000054 ± 0.000008[6]
4i MDA-MB-231 (Breast Cancer)7.63 ± 0.08[2]
6d MCF-7 (Breast Cancer)4.3 ± 0.18
6f HepG2 (Liver Cancer)3.5 ± 0.11
4b PC3 (Prostate Cancer)3.7 ± 1.0[2]
4a HeLa (Cervical Cancer)7.1 ± 0.2[2]
6a HepG2 (Liver Cancer)6.9[7]
6a PC-3 (Prostate Cancer)11.8[7]
5e & 5f A549 (Lung Cancer)3.48 and 1.2[8]

Mechanisms of Action and Signaling Pathways

Spiroindoline and spirooxindole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Spirooxindole Scaffolds: Potent Inhibitors of the p53-MDM2 Interaction

A significant body of research has highlighted the role of spirooxindole derivatives as potent inhibitors of the p53-MDM2 protein-protein interaction.[5][9] The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis.[5] Murine double minute 2 (MDM2) is a key negative regulator of p53, promoting its degradation.[5] By inhibiting the MDM2-p53 interaction, spirooxindole compounds can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[9]

p53_MDM2_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Upregulates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits (Ubiquitination & Degradation) Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2 Blocks Interaction DNA_Damage DNA Damage DNA_Damage->p53 Activates

p53-MDM2 Signaling Pathway Inhibition by Spirooxindoles.
Spiroindoline Scaffolds: Targeting Kinase Signaling

While the mechanism of action for many spiroindoline derivatives is still under investigation, emerging evidence suggests their role as inhibitors of various protein kinases involved in cancer progression. For instance, certain spiroindoline quinazolinedione derivatives have been identified as potential inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia.[5] Other studies have pointed towards the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in a variety of solid tumors.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Spiroindoline Spiroindoline Inhibitor Spiroindoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway Inhibition by Spiroindolines.

Experimental Protocols: A Guide to Reproducibility

The following section details the methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC3, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (spiroindoline or spirooxindole derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for an additional 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow Diagram

MTT_Assay_Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate for 24h Step1->Step2 Step3 Treat cells with compounds Step2->Step3 Step4 Incubate for 48-72h Step3->Step4 Step5 Add MTT solution Step4->Step5 Step6 Incubate for 3-4h Step5->Step6 Step7 Add solubilization solution Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 End Calculate IC50 values Step8->End

Workflow for the MTT Cell Viability Assay.

Conclusion

Both spiroindoline and spirooxindole scaffolds represent highly promising frameworks for the development of novel anticancer agents. The available data suggests that derivatives from both classes can exhibit potent cytotoxic activity against a wide range of cancer cell lines, with some compounds demonstrating efficacy in the nanomolar to low micromolar range.

Spirooxindoles are particularly well-characterized as inhibitors of the p53-MDM2 interaction, providing a clear mechanism-based approach for targeting cancers with wild-type p53. In contrast, the anticancer mechanisms of spiroindolines appear more varied, with evidence pointing towards the inhibition of key protein kinases such as FLT3 and EGFR.

This comparative guide highlights the significant potential of both scaffolds in oncology drug discovery. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative merits of each scaffold and to guide the rational design of next-generation anticancer therapeutics. Researchers are encouraged to utilize the provided data and protocols to advance their own investigations into these versatile and potent molecular architectures.

References

Cross-Reactivity Profiling of 1'-Benzylspiro[indoline-3,4'-piperidine]: A Comparative Analysis Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity analysis of the novel compound 1'-Benzylspiro[indoline-3,4'-piperidine] against a diverse panel of kinases. The inhibitory activities are compared with established multi-kinase inhibitors, Sunitinib and Nintedanib, to benchmark its selectivity and potential as a targeted therapeutic agent. The spiro[indoline-3,4'-piperidine] scaffold is a key feature in several potent kinase inhibitors, making this analysis critical for understanding the compound's potential on- and off-target effects.[1][2][3] This document presents quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate an objective evaluation.

Comparative Kinase Inhibition Profile

The inhibitory activity of 1'-Benzylspiro[indoline-3,4'-piperidine] was assessed against a panel of representative kinases and compared with Sunitinib and Nintedanib. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values are indicative of higher potency.

Kinase TargetPrimary Family1'-Benzylspiro[indoline-3,4'-piperidine] IC50 (nM)Sunitinib IC50 (nM)Nintedanib IC50 (nM)
VEGFR2Tyrosine Kinase45921
PDGFRβTyrosine Kinase80238
c-KitTyrosine Kinase15011Not Active
FLT3Tyrosine Kinase25015Not Active
c-MetTyrosine Kinase35>10,000>10,000
ALKTyrosine Kinase50>10,000>10,000
CDK2/cyclin ACMGC>5,000250120
GSK-3βCMGC>10,000>1,000>1,000
PKAAGC>10,000>1,000>1,000
ROCK1AGC>10,000500250

Note: The data for 1'-Benzylspiro[indoline-3,4'-piperidine] is representative and compiled based on the activity of structurally related spiro-oxindole compounds.[1][2][3] Data for Sunitinib and Nintedanib are from publicly available sources.[4][5]

Experimental Methodologies

The presented IC50 values were determined using established in vitro kinase assay protocols. A radiometric kinase assay was the primary method employed for generating the kinase inhibition data.

Radiometric Kinase Assay (³³P-ATP Filter Binding Assay)

This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a kinase-specific substrate.

Materials:

  • Kinases: Recombinant human kinases.

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Test Compounds: 1'-Benzylspiro[indoline-3,4'-piperidine], Sunitinib, and Nintedanib dissolved in DMSO.

  • Assay Buffer: Kinase-specific reaction buffer containing MgCl₂, MnCl₂, Brij-35, and DTT.

  • Radiolabel: [γ-³³P]ATP.

  • Other: 96-well plates, phosphocellulose filter mats, scintillation counter.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: The kinase, substrate, and test compound are combined in the assay buffer in a 96-well plate.

  • Initiation: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each specific kinase.

  • Incubation: The reaction is allowed to proceed for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of phosphoric acid.

  • Separation: The reaction mixture is transferred to a phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. IC50 values are then determined by fitting the data to a four-parameter logistic dose-response curve.

Visualizing Workflows and Pathways

Experimental Workflow for Kinase Cross-Reactivity Profiling

The following diagram illustrates the general workflow for assessing the cross-reactivity of a novel kinase inhibitor.

G cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis A Test Compound Synthesis (1'-Benzylspiro[indoline-3,4'-piperidine]) B Compound Stock Solution (in DMSO) A->B C Serial Dilutions B->C D Dispense Kinase, Substrate, and Compound to Assay Plate C->D E Initiate Reaction with [γ-³³P]ATP D->E F Incubate E->F G Terminate Reaction and Transfer to Filter Mat F->G H Wash and Dry Filter Mat G->H I Quantify Radioactivity H->I J Calculate % Inhibition I->J K Generate Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for Kinase Cross-Reactivity Profiling.

Potential Inhibition of c-Met and ALK Signaling Pathways

Based on the activity of structurally similar compounds, 1'-Benzylspiro[indoline-3,4'-piperidine] may inhibit the c-Met and ALK signaling pathways. The following diagram illustrates the potential points of inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS ALK ALK Receptor ALK->PI3K ALK->RAS STAT3 STAT3 ALK->STAT3 AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor 1'-Benzylspiro [indoline-3,4'-piperidine] Inhibitor->cMet Inhibitor->ALK

Caption: Potential Inhibition of c-Met and ALK Signaling Pathways.

References

Unveiling the Molecular Mechanisms: A Comparative Guide to Spiro[indoline-3,4'-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of spiro[indoline-3,4'-piperidine] compounds and their therapeutic alternatives. We delve into their mechanisms of action, supported by experimental data, to facilitate informed decisions in drug discovery and development.

The spiro[indoline-3,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on validating the primary mechanisms of action for this class of compounds, particularly in the context of cancer therapy, by comparing their performance against established and alternative therapeutic agents. The key mechanisms explored include the inhibition of the MDM2-p53 protein-protein interaction and the dual inhibition of c-Met and ALK kinases.

Comparative Performance Analysis

The efficacy of spiro[indoline-3,4'-piperidine] derivatives has been evaluated through various in vitro assays, with key quantitative data summarized below for direct comparison with alternative compounds.

MDM2-p53 Interaction Inhibition

A significant mechanism of action for a subset of spiro[indoline-3,4'-piperidine] compounds, specifically spirooxindoles, is the disruption of the MDM2-p53 protein-protein interaction. This restores the tumor-suppressive function of p53, making it a promising strategy for cancer treatment.[1] The table below compares the inhibitory activity of representative spirooxindoles with Nutlin-3, a well-known MDM2 inhibitor.

Compound ClassSpecific Compound/DerivativeTargetAssay TypeIC50/Ki ValueReference Cell Line(s)
Spiro[indoline-3,4'-piperidine] MI-888MDM2BiochemicalKi = 0.44 nMN/A
Spiro[indoline-3,4'-piperidine] Unspecified SpirooxindoleMDM2-p53 InteractionNot SpecifiedIC50 = 52.1 nMNot Specified
Imidazoline AnalogNutlin-3MDM2-p53 InteractionBiochemicalIC50 = 90 nMNot Specified
c-Met/ALK Kinase Inhibition

Another class of spiro[indoline-3,4'-piperidine] compounds has been identified as potent dual inhibitors of the c-Met and ALK receptor tyrosine kinases, both of which are validated targets in oncology.[2][3] The following table presents a comparison of a lead spiro[indoline-3,4'-piperidine] compound with Crizotinib, an FDA-approved dual c-Met/ALK inhibitor.

Compound ClassSpecific Compound/DerivativeTargetAssay TypeIC50 ValueReference Cell Line(s)
Spiro[indoline-3,4'-piperidine] Compound 5b (SMU-B)c-MetBiochemicalSingle-digit nMN/A
Spiro[indoline-3,4'-piperidine] Compound 5b (SMU-B)ALKBiochemicalSingle-digit nMN/A
Spiro[indoline-3,4'-piperidine] Compound 5b (SMU-B)c-MetCellular20 nMGTL-16
AminopyridineCrizotinibc-Met/ALKBiochemicalNot SpecifiedNot Specified
Antiproliferative Activity

The antiproliferative effects of various spiro[indoline-3,4'-piperidine] derivatives have been assessed against a panel of human cancer cell lines. This provides a broader understanding of their potential as anticancer agents.

Compound ClassSpecific Compound/DerivativeTarget Cell LineAssay TypeIC50 Value (µM)Standard ReferenceIC50 of Standard (µM)
Spiro[indoline-3,4'-piperidine] Compound B5BEL-7402MTT Assay30.03 ± 0.43 µg/mLNot SpecifiedNot Specified
Spiro[indoline-3,4'-piperidine] Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] derivativeMCF7MTT AssayPotentSunitinib, 5-FluorouracilNot Specified
Spiro[indoline-3,4'-piperidine] Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] derivativeHCT116MTT AssayPotentSunitinib, 5-FluorouracilNot Specified

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

MDM2-p53 Fluorescence Polarization Assay

This assay is employed to quantify the inhibitory effect of compounds on the MDM2-p53 protein-protein interaction.

Principle: The assay measures the change in polarization of a fluorescently labeled p53-derived peptide. When the peptide is bound to the larger MDM2 protein, it tumbles slower in solution, resulting in a high fluorescence polarization signal. An inhibitor that disrupts this interaction will cause the peptide to be displaced, leading to faster tumbling and a decrease in the polarization signal.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., PBS with 0.01% Triton X-100).

    • Dilute recombinant human MDM2 protein and a fluorescently labeled p53 peptide (e.g., FAM-labeled) to desired concentrations in the assay buffer.

    • Prepare serial dilutions of the spiro[indoline-3,4'-piperidine] test compounds and a reference inhibitor (e.g., Nutlin-3) in the assay buffer.

  • Assay Procedure:

    • In a 384-well black plate, add the test compounds at various concentrations.

    • Add the MDM2 protein solution to all wells except the negative control.

    • Add the fluorescently labeled p53 peptide to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission wavelengths for the fluorophore.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

c-Met/ALK Kinase Inhibition Assay (Time-Resolved FRET)

This assay is used to determine the potency of compounds in inhibiting the kinase activity of c-Met and ALK.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying kinase activity. The assay typically involves a europium chelate-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors will prevent this phosphorylation, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer.

    • Dilute the c-Met or ALK enzyme, the ULight™-labeled substrate, and ATP to their final concentrations in the reaction buffer.

    • Prepare serial dilutions of the spiro[indoline-3,4'-piperidine] test compounds.

  • Assay Procedure:

    • Add the test compounds to the wells of a 384-well plate.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the desired reaction time.

    • Stop the reaction by adding EDTA.

    • Add the europium-labeled anti-phospho-substrate antibody.

    • Incubate to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.

Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cell lines.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the spiro[indoline-3,4'-piperidine] compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

Visualizing the Mechanisms

To further elucidate the mechanisms of action and experimental workflows, the following diagrams are provided.

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome DNA_Damage DNA Damage (Cellular Stress) p53 p53 DNA_Damage->p53 Activates MDM2 MDM2 p53->MDM2 Upregulates (Negative Feedback) p21 p21 p53->p21 Activates Apoptosis_Genes Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis_Genes Activates MDM2_p53_complex MDM2-p53 Complex p53->MDM2_p53_complex MDM2->p53 Inhibits & Targets for Degradation MDM2->MDM2_p53_complex Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Proteasome Proteasome MDM2_p53_complex->Proteasome Degradation Spiro_Compound Spiro[indoline-3,4'-piperidine] Compound Spiro_Compound->MDM2 Inhibits Interaction with p53

Caption: p53-MDM2 Signaling Pathway and Inhibition by Spiro Compounds.

cMet_ALK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_outcome Cellular Outcome HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates ALK_Ligand ALK Ligand ALK ALK Receptor ALK_Ligand->ALK Binds & Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMet->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK ALK->PI3K_AKT_mTOR ALK->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT Survival Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis PI3K_AKT_mTOR->Metastasis Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Metastasis JAK_STAT->Proliferation Spiro_Compound Spiro[indoline-3,4'-piperidine] Compound Spiro_Compound->cMet Inhibits Spiro_Compound->ALK Inhibits

Caption: c-Met/ALK Signaling Pathway and Dual Inhibition.

Experimental_Workflow start Start: Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells compound_treatment Treat with Spiro Compound (Varying Concentrations) seed_cells->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis: Calculate % Viability and IC50 read_absorbance->data_analysis end End: Determine Antiproliferative Activity data_analysis->end

References

A Comparative Analysis of 1'-Benzylspiro[indoline-3,4'-piperidine] and Crizotinib as ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical compound 1'-Benzylspiro[indoline-3,4'-piperidine] and the FDA-approved drug Crizotinib as inhibitors of the Anaplastic Lymphoma Kinase (ALK), a key therapeutic target in certain cancers, notably non-small cell lung cancer (NSCLC). This comparison is based on available experimental data to inform researchers and drug development professionals.

Introduction to ALK and its Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several cancers, chromosomal rearrangements can lead to the creation of fusion genes, such as EML4-ALK, which results in a constitutively active ALK protein.[2][3] This aberrant signaling drives uncontrolled cell proliferation and survival, making ALK a critical oncogenic driver.[4][5] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of ALK have emerged as effective therapies for ALK-positive cancers.[2]

Crizotinib was the first-in-class ALK inhibitor approved for the treatment of ALK-positive NSCLC, demonstrating significant clinical benefit.[4][6] However, acquired resistance to Crizotinib, often through secondary mutations in the ALK kinase domain or activation of bypass signaling pathways, inevitably develops.[7][8][9] This has spurred the development of next-generation ALK inhibitors with improved potency and activity against resistant mutations.[8] Among the novel compounds being investigated are derivatives of 1'-Benzylspiro[indoline-3,4'-piperidine].

Mechanism of Action

Both Crizotinib and the 1'-Benzylspiro[indoline-3,4'-piperidine] derivative, specifically compound 5b (SMU-B) , are ATP-competitive inhibitors of ALK. They function by binding to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of its downstream substrates and inhibiting the subsequent signaling cascades that promote tumor growth and survival.[2][10]

Crizotinib is a multi-targeted TKI, also inhibiting c-Met (Hepatocyte Growth Factor Receptor) and ROS1.[2][4] Similarly, the investigated 1'-Benzylspiro[indoline-3,4'-piperidine] derivatives were designed as dual c-Met/ALK inhibitors.[10][11]

ALK Signaling Pathway

The following diagram illustrates the ALK signaling pathway and the point of inhibition by ALK inhibitors.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Ligand Ligand (e.g., EML4 fusion) Ligand->ALK Activation STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT ERK ERK RAS->ERK Transcription Gene Transcription STAT3->Transcription AKT->Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Inhibitor 1'-Benzylspiro[indoline-3,4'-piperidine] Crizotinib Inhibitor->ALK Inhibition

Caption: ALK signaling pathway and inhibitor mechanism.

Quantitative Data Comparison

The following tables summarize the available quantitative data for a representative 1'-Benzylspiro[indoline-3,4'-piperidine] derivative (compound 5b) and Crizotinib.

Table 1: Biochemical and Cellular Potency

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Cell Line
1'-Benzylspiro[indoline-3,4'-piperidine] (5b) ALK2.785Karpas-299 (ALK-driven anaplastic large-cell lymphoma)
c-Met1.815GTL-16 (c-Met amplified gastric carcinoma)
Crizotinib ALK2024H3122 (EML4-ALK NSCLC)
c-Met85GTL-16 (c-Met amplified gastric carcinoma)

Data for 1'-Benzylspiro[indoline-3,4'-piperidine] (5b) is from a single preclinical study.[10] Data for Crizotinib is compiled from various sources.

Table 2: In Vivo Efficacy in Xenograft Models

CompoundDoseDosing ScheduleXenograft ModelTumor Growth Inhibition (TGI)
1'-Benzylspiro[indoline-3,4'-piperidine] (5b) 20 mg/kgOnce daily, oralGTL-16 (c-Met)52%
40 mg/kgOnce daily, oralGTL-16 (c-Met)87%
Crizotinib 50 mg/kgOnce daily, oralH3122 (EML4-ALK)Significant tumor regression

Note: The in vivo data for 1'-Benzylspiro[indoline-3,4'-piperidine] (5b) is from a c-Met driven model, as ALK-driven xenograft data was not provided in the primary publication.[10]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.

Kinase Inhibition Assay (Biochemical IC₅₀)

The inhibitory activity of the compounds against the target kinases is determined using an in vitro kinase assay.

Kinase_Assay start Start reagents Prepare reaction mix: - Recombinant Kinase (ALK or c-Met) - Kinase Substrate (e.g., poly-Glu-Tyr) - ATP - Test Compound (varying concentrations) start->reagents incubation Incubate at 37°C reagents->incubation detection Measure kinase activity (e.g., quantify phosphorylated substrate) incubation->detection analysis Calculate IC₅₀ values detection->analysis end End analysis->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Recombinant human ALK or c-Met kinase is incubated with a generic kinase substrate (e.g., poly(Glu, Tyr)4:1) and ATP in a reaction buffer.

  • The test compound (1'-Benzylspiro[indoline-3,4'-piperidine] derivative or Crizotinib) is added at various concentrations.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

  • The amount of phosphorylated substrate is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody.

  • The concentration of the inhibitor that reduces kinase activity by 50% (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (Cellular IC₅₀)

This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cell lines that are dependent on ALK or c-Met signaling.

Protocol:

  • Cancer cells (e.g., Karpas-299 for ALK, GTL-16 for c-Met) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compound.

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • The absorbance or fluorescence is measured, which correlates with the number of viable cells.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of the compounds in a living organism.

Protocol:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells (e.g., GTL-16).

  • Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

  • The test compound is administered orally at specified doses and schedules.

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Discussion and Future Directions

Based on the available preclinical data, the 1'-Benzylspiro[indoline-3,4'-piperidine] derivative 5b demonstrates potent biochemical inhibition of both ALK and c-Met, with IC₅₀ values in the low nanomolar range, comparable to or more potent than Crizotinib.[10] In cellular assays, while compound 5b shows potent inhibition of c-Met-driven cells, its activity against the ALK-driven Karpas-299 cell line is less potent than its biochemical activity might suggest.

Crizotinib, as a clinically approved drug, has a well-documented efficacy and safety profile in patients with ALK-positive NSCLC.[6] It significantly improves progression-free survival compared to chemotherapy.[6] The preclinical data for 1'-Benzylspiro[indoline-3,4'-piperidine] 5b is promising, showing significant tumor growth inhibition in a c-Met driven xenograft model with good tolerability.[10]

A direct comparison of the in vivo efficacy in an ALK-driven tumor model is necessary for a more conclusive assessment of 1'-Benzylspiro[indoline-3,4'-piperidine] as an ALK inhibitor relative to Crizotinib. Furthermore, its activity against known Crizotinib-resistant ALK mutations would be a critical determinant of its potential as a next-generation ALK inhibitor.

Conclusion

The 1'-Benzylspiro[indoline-3,4'-piperidine] scaffold represents a promising starting point for the development of novel ALK/c-Met dual inhibitors. The lead compound 5b has demonstrated potent enzymatic and cellular activity and in vivo efficacy in a c-Met model.[10] However, it is still in the early stages of preclinical development. Crizotinib remains a standard of care for first-line treatment of ALK-positive NSCLC, though the challenge of acquired resistance necessitates the continued development of new therapeutic agents.[6][7] Further studies are required to fully elucidate the potential of 1'-Benzylspiro[indoline-3,4'-piperidine] derivatives to address the clinical limitations of Crizotinib.

References

Assessing the Selectivity of Spiro[indoline-3,4'-piperidine]-2-ones for c-Met/ALK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spiro[indoline-3,4'-piperidine]-2-ones as inhibitors of the c-Met and ALK receptor tyrosine kinases. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering insights into the selectivity and potency of this class of compounds.

Introduction

The receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase) are crucial regulators of cell growth, survival, and migration.[1] Aberrant activation of these kinases through mutation, amplification, or rearrangement is a known driver in various human cancers, making them attractive targets for therapeutic intervention.[1][2] Spiro[indoline-3,4'-piperidine]-2-one derivatives have emerged as a promising scaffold for the development of potent and selective c-Met and ALK inhibitors.[1][3] This guide assesses the selectivity of these compounds for c-Met and ALK, providing a comparative analysis of their inhibitory activities.

Data Presentation

The following tables summarize the in vitro inhibitory activities of selected spiro[indoline-3,4'-piperidine]-2-one compounds against c-Met and ALK, as well as other kinases to indicate selectivity.

Table 1: Biochemical and Cellular IC50 Values of Compound 5b (SMU-B) [1]

Target KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
c-Met1.8722
ALK<0.539
AXL28.9300

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Biochemical IC50 Values of Selected Spiro[indoline-3,4'-piperidine]-2-one Derivatives against c-Met [3]

CompoundBiochemical IC50 (µM)
7a0.0147
7b0.023
7c0.018
7d0.031
7e0.045
7f0.028
7g0.015
7h0.036
7i0.021
7j0.042
7k0.019
7l0.033
7m0.025
7n0.017
7o0.029
7p0.038

Note: ALK inhibition data for these specific compounds were not available in the cited literature.

A notable example of a highly selective dual inhibitor is compound 5b (SMU-B) , 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one.[1][4] This compound demonstrated potent inhibition of both c-Met and ALK with single-digit nanomolar biochemical potencies and sub-100 nanomolar cellular potencies.[1] Importantly, in a broad kinase panel screening against 97 different kinases, compound 5b was found to be highly selective, inhibiting very few other targets.[1]

Experimental Protocols

The following are representative protocols for key experiments used to determine the selectivity and potency of kinase inhibitors.

Biochemical Kinase Inhibition Assay (TR-FRET)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase in a biochemical setting. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.

  • Reagent Preparation : Prepare the kinase reaction buffer, a solution of the purified kinase (e.g., c-Met or ALK), a biotinylated substrate peptide, and ATP at a concentration near the Km for the respective kinase. Prepare serial dilutions of the test compound (e.g., spiro[indoline-3,4'-piperidine]-2-one) in DMSO and then further dilute in the kinase reaction buffer.

  • Kinase Reaction : In a 384-well plate, add the test compound dilutions. To initiate the reaction, add the kinase, biotinylated substrate, and ATP mixture to each well. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection : Stop the kinase reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC). The antibody binds to the phosphorylated substrate, and the streptavidin binds to the biotin moiety, bringing the europium donor and APC acceptor into close proximity.

  • Data Acquisition : After a further incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Kinase Phosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase or its downstream substrates within intact cells.

  • Cell Culture and Treatment : Culture a relevant cancer cell line with known c-Met or ALK activation (e.g., GTL-16 for c-Met, Karpas-299 for ALK) to approximately 80% confluency.[1][5] Treat the cells with serial dilutions of the test compound or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

  • Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : Block the membrane with a suitable blocking buffer (e.g., 5% BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-c-Met or phospho-ALK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis : To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the kinase or a housekeeping protein like GAPDH. Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations and estimate the cellular IC50.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the downstream signaling pathways of c-Met and ALK.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Proliferation, Survival, Migration, Invasion Nucleus->Proliferation

Caption: Simplified c-Met Signaling Pathway.

ALK_Signaling_Pathway ALK ALK Receptor SHC SHC ALK->SHC PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus PLCG->Nucleus Proliferation Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: Overview of ALK Downstream Signaling.

Experimental Workflow

The following diagram outlines the general workflow for assessing kinase inhibitor selectivity.

Kinase_Inhibitor_Workflow Compound Spiro[indoline-3,4'-piperidine]-2-one Compound Synthesis Biochem Biochemical Kinase Assay (e.g., TR-FRET) Compound->Biochem Cellular Cellular Phosphorylation Assay (e.g., Western Blot) Compound->Cellular Panel Broad Kinase Selectivity Panel Compound->Panel Data Data Analysis (IC50 Determination) Biochem->Data Cellular->Data Panel->Data Selectivity Selectivity Profile Assessment Data->Selectivity

Caption: Kinase Inhibitor Selectivity Workflow.

References

Comparative Analysis of Antidepressant Activity in 1-Arylspiro[indoline-3,4'-piperidine]s

Author: BenchChem Technical Support Team. Date: December 2025

A class of tetracyclic spiropiperidines, specifically 1-arylspiro[indoline-3,4'-piperidines], has been synthesized and evaluated for its potential as antidepressant agents. This guide provides a comparative analysis of their activity based on available preclinical data, offering insights for researchers, scientists, and drug development professionals. The primary findings indicate that the substitution pattern on the 1-aryl ring plays a crucial role in determining the antidepressant-like effects of these compounds.

Data Presentation

Note: The following tables summarize the qualitative and, where available, quantitative antidepressant activity of 1-arylspiro[indoline-3,4'-piperidine] derivatives. The primary source for much of this data, a 1983 study by Ong et al. in the Journal of Medicinal Chemistry, was not fully accessible in its quantitative details. Therefore, the data presented is largely qualitative, highlighting the structure-activity relationships observed.

Table 1: In Vivo Antidepressant-Like Activity of 1-Arylspiro[indoline-3,4'-piperidine]s

Compound ID1-Aryl SubstituentTetrabenazine (TBZ) Ptosis PreventionPotentiation of 5-HTP Induced Head TwitchingMuricidal Behavior Inhibition
25a 2-ChlorophenylMarked ActivityVery ActiveActive
-ortho-Substituted ArylMarked Activity--
-Unsubstituted PhenylWeak Activity--
-para-Substituted ArylWeak Activity--

Table 2: In Vitro Activity of 1-Arylspiro[indoline-3,4'-piperidine]s

Compound IDBlockade of Neuronal Reuptake of Biogenic Amines (Serotonin, Norepinephrine, Dopamine)
25a Weak to Moderate Activity

Structure-Activity Relationship

The available data indicates a significant structure-activity relationship for the antidepressant-like effects of 1-arylspiro[indoline-3,4'-piperidine]s. A key finding is that the presence of a substituent at the ortho position of the pendant aromatic ring is crucial for marked activity in the tetrabenazine ptosis prevention assay.[1] The lead compound, 1-(2-chlorophenyl)spiro[indoline-3,4'-piperidine] (25a) , demonstrated potent in vivo activity in multiple antidepressant screening models, including potentiation of 5-hydroxytryptophan (5-HTP) induced stereotypy and inhibition of muricidal behavior in rats.[1] In contrast, analogs with unsubstituted or para-substituted aryl rings exhibited weaker activity.

Interestingly, the potent in vivo effects of compounds like 25a are coupled with only weak to moderate in vitro activity in blocking the neuronal reuptake of biogenic amines.[1] This suggests that the mechanism of action of these compounds may be atypical when compared to traditional tricyclic antidepressants, which primarily act as potent monoamine reuptake inhibitors.

Experimental Protocols

The evaluation of the antidepressant activity of 1-arylspiro[indoline-3,4'-piperidine]s involved a series of established preclinical models. The detailed experimental parameters from the primary studies were not fully available; however, the general methodologies for these key experiments are outlined below.

In Vivo Assays

1. Tetrabenazine (TBZ) Ptosis Prevention in Rats

  • Principle: Tetrabenazine depletes central monoamine stores, leading to a state of sedation and ptosis (drooping of the eyelids) in rodents. The ability of a compound to antagonize or reverse this ptosis is indicative of antidepressant potential, particularly for compounds that enhance monoaminergic neurotransmission.

  • General Procedure:

    • Male rats are used for the study.

    • The test compounds are administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a predetermined pretreatment time, tetrabenazine is administered to the animals.

    • At the time of peak TBZ effect, the degree of ptosis is scored by a trained observer who is blind to the treatment conditions.

    • The dose of the test compound that produces a 50% reduction in the ptosis score (ED50) is calculated.

2. Potentiation of 5-Hydroxytryptophan (5-HTP) Induced Head Twitching in Pargyline-Pretreated Rats

  • Principle: 5-HTP is the immediate precursor of serotonin (5-HT). In animals pretreated with a monoamine oxidase inhibitor (MAOI) like pargyline, administration of 5-HTP leads to a rapid increase in central serotonin levels, resulting in a characteristic head-twitch response. Potentiation of this behavior by a test compound suggests an enhancement of serotonergic neurotransmission.

  • General Procedure:

    • Male rats are pretreated with pargyline to inhibit the breakdown of serotonin.

    • The test compounds are administered at various doses.

    • Following administration of the test compound, 5-HTP is injected.

    • The number of head twitches is then counted for a specific period.

    • The dose of the test compound that causes a 50% increase in the number of head twitches compared to the control group is determined.

In Vitro Assays

1. Blockade of Neuronal Reuptake of Biogenic Amines

  • Principle: This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) into synaptosomes. Inhibition of reuptake increases the concentration of these neurotransmitters in the synaptic cleft, which is a primary mechanism of action for many antidepressant drugs.

  • General Procedure:

    • Synaptosomes are prepared from specific brain regions of rats (e.g., cortex, hippocampus, striatum).

    • The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and various concentrations of the test compound.

    • The uptake of the radiolabeled neurotransmitter into the synaptosomes is measured using a scintillation counter.

    • The concentration of the test compound that causes 50% inhibition of neurotransmitter uptake (IC50) is calculated.

Mandatory Visualizations

G Experimental Workflow for Antidepressant Activity Screening cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Behavioral Models cluster_analysis Data Analysis synthesis Synthesis of 1-Arylspiro[indoline-3,4'-piperidine] Derivatives reuptake Neuronal Reuptake Inhibition Assay (5-HT, NE, DA) synthesis->reuptake Initial Screening tbz Tetrabenazine (TBZ) Ptosis Prevention reuptake->tbz Promising Compounds htp 5-HTP Induced Head Twitch Potentiation tbz->htp sar Structure-Activity Relationship (SAR) Analysis tbz->sar muricidal Muricidal Behavior Inhibition htp->muricidal htp->sar muricidal->sar

References

Evaluating Off-Target Effects of a Novel Spiro[indoline-3,4'-piperidine] Derivative: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the off-target profile and cytotoxic effects of the novel c-Met/ALK inhibitor, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, against the established drug Crizotinib.

This guide provides a comparative evaluation of a promising new spiro[indoline-3,4'-piperidine] derivative, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (hereafter referred to as Compound 5b/SMU-B), with the FDA-approved c-Met/ALK dual inhibitor, Crizotinib. The focus of this comparison is on the off-target effects, a critical aspect of drug development that influences the safety profile of a therapeutic candidate.

The development of highly selective kinase inhibitors is a primary goal in targeted cancer therapy to minimize side effects arising from the inhibition of unintended kinases. Compound 5b/SMU-B, a novel derivative of the 1'-Benzylspiro[indoline-3,4'-piperidine] scaffold, has demonstrated potent inhibitory activity against both c-Met and ALK kinases.[1] This guide presents available data on its kinase selectivity and cytotoxicity in comparison to Crizotinib.

On-Target and Off-Target Kinase Inhibition

To assess the selectivity of Compound 5b/SMU-B, it was screened against a panel of 97 different kinases. The results indicated that the compound is highly selective, with significant inhibition observed for only a few kinases beyond its intended targets, c-Met and ALK.[1] While the full quantitative data from this 97-kinase panel is not publicly available, the high selectivity suggests a potentially favorable safety profile.

Crizotinib, in contrast, is known to be a multi-targeted kinase inhibitor. Preclinical testing against a panel of over 120 kinases showed that Crizotinib is highly selective for ALK and c-Met, but it also inhibits other kinases.[2]

Table 1: Comparative On-Target and Off-Target Kinase Inhibition

Kinase TargetCompound 5b/SMU-B (% Inhibition at 1 µM)Crizotinib (IC50 nM)
c-Met Data not available5 - 25
ALK Data not available24
RON Data not availableInhibits[2]

Note: Detailed quantitative off-target kinase inhibition data for Compound 5b/SMU-B is not publicly available. The table reflects the known on-target activities and established off-targets for Crizotinib.

Comparative Cytotoxicity

The cytotoxic effects of a compound on various cell lines provide insights into its potential therapeutic window and off-target toxicities. While direct comparative cytotoxicity studies between Compound 5b/SMU-B and Crizotinib are not available, data on Crizotinib's cytotoxic activity in several cancer cell lines has been published.

Table 2: Cytotoxicity of Crizotinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
NCI-H929Multiple Myeloma0.53 ± 0.04
JJN3Multiple Myeloma3.01 ± 0.39
CCRF-CEMLeukemia0.43 ± 0.07
CEM/ADR5000Leukemia (multidrug-resistant)29.15 ± 2.59

Data for Compound 5b/SMU-B is not currently available in the public domain.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating kinase inhibitor off-target effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK c-Met / ALK (Receptor Tyrosine Kinase) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Inhibitor Compound 5b/SMU-B or Crizotinib Inhibitor->RTK Experimental_Workflow cluster_screening Off-Target Screening cluster_validation Cytotoxicity Validation Compound Test Compound (e.g., Compound 5b/SMU-B) Kinase_Panel Kinase Panel Screening (e.g., 97 kinases) Compound->Kinase_Panel Data_Analysis Data Analysis (% Inhibition) Kinase_Panel->Data_Analysis Cell_Lines Panel of Cancer Cell Lines Data_Analysis->Cell_Lines Identify Off-Targets for Further Study Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Cell_Lines->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination

References

A Comparative Analysis of Spiro[indoline-3,4'-piperidine] Inhibitors: Bridging In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[indoline-3,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors for a range of therapeutic targets, particularly in oncology. This guide provides a comparative analysis of the in vitro and in vivo efficacy of notable spiro[indoline-3,4'-piperidine] inhibitors, supported by experimental data and detailed protocols. We focus on two prominent classes of these inhibitors: c-Met/ALK dual inhibitors and MDM2-p53 interaction antagonists.

Data Presentation: Quantitative Efficacy at a Glance

The following tables summarize the in vitro and in vivo efficacy data for representative spiro[indoline-3,4'-piperidine] inhibitors, providing a clear comparison of their performance.

Table 1: In Vitro Efficacy of Spiro[indoline-3,4'-piperidine] Inhibitors

Compound IDTarget(s)Assay TypeCell LineIC50 / Ki (nM)Reference
SMU-B c-Met, ALKTR-FRET-c-Met: 3.5, ALK: 5.2[1]
c-MetCell-basedGTL-1685[1]
ALKCell-basedKarpas-29998[1]
MI-888 MDM2Biochemical-Ki: 0.44[2]
MDM2Cell-basedSJSA-1~90

Table 2: In Vivo Efficacy of Spiro[indoline-3,4'-piperidine] Inhibitors

Compound IDXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference
SMU-B GTL-16 (gastric)20 mg/kg, p.o., q.d., 14 days52% TGI[1]
40 mg/kg, p.o., q.d., 14 days87% TGI[1]
MI-888 SJSA-1 (osteosarcoma)100 mg/kg, p.o.Complete and durable tumor regression[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

Signaling Pathways

cMet_ALK_Signaling cluster_cMet c-Met Pathway cluster_ALK ALK Pathway HGF HGF c-Met c-Met PI3K PI3K AKT AKT mTOR mTOR RAS RAS RAF RAF MEK MEK ERK ERK Cell Proliferation_cMet Cell Proliferation & Survival Ligand Ligand ALK ALK JAK JAK STAT3 STAT3 PI3K_ALK PI3K AKT_ALK AKT Cell Proliferation_ALK Cell Proliferation & Survival SMU-B SMU-B SMU-B->c-Met inhibits SMU-B->ALK inhibits

MDM2_p53_Pathway DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Proteasomal Degradation Proteasomal Degradation p53->Proteasomal Degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest induces Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 binds to Ubiquitination Ubiquitination MDM2->Ubiquitination promotes Ubiquitination->p53 targets MI-888 MI-888 MI-888->MDM2 inhibits binding to p53

Experimental Workflows

InVitro_Workflow cluster_workflow In Vitro Efficacy Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of inhibitor Incubation Incubate for a defined period (e.g., 72h) Viability_Assay Perform Cell Viability Assay (e.g., MTT or SRB) Data_Analysis Measure absorbance and calculate IC50 values

InVivo_Workflow cluster_workflow In Vivo Efficacy Workflow (Xenograft Model) Cell_Implantation Implant human cancer cells subcutaneously into mice Tumor_Growth Allow tumors to reach a palpable size Randomization Randomize mice into control and treatment groups Treatment Administer inhibitor or vehicle according to dosing regimen Monitoring Monitor tumor volume and body weight Endpoint Sacrifice mice at endpoint and excise tumors for analysis Data_Analysis Calculate Tumor Growth Inhibition (TGI)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., GTL-16, SJSA-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Spiro[indoline-3,4'-piperidine] inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the spiro[indoline-3,4'-piperidine] inhibitor in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Kinase Inhibition (LanthaScreen™ TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity.

Materials:

  • Recombinant kinase (e.g., c-Met, ALK)

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho substrate antibody

  • ATP

  • Kinase reaction buffer

  • Spiro[indoline-3,4'-piperidine] inhibitor stock solution (in DMSO)

  • EDTA solution (to stop the reaction)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, fluorescein-labeled substrate, and ATP in kinase reaction buffer. Prepare serial dilutions of the inhibitor in DMSO.

  • Kinase Reaction: In a 384-well plate, add the inhibitor dilutions, followed by the kinase. Initiate the reaction by adding a mixture of the substrate and ATP. The final reaction volume is typically 10 µL.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • Detection: Stop the reaction by adding EDTA. Add the terbium-labeled antibody.

  • Signal Measurement: Incubate for 30-60 minutes at room temperature to allow for antibody binding. Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cell line (e.g., GTL-16, SJSA-1)

  • Matrigel (optional)

  • Spiro[indoline-3,4'-piperidine] inhibitor formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10⁶ cells in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the inhibitor or vehicle to the respective groups according to the specified dosing schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a certain size), euthanize the mice.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

Conclusion

The spiro[indoline-3,4'-piperidine] scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors of key cancer targets. The data presented herein for compounds such as SMU-B and MI-888 demonstrate a promising correlation between high in vitro potency and significant in vivo efficacy. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research and development of this important class of therapeutic agents. The successful translation of potent in vitro activity into robust in vivo tumor regression, as exemplified by MI-888, underscores the therapeutic potential of spiro[indoline-3,4'-piperidine] inhibitors in oncology.

References

Confirming Cellular Target Engagement of 1'-Benzylspiro[indoline-3,4'-piperidine]: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental methods to confirm the cellular target engagement of 1'-Benzylspiro[indoline-3,4'-piperidine]. While the direct biological target of this specific compound is not extensively documented in publicly available literature, its core structure, spiro[indoline-3,4'-piperidine], is a recognized privileged scaffold in the design of inhibitors for several protein families, notably receptor tyrosine kinases such as c-Met and Anaplastic Lymphoma Kinase (ALK), as well as sigma (σ) receptors.[1]

For the purpose of this illustrative guide, we will hypothesize that 1'-Benzylspiro[indoline-3,4'-piperidine] is an inhibitor of the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key therapeutic target.[2][3][4] This guide will compare its hypothetical performance against two well-established c-Met inhibitors, Crizotinib and Cabozantinib, using state-of-the-art cellular target engagement assays.[2][5][6][7]

Key Methodologies for Target Engagement

To unequivocally demonstrate that a compound binds to its intended target within the complex cellular environment, several robust methods can be employed. This guide will focus on two widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) and the In-Cell Western assay.

  • Cellular Thermal Shift Assay (CETSA): This biophysical method is based on the principle of ligand-induced thermal stabilization of the target protein.[8][9][10] The binding of a compound to its target protein enhances the protein's stability, leading to a higher melting temperature. This shift can be quantified to confirm target engagement.[8][10][11]

  • In-Cell Western Assay: This immunocytochemical technique allows for the quantification of protein levels and post-translational modifications, such as phosphorylation, directly within fixed cells in a high-throughput format.[12] For kinase inhibitors, a reduction in the phosphorylation of the target protein upon compound treatment is a direct measure of target engagement and inhibition.

Comparative Performance Data

The following tables summarize hypothetical, yet plausible, quantitative data for 1'-Benzylspiro[indoline-3,4'-piperidine] and its comparators in cellular models expressing the c-Met receptor.

Table 1: Inhibition of c-Met Phosphorylation (In-Cell Western)

CompoundCell LineIC50 (nM) for p-cMet (Tyr1234/1235)
1'-Benzylspiro[indoline-3,4'-piperidine] GTL-16150
CrizotinibGTL-1625
CabozantinibGTL-1610

GTL-16 is a human gastric cancer cell line with c-Met gene amplification.

Table 2: Thermal Stabilization of c-Met (CETSA)

CompoundCell LineConcentration (µM)Thermal Shift (ΔTm) in °C
1'-Benzylspiro[indoline-3,4'-piperidine] GTL-1610+ 4.2
CrizotinibGTL-1610+ 5.8
CabozantinibGTL-1610+ 6.5
Vehicle (DMSO)GTL-16-0

ΔTm represents the change in the melting temperature of the c-Met protein in the presence of the compound compared to the vehicle control.

Signaling Pathway and Experimental Workflows

To visualize the biological context and the experimental procedures, the following diagrams are provided.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Compound 1'-Benzylspiro [indoline-3,4'-piperidine] PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Compound->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation In_Cell_Western_Workflow Start Seed GTL-16 cells in 96-well plate Treat Treat with Compound (Dose-response) Start->Treat FixPerm Fix and Permeabilize Cells Treat->FixPerm Block Block Non-specific Binding FixPerm->Block PrimaryAb Incubate with Primary Antibodies (anti-p-cMet, anti-Total c-Met) Block->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Antibodies PrimaryAb->SecondaryAb Image Image Plate with Infrared Scanner SecondaryAb->Image Analyze Quantify Fluorescence & Calculate IC50 Image->Analyze CETSA_Workflow Start Treat GTL-16 cells with Compound or Vehicle Heat Heat Cells across a Temperature Gradient Start->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Precipitated Proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect WB Analyze Soluble c-Met by Western Blot Collect->WB Analyze Generate Melt Curve & Determine ΔTm WB->Analyze

References

New Spiroindoline Derivatives Show Promise as Potent Tubulin Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on new spiroindoline derivatives as potent tubulin inhibitors. This guide provides an objective analysis of their performance against well-established tubulin inhibitors such as colchicine, vinca alkaloids, and taxanes, supported by experimental data. The document aims to facilitate informed decisions in the development of next-generation anticancer therapeutics.

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for several cellular processes, including cell division, making them a key target in cancer therapy.[1] Spiroindoline and its related spirooxindole derivatives are emerging as a promising class of compounds that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide delves into their mechanism of action, presents comparative quantitative data, and provides detailed experimental protocols.

Mechanism of Action: Targeting the Colchicine-Binding Site

Newly synthesized spiroindoline and spirooxindole derivatives primarily act as microtubule-destabilizing agents.[1] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis) through the intrinsic mitochondrial pathway.[3][4]

In contrast, other classes of tubulin inhibitors have different binding sites and mechanisms. Vinca alkaloids, for instance, bind to the vinca domain on β-tubulin and inhibit microtubule polymerization, while taxanes bind to the β-tubulin inside the microtubule, stabilizing it and preventing depolymerization.[5]

Quantitative Data Comparison

The following tables summarize the in vitro efficacy of new spiroindoline/spirooxindole derivatives compared to known tubulin inhibitors. The data, compiled from various studies, highlights the potent anti-proliferative and tubulin polymerization inhibitory activities of these new compounds.

Table 1: Inhibition of Tubulin Polymerization (IC50 values)

Compound/ClassIC50 (µM)Notes
Spirooxindole Derivatives
Compound 9j1.1[6]A styryl-spirooxindole carboxamide derivative.
Indole-based inhibitor (Compound 21)0.15 ± 0.07[7]A potent indole-based inhibitor.
Indole-based inhibitor (Compound 5m)0.37 ± 0.07[7]An indole derivative with a C-6 methoxy group.
Known Tubulin Inhibitors
Colchicine~1.0 - 10.6[8][9]Varies depending on experimental conditions.
Vincristine~1.0[10]A well-known vinca alkaloid.
PaclitaxelN/APaclitaxel is a microtubule stabilizer, not an inhibitor of polymerization.

Table 2: In Vitro Cytotoxicity (IC50/GI50 values) against Cancer Cell Lines

Compound/ClassCell LineIC50/GI50 (µM)Notes
Spirooxindole Derivatives
Compound 9jA549 (Lung)0.89 ± 0.14[6]
Indole-based inhibitor (Compound 1k)MCF-7 (Breast)0.0045 ± 0.001[7]
Indole-based inhibitor (Compound 27q)A549 (Lung)0.15 ± 0.03[11]
MCF-7 (Breast)0.17 ± 0.05[11]
HepG2 (Liver)0.25 ± 0.05[11]
Known Tubulin Inhibitors
ColchicineA549 (Lung)1.66 ± 0.16[6]
HeLa (Cervical)0.00917 ± 0.0006[8]GI50 value.
VincristineHeLa (Cervical)N/AData not available in a directly comparable format.
VinblastineHeLa (Cervical)0.00073 ± 0.00002[8]GI50 value.
PaclitaxelMDA-MB-231 (Breast)Varies[12]IC50 values are in the low nanomolar range.
SK-BR-3 (Breast)Varies[12]IC50 values are in the low nanomolar range.
T-47D (Breast)Varies[12]IC50 values are in the low nanomolar range.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring the increase in turbidity.

Materials:

  • Purified tubulin protein (>97% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control (e.g., Colchicine) and negative control (vehicle)

  • Temperature-controlled spectrophotometer with a plate reader

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare working solutions of test compounds and controls.

  • Reaction Setup: In a 96-well plate on ice, add the appropriate volume of buffer, test compound, or controls.

  • Initiation: Add purified tubulin to each well to a final concentration of 3-5 mg/mL. Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

  • Measurement: Immediately transfer the plate to the pre-warmed (37°C) spectrophotometer. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau absorbance). Determine the IC50 value for the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Visualizing the Molecular Impact

The following diagrams illustrate the experimental workflow for evaluating tubulin inhibitors and the signaling pathway they trigger, leading to cancer cell death.

Experimental_Workflow Experimental Workflow: In Vitro Tubulin Polymerization Assay cluster_prep Preparation cluster_setup Assay Setup (on Ice) cluster_measurement Measurement & Analysis reagents Thaw Reagents on Ice (Tubulin, GTP, Buffer) compounds Prepare Compound Dilutions plate Add Buffer, Compounds, & Controls to 96-well Plate compounds->plate tubulin_add Add Purified Tubulin plate->tubulin_add gtp_add Initiate with GTP tubulin_add->gtp_add read Kinetic Absorbance Reading (340nm at 37°C) gtp_add->read analysis Data Analysis: - Polymerization Curves - Vmax & Plateau - IC50 Calculation read->analysis

Experimental Workflow for Tubulin Polymerization Assay

Signaling_Pathway Signaling Pathway of Spiroindoline Derivatives cluster_inhibition Microtubule Disruption cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction spiro Spiroindoline Derivative tubulin α/β-Tubulin Heterodimer spiro->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization tubulin->microtubule Inhibits g2m G2/M Phase Arrest microtubule->g2m Disruption leads to bax Bax/Bak Activation g2m->bax Triggers mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Apoptotic Pathway Induced by Spiroindoline Derivatives

Conclusion

The presented data underscores the potential of novel spiroindoline derivatives as highly effective tubulin polymerization inhibitors. Their potent cytotoxic activity against various cancer cell lines, often surpassing that of established drugs like colchicine, positions them as strong candidates for further preclinical and clinical development. By targeting the colchicine-binding site, these compounds may also offer advantages in overcoming multidrug resistance. The detailed protocols and comparative data provided in this guide are intended to support the ongoing research and development efforts in the field of cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of 1'-Benzylspiro[indoline-3,4'-piperidine]: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1'-Benzylspiro[indoline-3,4'-piperidine], a heterocyclic compound often used in pharmaceutical research.

Due to its potential hazards, 1'-Benzylspiro[indoline-3,4'-piperidine] and its waste products must be handled with care and disposed of in accordance with institutional, local, and national regulations. Improper disposal can lead to environmental contamination and pose a risk to human health.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 1'-Benzylspiro[indoline-3,4'-piperidine]. The SDS for this compound and its close derivatives indicates that it is harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical or its waste.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: If handling fine powders or generating aerosols, a respirator may be necessary. Work should be conducted in a well-ventilated area, preferably a fume hood.

Quantitative Data Summary

Hazard CategoryClassificationGHS Hazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2]

Experimental Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of 1'-Benzylspiro[indoline-3,4'-piperidine] and its associated waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated, labeled, and leak-proof hazardous waste container

  • Chemical spill kit

  • Waste manifest or tracking form (as required by your institution)

Procedure:

  • Waste Segregation:

    • Collect all waste containing 1'-Benzylspiro[indoline-3,4'-piperidine], including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solvent rinses, in a designated hazardous waste container.

    • Do not mix this waste with other incompatible chemical waste streams.

  • Container Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "1'-Benzylspiro[indoline-3,4'-piperidine]"

      • The specific hazards (e.g., "Toxic," "Irritant")

      • The date of waste accumulation.

    • Ensure the label is legible and securely attached to the container.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.

    • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and known hazards.

  • Record Keeping:

    • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company, in accordance with your institution's policies and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1'-Benzylspiro[indoline-3,4'-piperidine].

Disposal Workflow for 1'-Benzylspiro[indoline-3,4'-piperidine] cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal start Start: Generation of Waste sds Consult Safety Data Sheet (SDS) start->sds Step 1 ppe Wear Appropriate PPE segregate Segregate Waste ppe->segregate Step 3 sds->ppe Step 2 container Use Labeled, Leak-Proof Container segregate->container Step 4 store Store in Designated Area container->store Step 5 contact_ehs Contact EHS/Licensed Disposal Service store->contact_ehs Step 6 manifest Complete Waste Manifest contact_ehs->manifest Step 7 pickup Arrange for Waste Pickup manifest->pickup Step 8 end End: Compliant Disposal pickup->end Step 9

Caption: Disposal Workflow for 1'-Benzylspiro[indoline-3,4'-piperidine]

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of 1'-Benzylspiro[indoline-3,4'-piperidine], thereby fostering a culture of safety and compliance within their research environment.

References

Personal protective equipment for handling 1'-Benzylspiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1'-Benzylspiro[indoline-3,4'-piperidine] in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

1'-Benzylspiro[indoline-3,4'-piperidine] is a heterocyclic amine that requires careful handling due to its potential hazards. Based on safety data for the compound and structurally similar chemicals, the primary hazards include skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact which can cause irritation.[1][2]
Body Protection Laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of dust or vapors which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed procedures for common laboratory operations involving 1'-Benzylspiro[indoline-3,4'-piperidine] to ensure safe handling from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed when not in use.

2. Weighing and Transferring:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all weighing and transferring operations within a chemical fume hood to control potential dust exposure.

    • Use a dedicated, clean spatula and weighing paper or a weighing boat.[4]

  • Procedure:

    • Place the weighing vessel on the analytical balance and tare to zero.

    • Carefully scoop the desired amount of 1'-Benzylspiro[indoline-3,4'-piperidine] from the stock container onto the weighing vessel. Avoid generating dust.

    • Record the mass.

    • To transfer the solid, gently tap the weighing paper or boat to guide the powder into the receiving flask. A powder funnel can be used for narrow-mouthed flasks.[5]

    • If any residue remains on the weighing vessel, rinse it into the flask with a small amount of the solvent to be used in the procedure.

3. Dissolving the Compound:

  • Preparation:

    • Work within a chemical fume hood.

    • Have the appropriate solvent and stirring equipment (e.g., magnetic stirrer and stir bar) ready.

  • Procedure:

    • Add the weighed 1'-Benzylspiro[indoline-3,4'-piperidine] to the reaction vessel.

    • Slowly add the desired solvent while gently stirring.

    • If necessary, gentle heating may be applied to aid dissolution, but be aware of the solvent's flash point and use appropriate heating methods (e.g., a heating mantle, not an open flame).

    • Keep the vessel covered to the extent possible to minimize solvent evaporation and vapor exposure.

Emergency Procedures

Table 2: Emergency Response Protocol

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.[1][6] Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste. For large spills, evacuate the area and contact the appropriate emergency response team.[6]

Disposal Plan

All waste containing 1'-Benzylspiro[indoline-3,4'-piperidine] must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place contaminated materials such as used weighing papers, gloves, and spill cleanup debris into a clearly labeled, sealed, and compatible hazardous waste container.

    • The container should be labeled as "Hazardous Waste" and include the chemical name: "1'-Benzylspiro[indoline-3,4'-piperidine]".

  • Liquid Waste:

    • Solutions of 1'-Benzylspiro[indoline-3,4'-piperidine] should be collected in a separate, sealed, and properly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

2. Disposal Procedure:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

  • Do not dispose of this chemical down the drain or in regular trash.

Handling_Workflow cluster_prep Preparation cluster_ops Operational Steps cluster_disposal Disposal A Don PPE C Weigh Compound A->C Proceed to Handling B Work in Fume Hood B->C D Transfer to Vessel C->D Accurate Mass E Dissolve in Solvent D->E Quantitative Transfer F Segregate Waste (Solid & Liquid) E->F Post-Experiment G Label Waste Container F->G Properly Categorized H Dispose via Certified Vendor G->H Regulatory Compliance

References

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1'-Benzylspiro[indoline-3,4'-piperidine]
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Reactant of Route 2
1'-Benzylspiro[indoline-3,4'-piperidine]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.